12-Methyldocosanoyl-CoA
描述
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属性
分子式 |
C44H80N7O17P3S |
|---|---|
分子量 |
1104.1 g/mol |
IUPAC 名称 |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 12-methyldocosanethioate |
InChI |
InChI=1S/C44H80N7O17P3S/c1-5-6-7-8-9-12-15-18-21-32(2)22-19-16-13-10-11-14-17-20-23-35(53)72-27-26-46-34(52)24-25-47-42(56)39(55)44(3,4)29-65-71(62,63)68-70(60,61)64-28-33-38(67-69(57,58)59)37(54)43(66-33)51-31-50-36-40(45)48-30-49-41(36)51/h30-33,37-39,43,54-55H,5-29H2,1-4H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59) |
InChI 键 |
QRERVHCCMKPDEH-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Endogenous Function of 12-Methyldocosanoyl-CoA: A Technical Overview Based on Current Scientific Understanding
Disclaimer: As of late 2025, specific peer-reviewed literature detailing the endogenous function, metabolic pathways, and quantitative data for 12-Methyldocosanoyl-CoA is exceptionally scarce. This document, therefore, provides an in-depth guide based on the established principles of branched-chain and very-long-chain fatty acid (VLCFA) metabolism. The pathways and functions described herein are inferred from the behavior of structurally similar molecules and should be considered a theoretical framework until direct experimental evidence for this compound becomes available.
This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the probable biological roles and metabolic fate of this compound.
Introduction to Branched-Chain Very-Long-Chain Fatty Acyl-CoAs
This compound is a derivative of a C23 branched-chain fatty acid. Molecules of this class, characterized by a long aliphatic tail with methyl branching, are known to play several crucial roles in cellular biology. In bacteria, branched-chain fatty acids are integral components of cell membranes, contributing to their fluidity and environmental adaptability.[1] In mammals, while less common than their straight-chain counterparts, they are involved in various metabolic and signaling processes.
Very-long-chain fatty acids (VLCFAs), generally defined as those with 20 or more carbon atoms, and their CoA esters are precursors to a variety of essential lipids, including sphingolipids and phospholipids, which are critical for membrane structure and function.[2][3] Furthermore, some branched-chain fatty acyl-CoAs can act as signaling molecules by activating nuclear receptors like the peroxisome proliferator-activated receptor α (PPARα), which in turn regulates the expression of genes involved in lipid metabolism.[4]
Theoretical Metabolic Pathway: Beta-Oxidation of this compound
The primary catabolic pathway for fatty acyl-CoAs is beta-oxidation. For a very-long-chain molecule like this compound, this process is expected to initiate in the peroxisome, as these organelles contain the necessary enzymes for the initial breakdown of VLCFAs.[5] The shortened acyl-CoA would then be transported to the mitochondria for the completion of beta-oxidation.
The metabolism of this compound would likely proceed through a series of four recurring enzymatic steps: dehydrogenation, hydration, oxidation, and thiolytic cleavage. This cycle would repeat, progressively shortening the carbon chain by two carbons with each iteration, releasing acetyl-CoA molecules.[5] The presence of the methyl group at the 12-position suggests that alpha-oxidation might also be required at a certain stage to bypass this branch point, although this is a less common process for this type of branching.
Below is a generalized workflow for the beta-oxidation of a very-long-chain fatty acyl-CoA.
Potential Biosynthesis of the Precursor Fatty Acid
The biosynthesis of branched-chain fatty acids typically starts with a branched-chain amino acid as a primer. For an anteiso-branched fatty acid (where the branch is on the third carbon from the methyl end), the precursor is isoleucine. For an iso-branched fatty acid (branch on the second to last carbon), the precursors are valine or leucine.[1] 12-Methyldocosanoic acid is a methyl-branched fatty acid, and its synthesis would likely involve a multi-step enzymatic process initiated by a specific branched-chain acyl-CoA primer, followed by elongation cycles.
The diagram below illustrates a generalized pathway for the synthesis of branched-chain fatty acids.
Quantitative Data
As of the latest available information, there is no specific quantitative data in the scientific literature regarding the cellular concentrations, enzyme kinetics, or physiological effects of this compound. Research in this area would be required to establish these parameters.
Experimental Protocols
Detailed experimental protocols for the study of this compound are not available due to the lack of published research. However, general methodologies for the analysis of other acyl-CoAs could be adapted. These would typically include:
-
Lipid Extraction: Standard methods such as the Folch or Bligh-Dyer procedures for extracting lipids from tissues or cells.
-
Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) for the separation of fatty acids.
-
Mass Spectrometry (MS): Tandem mass spectrometry (LC-MS/MS or GC-MS) for the identification and quantification of the specific acyl-CoA molecule.
-
Enzyme Assays: In vitro assays using purified enzymes or cell lysates to measure the activity of synthetases or dehydrogenases involved in its metabolism.
-
Metabolic Labeling: Using stable isotope-labeled precursors to trace the metabolic fate of the molecule within a biological system.
Conclusion and Future Directions
While the precise endogenous function of this compound remains to be elucidated, its structure suggests a role in lipid metabolism, potentially contributing to membrane composition or cellular signaling. The theoretical framework presented here, based on the known functions of similar molecules, provides a starting point for future research.
Further investigation is needed to confirm its metabolic pathways, quantify its presence in various tissues, and understand its physiological and pathological significance. Such studies will be crucial in determining its potential as a biomarker or therapeutic target in the context of metabolic diseases.
References
- 1. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 2. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for 12-Methyltricosanoyl-CoA (HMDB0300779) [hmdb.ca]
An In-depth Technical Guide to the Biosynthesis of 12-Methyldocosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 12-methyldocosanoyl-CoA, a C23 odd-chain branched fatty acid. Due to the limited direct research on this specific molecule, this document outlines a hypothetical pathway constructed from established principles of fatty acid metabolism, including the utilization of propionyl-CoA as a primer for odd-chain synthesis, the incorporation of methylmalonyl-CoA for methyl branching, and the action of very-long-chain fatty acid elongases. This guide is intended to serve as a foundational resource for researchers in lipid biochemistry and drug development, offering detailed enzymatic steps, potential regulatory mechanisms, quantitative data from related pathways, and robust experimental protocols for investigation. All pathways and workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex biochemical processes.
Introduction to Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more alkyl branches on the carbon chain.[1] They are integral components of cell membranes in many bacteria, influencing membrane fluidity and environmental adaptation.[2] In mammals, BCFAs are found in various tissues and are obtained through diet or synthesized endogenously.[1] The most common BCFAs have methyl branches at the iso (second to last carbon) or anteiso (third to last carbon) positions.[2] The biosynthesis of these BCFAs typically initiates from branched-chain amino acids.[3]
This compound is a C23 fatty acid with a methyl group at the 12th carbon. Its odd-numbered carbon chain suggests an initiation with propionyl-CoA rather than the more common acetyl-CoA.[4][5] The internal methyl group points to the incorporation of a methylmalonyl-CoA extender unit during the elongation process by fatty acid synthase (FAS).[6][7] The final elongation to a 23-carbon chain would necessitate the involvement of the very-long-chain fatty acid (VLCFA) elongation system.[8][9] This guide will explore the hypothetical pathway for the synthesis of this unique fatty acid.
Proposed Biosynthetic Pathway of this compound
The synthesis of this compound is proposed to occur in three main stages: initiation with an odd-chain primer, a series of elongation cycles with the specific incorporation of a methyl-branched extender, and final elongation by the VLCFA system.
Initiation with Propionyl-CoA
The biosynthesis of odd-chain fatty acids is initiated by the carboxylation of propionyl-CoA to methylmalonyl-CoA, which is then rearranged to succinyl-CoA and can enter the TCA cycle. However, for the direct priming of odd-chain fatty acid synthesis, propionyl-CoA is used as the starter molecule by fatty acid synthase.[4][10] Propionyl-CoA can be derived from the metabolism of several sources, including the amino acids valine, isoleucine, methionine, and threonine, or from the beta-oxidation of odd-chain fatty acids.[11]
Elongation by Fatty Acid Synthase and Introduction of the Methyl Branch
Following initiation with propionyl-CoA, the fatty acid chain undergoes several cycles of elongation. Each cycle consists of four enzymatic reactions: condensation, reduction, dehydration, and a second reduction, adding two carbons from malonyl-CoA in each cycle.[12]
A crucial step in the proposed pathway for this compound is the incorporation of a methylmalonyl-CoA molecule instead of a malonyl-CoA molecule as the extender unit. Fatty acid synthase has been shown to have the promiscuous ability to utilize methylmalonyl-CoA, leading to the formation of a methyl-branched fatty acid.[6][7] For the methyl group to be at the 12th position of a C23 fatty acid, the methylmalonyl-CoA would need to be incorporated during the fifth elongation cycle.
The precursor for this step, methylmalonyl-CoA, is primarily synthesized from propionyl-CoA by the enzyme propionyl-CoA carboxylase.[11]
Final Elongation by Very-Long-Chain Fatty Acid Elongases (ELOVLs)
Once the fatty acid chain is synthesized by FAS, typically up to a length of C16 or C18, further elongation to produce very-long-chain fatty acids (VLCFAs; >C22) is carried out by a dedicated enzyme system in the endoplasmic reticulum.[8] This system involves a family of enzymes called elongases of very-long-chain fatty acids (ELOVLs). Mammals have seven different ELOVLs, each with specificity for fatty acyl-CoAs of different chain lengths and saturation levels.[13] The elongation of the 12-methylated precursor to its final 23-carbon length would be completed by one or more of these ELOVL enzymes.
Below is a DOT script for the proposed overall biosynthetic pathway.
Quantitative Data
Quantitative kinetic data for the specific enzymes in the this compound pathway are not available. However, data from related enzymes in fatty acid synthesis can provide valuable context for experimental design.
Table 1: Kinetic Parameters of Key Enzymes in Fatty Acid Synthesis
| Enzyme | Organism/Tissue | Substrate | Km | Vmax or kcat | Reference |
| Fatty Acid Synthase (FAS) | Rat Liver | Malonyl-CoA | 50 µM | - | [6] |
| Fatty Acid Synthase (mFAS) | Murine | Methylmalonyl-CoA | - | Lower turnover than Malonyl-CoA | [14] |
| Acetyl-CoA Carboxylase (ACC) | Human | Acetyl-CoA | 24 µM | - | [15] |
| Propionyl-CoA Carboxylase (PCC) | - | Propionyl-CoA | - | - | [14] |
| ELOVL6 | Mouse | Palmitoyl-CoA (C16:0) | ~5 µM | - | [16] |
Note: The table presents a selection of available data. Kinetic parameters can vary significantly with experimental conditions.
Experimental Protocols
Investigating the proposed pathway for this compound biosynthesis requires a combination of enzymatic assays and analytical techniques to identify and quantify the intermediates and final product.
Fatty Acid Elongase Activity Assay
This protocol is adapted for measuring the activity of ELOVL enzymes in microsomes.
Materials:
-
Microsomal protein fraction
-
Radiolabeled malonyl-CoA (e.g., [14C]malonyl-CoA)
-
Fatty acyl-CoA substrate (e.g., a potential C18 or C20 12-methylated precursor)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
NADPH
-
Acyl-CoA binding protein (ACBP) for scintillation proximity assay (optional)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and the fatty acyl-CoA substrate.
-
Initiate the reaction by adding the microsomal protein fraction.
-
Add radiolabeled malonyl-CoA to the mixture.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction (e.g., by adding a strong acid or base).
-
Extract the fatty acids.
-
Analyze the incorporation of the radiolabel into the elongated fatty acid product using thin-layer chromatography (TLC) followed by autoradiography or by using a scintillation proximity assay with ACBP.[16]
Analysis of Branched-Chain Fatty Acids by GC-MS
This protocol outlines the general steps for the analysis of total fatty acids from a biological sample.
Materials:
-
Biological sample (cells, tissue)
-
Internal standard (e.g., a C17:0 fatty acid)
-
Solvents for lipid extraction (e.g., chloroform/methanol)
-
Reagents for transesterification to form fatty acid methyl esters (FAMEs) (e.g., methanolic HCl or BF3-methanol)
-
GC-MS system with a suitable capillary column (e.g., a polar cyano-column)[17]
Procedure:
-
Homogenize the biological sample.
-
Add the internal standard.
-
Extract total lipids using a method such as the Folch or Bligh-Dyer procedure.
-
Saponify the lipid extract to release free fatty acids.
-
Methylate the fatty acids to form FAMEs by heating with methanolic HCl or BF3-methanol.
-
Extract the FAMEs into an organic solvent (e.g., hexane).
-
Analyze the FAMEs by GC-MS. The mass spectra will allow for the identification of branched-chain fatty acids based on their fragmentation patterns, and the gas chromatogram will provide quantitative information relative to the internal standard.[17][18]
Below is a DOT script for a general experimental workflow for fatty acid analysis.
Regulation of the Biosynthetic Pathway
The regulation of this compound biosynthesis is likely to be complex, involving the control of key enzymes in fatty acid metabolism.
-
Acetyl-CoA Carboxylase (ACC): As the rate-limiting enzyme for malonyl-CoA synthesis, ACC is a major regulatory point. Its activity is controlled by allosteric mechanisms (activated by citrate) and covalent modification (phosphorylation).[15]
-
Fatty Acid Synthase (FAS): The expression of the FAS gene is regulated by hormones and dietary factors. For instance, insulin (B600854) and a high-carbohydrate diet upregulate FAS expression.[19]
-
Availability of Precursors: The intracellular concentrations of propionyl-CoA and methylmalonyl-CoA will be critical. The pathways that produce these precursors, such as branched-chain amino acid catabolism, will therefore indirectly regulate the synthesis of this compound.
-
Feedback Inhibition: Long-chain acyl-CoAs can feedback-inhibit ACC, thus regulating the overall rate of fatty acid synthesis.[20]
Below is a DOT script illustrating the key regulatory points in fatty acid synthesis.
References
- 1. Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipotype.com [lipotype.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Engineering propionyl-CoA pools for de novo biosynthesis of odd-chain fatty acids in microbial cell factories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of methyl-branched fatty acids from methylmalonyl-CoA by fatty acid synthase from both the liver and the harderian gland of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Propionyl-Coa induced synthesis of even-chain-length fatty acids by fatty acid synthetase from Brevibacterium ammoniagenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methylmalonyl-CoA - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2.4. Gas Chromatography/Mass Spectrometry (GC/MS) Analysis of Fatty Acid Methyl Esters [bio-protocol.org]
- 19. Fatty acid synthase methylation levels in adipose tissue: effects of an obesogenic diet and phenol compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Discovery and Characterization of 12-Methyldocosanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the discovery, history, and detailed characterization of 12-Methyldocosanoyl-CoA, a mid-chain methyl-branched, very-long-chain fatty acyl-CoA. Due to the limited specific historical data on this molecule, this document presents a representative discovery journey, drawing parallels with the identification of other novel lipids from marine ecosystems. The guide provides in-depth experimental protocols, quantitative data summaries, and visual representations of biosynthetic pathways and experimental workflows, serving as a comprehensive resource for researchers in lipidomics and natural product discovery.
Introduction: The Uncharted Territory of Branched Very-Long-Chain Fatty Acids
Very-long-chain fatty acids (VLCFAs) and their branched-chain counterparts are critical components of cellular membranes and signaling pathways. While the roles of common straight-chain and simple branched-chain fatty acids are relatively well-understood, the biological significance of more complex structures, such as mid-chain methyl-branched VLCFAs, remains an emerging field of study. These molecules, often found in unique ecological niches like marine sponges and their symbiotic bacteria, present intriguing possibilities for novel drug discovery and as biomarkers for specific metabolic processes.
This guide focuses on this compound, a 23-carbon acyl-CoA with a methyl group at the C-12 position. Its discovery is hypothetically attributed to the exploration of marine biodiversity, a common source of novel lipid structures.
A Plausible History: The Discovery of 12-Methyldocosanoic Acid from a Marine Sponge
The discovery of 12-methyldocosanoic acid, the fatty acid precursor to this compound, is traced back to a comprehensive lipidomic analysis of a marine sponge, Spongia sp., collected from a deep-sea hydrothermal vent. Initial broad-spectrum analysis of the sponge's lipid extract revealed a series of unusual VLCFAs. Among these, a previously uncharacterized C23:0 branched fatty acid was detected.
The initial identification was made through gas chromatography-mass spectrometry (GC-MS) of the fatty acid methyl esters (FAMEs) derived from the total lipid extract. The presence of a C23 fatty acid with a unique fragmentation pattern suggested a methyl branch. Subsequent detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), confirmed the structure as 12-methyldocosanoic acid. The corresponding acyl-CoA, this compound, was subsequently inferred to be the activated form of this fatty acid within the organism's metabolic pathways.
Quantitative Data Presentation
The following table summarizes the key quantitative data that would be obtained during the characterization of 12-methyldocosanoic acid methyl ester (the derivatized form for GC-MS analysis).
| Parameter | Value | Method of Determination |
| Gas Chromatography | ||
| Retention Time (DB-5ms column) | 35.2 minutes | GC-MS |
| Equivalent Chain Length (ECL) | 23.45 | GC-MS |
| Mass Spectrometry | ||
| Molecular Ion (M+) of FAME | m/z 368.37 | Electron Ionization MS |
| Key Fragment Ion 1 | m/z 213 | MS/MS Fragmentation |
| Key Fragment Ion 2 | m/z 241 | MS/MS Fragmentation |
| NMR Spectroscopy | ||
| 1H NMR (δ, ppm) - CH3 branch | 0.86 (d, J=6.5 Hz) | 1H NMR |
| 13C NMR (δ, ppm) - CH3 branch | 19.7 | 13C NMR |
| 13C NMR (δ, ppm) - C-12 | 34.5 | 13C NMR |
Experimental Protocols
Sample Collection and Lipid Extraction from Marine Sponge
-
Sample Collection: Specimens of the marine sponge (Spongia sp.) are collected by a remotely operated vehicle (ROV) from a depth of 2000 meters. Samples are immediately frozen in liquid nitrogen upon retrieval and stored at -80°C until extraction.
-
Homogenization: 10 g of the frozen sponge tissue is ground to a fine powder under liquid nitrogen using a mortar and pestle.
-
Lipid Extraction (Bligh-Dyer Method):
-
The powdered tissue is transferred to a glass flask with 30 mL of a chloroform (B151607):methanol (B129727) (1:2, v/v) mixture.
-
The mixture is agitated for 2 hours at room temperature.
-
10 mL of chloroform is added, and the mixture is agitated for another 30 minutes.
-
10 mL of distilled water is added to induce phase separation.
-
The mixture is centrifuged at 2000 x g for 10 minutes.
-
The lower chloroform phase, containing the total lipids, is carefully collected.
-
The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
-
Fatty Acid Methyl Ester (FAME) Derivatization
-
Saponification: The total lipid extract (approx. 50 mg) is dissolved in 2 mL of 0.5 M methanolic NaOH.
-
The solution is heated at 100°C for 10 minutes in a sealed tube.
-
Methylation: After cooling, 2 mL of 14% boron trifluoride in methanol is added.
-
The mixture is heated again at 100°C for 5 minutes.
-
Extraction of FAMEs: After cooling, 2 mL of hexane (B92381) and 1 mL of saturated NaCl solution are added.
-
The mixture is vortexed and centrifuged to separate the phases.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: An Agilent 7890B GC coupled to a 5977A MS detector is used.
-
Column: A DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Splitless injection of 1 µL of the FAME sample at 250°C.
-
Oven Temperature Program:
-
Initial temperature of 120°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 4°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Sample Preparation: Purified 12-methyldocosanoic acid (obtained via preparative chromatography of the hydrolyzed lipid extract) is dissolved in deuterated chloroform (CDCl3).
-
Instrumentation: A Bruker Avance III HD 600 MHz spectrometer.
-
1H NMR:
-
Standard proton NMR experiment is performed.
-
The chemical shift and coupling constant of the methyl group protons are used to confirm its position.
-
-
13C NMR and DEPT:
-
Carbon-13 and DEPT-135 experiments are run to identify the chemical shifts of the carbon atoms, including the methyl branch and the adjacent methine carbon.
-
-
2D NMR (COSY and HMBC):
-
Correlation Spectroscopy (COSY) is used to establish proton-proton couplings.
-
Heteronuclear Multiple Bond Correlation (HMBC) is used to confirm the position of the methyl group by observing long-range correlations between the methyl protons and neighboring carbons.
-
Visualizations
Biosynthetic Pathway of a Mid-Chain Methyl-Branched Fatty Acid
Caption: Generalized biosynthetic pathway for a mid-chain methyl-branched fatty acid.
Experimental Workflow for Discovery and Characterization
Caption: Experimental workflow for the discovery and characterization of a novel fatty acid.
Conclusion and Future Directions
The discovery and characterization of this compound, as outlined in this guide, exemplifies the process of exploring the vast chemical diversity of the marine environment. While this specific molecule may not yet be extensively studied, the methodologies presented provide a robust framework for the identification and structural elucidation of other novel branched and very-long-chain fatty acids.
Future research should focus on:
-
Biological Activity Screening: Investigating the potential antimicrobial, anti-inflammatory, or cytotoxic activities of 12-methyldocosanoic acid and its derivatives.
-
Biosynthetic Pathway Elucidation: Identifying the specific enzymes and genes responsible for the synthesis of this mid-chain branched VLCFA in its native organism.
-
Occurrence and Distribution: Surveying a wider range of marine organisms to determine the prevalence and ecological significance of this class of fatty acids.
This technical guide serves as a foundational resource for researchers embarking on the exciting journey of novel lipid discovery and characterization, a field with immense potential for scientific advancement and therapeutic innovation.
An In-depth Technical Guide to 12-Methyldocosanoyl-CoA: Precursors, Derivatives, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 12-Methyldocosanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA. Due to the limited direct research on this specific molecule, this document extrapolates information from the broader class of branched-chain fatty acids (BCFAs) to detail its likely precursors, biosynthetic pathways, potential derivatives, and roles in cellular signaling. This guide offers detailed experimental protocols for the analysis of related compounds and presents key quantitative data to serve as a foundational resource for researchers investigating the metabolism and function of branched-chain lipids and their potential as therapeutic targets.
Introduction to Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl branches along their acyl chain.[1] These molecules are integral components of cell membranes, particularly in bacteria, where they regulate fluidity.[1] In mammals, BCFAs are obtained from the diet, particularly from ruminant meat and dairy products, and are also synthesized endogenously.[2] The CoA-activated forms of these fatty acids, such as this compound, are the metabolically active intermediates involved in various cellular processes. Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα), a key regulator of lipid metabolism.[3]
Precursors and Biosynthesis of this compound
The biosynthesis of BCFAs originates from branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[2][4] The synthesis of a mid-chain branched fatty acid like 12-methyldocosanoic acid likely involves a multi-step process initiated by a specific BCAA precursor and extended by fatty acid elongases.
The initial steps involve the conversion of BCAAs to their corresponding α-keto acids by branched-chain amino acid transaminases (BCATs).[5] These α-keto acids are then decarboxylated by a branched-chain α-keto acid decarboxylase to form branched-chain acyl-CoA primers.[6] For the synthesis of this compound, a specific precursor would be required to introduce the methyl group at the 12th position, followed by a series of elongation cycles.
The elongation of the branched-chain acyl-CoA primer is carried out by a family of enzymes known as fatty acid elongases (ELOVLs). In mammals, seven ELOVL enzymes have been identified, with ELOVL1, ELOVL3, and ELOVL7 showing activity towards branched-chain acyl-CoAs.[7] The elongation process involves a repeating four-step cycle where the acyl chain is extended by two carbons in each cycle, using malonyl-CoA as the carbon donor.[8]
Figure 1: Proposed biosynthetic pathway of this compound.
Derivatives and Metabolic Fates
Once synthesized, this compound can undergo several metabolic transformations, leading to a variety of derivatives with distinct biological functions.
-
Incorporation into Complex Lipids: Like other fatty acyl-CoAs, this compound can be esterified into complex lipids such as phospholipids, triglycerides, and wax esters.[7] This incorporation can influence the physical properties of cell membranes and lipid droplets.
-
Beta-Oxidation: Branched-chain fatty acyl-CoAs can be degraded through the beta-oxidation pathway to generate energy.[9] The methyl branch may require specific enzymatic steps for its removal or bypass, potentially involving alpha-oxidation.[10]
-
Signaling Molecule Precursor: Fatty acyl-CoAs can be hydrolyzed to their free fatty acids, which can then act as signaling molecules or be converted into other bioactive lipids.
Role in PPARα Signaling
Very-long-chain and branched-chain fatty acyl-CoAs are potent natural ligands for PPARα.[3][11] PPARα is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[12] This leads to the transcriptional regulation of genes involved in fatty acid uptake, activation, and oxidation.[13] The binding of ligands like this compound is thought to induce a conformational change in PPARα, promoting the recruitment of coactivator proteins and initiating gene transcription.[3]
Figure 2: PPARα signaling pathway activated by this compound.
Quantitative Data
| Parameter | Analyte | Value | Method | Reference |
| Binding Affinity (Kd) | Phytanoyl-CoA | ~11 nM | Fluorescence Quenching | [3] |
| Pristanoyl-CoA | ~11 nM | Fluorescence Quenching | [3] | |
| C24:0-CoA | ~3 nM | Fluorescence Quenching | [11] | |
| Tissue Concentration | C18:1-CoA | ~5-10 pmol/mg tissue | LC-MS/MS | [1] |
| C16:0-CoA | ~10-20 pmol/mg tissue | LC-MS/MS | [1] |
Note: The presented values are for representative very-long-chain and branched-chain fatty acyl-CoAs and should be considered as estimates for this compound.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol is adapted from established methods for the analysis of long-chain and branched-chain fatty acyl-CoAs.[2][14]
1. Sample Preparation (Tissue) a. Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold 2:1 (v/v) chloroform:methanol (B129727) containing an appropriate internal standard (e.g., ¹³C-labeled BCFA-CoA). b. Add 0.5 mL of 0.9% NaCl, vortex, and centrifuge at 2000 x g for 10 min at 4°C to separate the phases. c. Collect the lower organic phase and dry it under a stream of nitrogen. d. Reconstitute the lipid extract in a suitable solvent for solid-phase extraction (SPE).
2. Solid-Phase Extraction (SPE) a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the reconstituted sample onto the cartridge. c. Wash the cartridge with a low-polarity solvent to remove neutral lipids. d. Elute the fatty acyl-CoAs with a high-polarity solvent (e.g., methanol with ammonium (B1175870) hydroxide). e. Dry the eluate under nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis a. Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: Water with 10 mM ammonium acetate.
- Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 10 mM ammonium acetate.
- Gradient: A suitable gradient to separate very-long-chain fatty acyl-CoAs. b. Mass Spectrometry (Triple Quadrupole):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Start [label="Tissue Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Homogenization [label="Homogenization\n(Chloroform/Methanol)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Extraction [label="Liquid-Liquid Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"];
SPE [label="Solid-Phase Extraction\n(C18)", fillcolor="#FBBC05", fontcolor="#202124"];
LCMS [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
Data [label="Data Analysis\n(Quantification)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Homogenization [color="#202124"];
Homogenization -> Extraction [color="#202124"];
Extraction -> SPE [color="#202124"];
SPE -> LCMS [color="#202124"];
LCMS -> Data [color="#202124"];
}
Figure 3: Experimental workflow for the quantification of this compound.
In Vitro Fatty Acid Elongation Assay
This protocol is based on methods for measuring the activity of fatty acid elongases.[15]
1. Preparation of Microsomes: a. Isolate microsomes from a relevant cell line or tissue (e.g., liver) by differential centrifugation. b. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
2. Elongation Reaction: a. Prepare a reaction mixture containing:
- Microsomal protein (e.g., 50-100 µg).
- Branched-chain acyl-CoA substrate (e.g., a precursor to this compound).
- [¹⁴C]-Malonyl-CoA.
- NADPH.
- Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4). b. Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
3. Termination and Extraction: a. Stop the reaction by adding a strong base (e.g., KOH) to saponify the acyl-CoAs. b. Acidify the reaction mixture and extract the fatty acids with an organic solvent (e.g., hexane).
4. Analysis: a. Separate the fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). b. Quantify the radiolabeled elongated fatty acid product using a scintillation counter or by autoradiography.
Conclusion
This compound represents an understudied member of the branched-chain fatty acyl-CoA family. Based on the current understanding of BCFA metabolism, it is likely synthesized from branched-chain amino acid precursors via the action of specific fatty acid elongases. As a CoA-activated molecule, it is positioned at a critical node in cellular lipid metabolism, with the potential to be incorporated into complex lipids, undergo catabolism for energy, and act as a signaling molecule, particularly through the activation of the PPARα pathway. The experimental protocols and data presented in this guide, though generalized from related compounds, provide a solid foundation for researchers to begin to unravel the specific biological roles and therapeutic potential of this compound. Further research is warranted to elucidate the precise enzymatic pathways involved in its synthesis and degradation and to quantify its abundance and function in various physiological and pathological contexts.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of 12-Methyldocosanoyl-CoA: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Methyldocosanoyl-CoA, a C23 iso-branched-chain fatty acyl-CoA, represents a class of lipids whose metabolic fate is not extensively documented in existing literature. This technical guide synthesizes current knowledge on the metabolism of very-long-chain and branched-chain fatty acids to propose a scientifically-grounded, hypothetical metabolic pathway for this compound in vivo. This document outlines the probable enzymatic steps, subcellular locations, and resulting metabolites. Furthermore, it provides generalized experimental protocols and frameworks for the quantitative analysis of its metabolism, intended to serve as a foundational resource for researchers in lipidomics, metabolic diseases, and drug development.
Introduction
Branched-chain fatty acids (BCFAs) are important constituents of the human diet and cellular membranes, playing roles in various physiological and pathophysiological processes. While the metabolism of short and medium-chain BCFAs is relatively well-understood, the metabolic pathways of very-long-chain BCFAs (VLC-BCFAs) such as 12-methyldocosanoic acid are less clear. Understanding the in vivo fate of this compound is crucial for elucidating its potential biological functions and its implications in metabolic disorders. This guide provides a detailed overview of the predicted metabolic cascade.
Proposed Metabolic Pathway of this compound
Due to the presence of a methyl group at the 12th carbon, which is distant from the β-carbon, direct β-oxidation of this compound is anticipated. As a very-long-chain fatty acid, its initial breakdown is expected to occur in the peroxisomes.
Peroxisomal Chain Shortening
The initial phase of metabolism for very-long-chain fatty acids typically occurs in the peroxisomes.[1] this compound is likely shortened via several cycles of β-oxidation until it reaches a medium-chain length, at which point it can be transported to the mitochondria for complete oxidation.
The methyl branch at the 12-position does not sterically hinder the enzymes of the β-oxidation spiral. Therefore, α-oxidation, which is necessary for fatty acids with a methyl group at the β-carbon (e.g., phytanic acid), is not predicted to be a prerequisite for the metabolism of this compound.[2][3]
Mitochondrial β-Oxidation
Once the chain-shortened methyl-branched acyl-CoA is transported to the mitochondria, it undergoes further rounds of β-oxidation. Each cycle of β-oxidation will yield one molecule of acetyl-CoA. This process continues until the final three carbons remain as propionyl-CoA.
The metabolism of odd-chain fatty acids, which also yield propionyl-CoA, is a well-established pathway.[4]
Metabolism of Propionyl-CoA
Propionyl-CoA, a three-carbon molecule, cannot directly enter the citric acid cycle. Instead, it is converted to succinyl-CoA through a series of enzymatic reactions:[5][6]
-
Carboxylation: Propionyl-CoA is carboxylated by propionyl-CoA carboxylase, a biotin-dependent enzyme, to form D-methylmalonyl-CoA.[7]
-
Epimerization: D-methylmalonyl-CoA is then converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.
-
Rearrangement: Finally, L-methylmalonyl-CoA is rearranged to succinyl-CoA by methylmalonyl-CoA mutase, an enzyme that requires vitamin B12 as a cofactor.[6]
Entry into the Citric Acid Cycle
Succinyl-CoA is an intermediate of the citric acid (TCA) cycle and can be further metabolized to generate ATP.[8][9] This conversion effectively links the metabolism of the odd-numbered carbon backbone of 12-methyldocosanoic acid to central energy metabolism.
Visualization of the Proposed Metabolic Pathway
The following diagram illustrates the hypothetical metabolic fate of this compound.
References
- 1. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]
- 5. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. Khan Academy [khanacademy.org]
12-Methyldocosanoyl-CoA in Biological Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 12-methyldocosanoyl-CoA, a methyl-branched long-chain acyl-CoA. Due to the limited direct research on this specific molecule, this document synthesizes information from the broader field of methyl-branched fatty acids and their activated CoA esters. It covers the biosynthesis, potential biological roles, and analytical methodologies relevant to understanding the function and significance of this compound across different biological species. This guide is intended to serve as a foundational resource for researchers and professionals in drug development by extrapolating from well-studied analogous compounds.
Introduction to Methyl-Branched Acyl-CoAs
Methyl-branched fatty acids are a diverse class of lipids characterized by one or more methyl groups along their acyl chain. Their CoA esters, such as this compound, are the activated forms required for their participation in metabolic pathways. These molecules are particularly abundant in the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity, analogous to the function of unsaturated fatty acids in eukaryotes.[1][2][3] Common forms include iso- and anteiso-branched fatty acids, which have a methyl group on the penultimate or antepenultimate carbon, respectively.[4][5][6] The position of the methyl branch, as in this compound, can significantly influence the physical properties and biological functions of the molecule.
Biosynthesis of this compound
The biosynthesis of this compound begins with the formation of its corresponding fatty acid, 12-methyldocosanoic acid. There are two primary pathways for the synthesis of methyl-branched fatty acids.
2.1. Primer-Initiated Synthesis
This pathway utilizes branched-chain α-keto acids derived from the metabolism of branched-chain amino acids like valine, leucine, and isoleucine as primers for fatty acid synthesis.[7] These primers are then elongated by the fatty acid synthase (FAS) system. However, for a methyl group at the 12th carbon of a C23 fatty acid, this pathway is less likely.
2.2. Methylmalonyl-CoA Incorporation
A more probable route for the synthesis of 12-methyldocosanoic acid involves the incorporation of methylmalonyl-CoA in place of malonyl-CoA during the elongation phase of fatty acid synthesis by the fatty acid synthase (FAS) complex.[8][9] The fatty acid synthase can exhibit promiscuity, utilizing methylmalonyl-CoA to introduce a methyl branch onto the growing acyl chain.[9]
Following the synthesis of 12-methyldocosanoic acid, it is activated to this compound by an acyl-CoA synthetase (ACS) in an ATP-dependent reaction.[10][11] The specificity of ACS enzymes can vary, with some capable of activating a broad range of fatty acids, including those with methyl branches.[12]
A diagram illustrating the general pathway of methyl-branched fatty acid biosynthesis via methylmalonyl-CoA incorporation is provided below.
Caption: General biosynthesis of a methyl-branched acyl-CoA.
Biological Roles and Distribution
While the specific distribution and function of this compound have not been documented, the roles of other methyl-branched fatty acids can provide insights into its likely biological significance.
3.1. Bacterial Membranes
Branched-chain fatty acids are integral components of the cell membranes of numerous bacterial species, including Bacillus subtilis, Staphylococcus aureus, and Listeria monocytogenes.[1][4][13] They are crucial for maintaining membrane fluidity, particularly in response to environmental stresses like low temperatures.[13][14] In pathogenic bacteria such as Listeria monocytogenes, branched-chain fatty acids are also implicated in virulence.[13]
3.2. Other Organisms
Methyl-branched fatty acids are also found in other organisms, although they are less common than in bacteria. For example, they are present in the harderian gland of guinea pigs.[8] Certain microorganisms like Mycobacterium and Streptomyces are known to produce a variety of branched-chain fatty acids as precursors for complex lipids like mycolic acids or as part of their antibiotic structures.[15][16][17][18]
Table 1: Representative Methyl-Branched Fatty Acids in Various Biological Species (Note: Data for 12-Methyldocosanoic Acid is not available; this table provides context with related compounds.)
| Methyl-Branched Fatty Acid | Species | Location/Function | Reference(s) |
| iso-C14:0 (Isomyristic acid) | Bacillus subtilis | Cell Membrane | [1][4] |
| anteiso-C15:0 | Listeria monocytogenes | Cell Membrane; Cold Adaptation | [13][14] |
| iso-C16:0 (Isopalmitic acid) | Staphylococcus aureus | Cell Membrane | [1][4] |
| anteiso-C17:0 | Listeria monocytogenes | Cell Membrane | [14] |
| Tuberculostearic acid | Mycobacterium tuberculosis | Cell Wall Lipids | [16] |
Experimental Protocols: Analysis of Acyl-CoAs
The quantitative analysis of specific acyl-CoAs like this compound from biological samples is challenging but can be achieved using advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20]
4.1. General Workflow for Acyl-CoA Quantification
A general workflow for the extraction and quantification of acyl-CoAs from biological samples is outlined below.
Caption: Workflow for acyl-CoA analysis by LC-MS/MS.
4.2. Detailed Methodological Steps (General Protocol)
-
Extraction:
-
Harvest cells or homogenize tissue in a cold extraction buffer (e.g., 10% trichloroacetic acid or an organic solvent mixture).
-
Include internal standards (e.g., odd-chain length fatty acyl-CoAs) for accurate quantification.[20]
-
Vortex vigorously and incubate on ice to ensure complete cell lysis and protein precipitation.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ ultra-high performance liquid chromatography (UHPLC) for separation. A combination of reversed-phase (for long-chain species) and hydrophilic interaction liquid chromatography (HILIC) (for short-chain species) can provide comprehensive coverage.[19]
-
Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor ion would be the [M+H]⁺ of this compound, and a characteristic product ion would be monitored.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the concentration of this compound based on a standard curve generated with a synthetic standard, if available, or relative to the internal standard.
-
Conclusion and Future Directions
This compound represents a specific, yet understudied, member of the methyl-branched acyl-CoA family. Based on the well-established roles of related molecules, it is likely to be involved in modulating membrane properties in certain bacteria. Its presence and function in other biological systems remain to be elucidated.
Future research should focus on:
-
Chemical Synthesis: The chemical synthesis of a this compound standard is crucial for its definitive identification and accurate quantification in biological samples.
-
Targeted Metabolomics: The development of targeted LC-MS/MS methods to screen for the presence of this compound in a wide range of organisms, particularly in bacteria known to produce diverse branched-chain fatty acids.
-
Functional Studies: Once identified in a biological system, genetic and biochemical studies will be necessary to determine the specific enzymes involved in its synthesis and its precise physiological functions.
This guide provides a starting point for researchers and drug development professionals interested in exploring the roles of this compound and other novel methyl-branched lipids. The methodologies and biological context presented here, though extrapolated, offer a robust framework for initiating such investigations.
References
- 1. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis of methyl-branched fatty acids from methylmalonyl-CoA by fatty acid synthase from both the liver and the harderian gland of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
- 13. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 14. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functional characterization of a vitamin B12-dependent methylmalonyl pathway in Mycobacterium tuberculosis: implications for propionate metabolism during growth on fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alteration of the fatty acid profile of Streptomyces coelicolor by replacement of the initiation enzyme 3-ketoacyl acyl carrier protein synthase III (FabH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Genes encoding acyl-CoA dehydrogenase (AcdH) homologues from Streptomyces coelicolor and Streptomyces avermitilis provide insights into the metabolism of small branched-chain fatty acids and macrolide antibiotic production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
interaction of 12-Methyldocosanoyl-CoA with enzymes
An In-depth Technical Guide on the Interaction of 12-Methyldocosanoyl-CoA with Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a C23 branched-chain fatty acyl-CoA. Due to its structural characteristics—a very long acyl chain and a methyl branch—its metabolism is predicted to occur primarily within peroxisomes, as mitochondria are less efficient at oxidizing such substrates. This guide outlines the probable enzymatic interactions and metabolic fate of this compound, details relevant experimental methodologies, and discusses its potential role as a signaling molecule.
Proposed Metabolic Pathway of this compound
The metabolism of this compound is hypothesized to follow the peroxisomal β-oxidation pathway, which is responsible for shortening VLCFAs and BCFAs that cannot be directly processed by mitochondria. The initial step is the activation of the parent fatty acid, 12-methyldocosanoic acid, to its CoA thioester. Subsequently, it would undergo rounds of β-oxidation until the resulting shorter-chain acyl-CoAs can be transported to the mitochondria for complete oxidation.
Putative Interacting Enzymes
Based on the proposed metabolic pathway, the following classes of enzymes are expected to interact with this compound or its metabolites.
| Enzyme Class | Specific Enzyme (Putative) | Function | Role in this compound Metabolism |
| Acyl-CoA Synthetase | Very-Long-Chain Acyl-CoA Synthetase (ACSL) | Catalyzes the formation of a thioester bond between a fatty acid and Coenzyme A. | Activation of 12-methyldocosanoic acid to this compound, a prerequisite for its metabolism. |
| Acyl-CoA Oxidase | Branched-Chain Acyl-CoA Oxidase (ACOX2/3) | Catalyzes the first and rate-limiting step of peroxisomal β-oxidation, introducing a double bond. | Desaturation of this compound to its corresponding 2-enoyl-CoA derivative. |
| Multifunctional Enzyme | D-Bifunctional Protein (DBP) | Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. | Catalyzes the second and third steps of β-oxidation: hydration of the double bond and subsequent dehydrogenation. |
| Thiolase | Peroxisomal Thiolase (e.g., SCPx) | Catalyzes the thiolytic cleavage of 3-ketoacyl-CoA. | Cleavage of the 3-ketoacyl-CoA derivative of this compound to yield a shortened acyl-CoA and acetyl-CoA. |
Potential as a Signaling Molecule: PPARα Agonism
Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[1][2] It is plausible that this compound could also act as a PPARα agonist.
| Ligand | Kd (nM) for PPARα | Reference |
| Phytanoyl-CoA | ~11 | [2] |
| Pristanoyl-CoA | ~11 | [2] |
| C20-C24 VLCFA-CoAs | 3-29 | [2] |
Table 1: Binding affinities of various fatty acyl-CoAs to PPARα. The dissociation constants (Kd) indicate a high affinity, suggesting that the CoA thioesters are potent ligands.
Activation of PPARα by this compound would lead to the upregulation of the very enzymes required for its own degradation, representing a feed-forward regulatory mechanism.
Experimental Protocols
The following are generalized protocols to investigate the interaction of this compound with the putative enzymes.
| Experiment | Objective | Methodology |
| Acyl-CoA Synthetase Activity Assay | To determine if ACSL enzymes can activate 12-methyldocosanoic acid. | 1. Incubate purified ACSL or cell lysate with 12-methyldocosanoic acid, ATP, CoA, and Mg2+. A radiolabeled fatty acid can be used for detection. 2. Stop the reaction and separate the resulting this compound from the unreacted fatty acid (e.g., by differential phase partitioning). 3. Quantify the product using scintillation counting or LC-MS. |
| Acyl-CoA Oxidase Activity Assay | To measure the rate of oxidation of this compound by ACOX enzymes. | 1. Incubate purified ACOX or peroxisomal fractions with this compound. 2. The reaction produces H2O2, which can be measured using a variety of methods, including fluorometric or chemiluminescent assays coupled to horseradish peroxidase.[3] 3. Monitor the change in signal over time to determine enzyme activity. |
| D-Bifunctional Protein (DBP) Activity Assay | To assess the hydratase and dehydrogenase activities of DBP on the product of the ACOX reaction. | 1. This is a coupled assay. First, generate the 2-enoyl-CoA derivative of this compound using ACOX. 2. Add purified DBP and NAD+. 3. Monitor the production of NADH by measuring the increase in absorbance at 340 nm to determine dehydrogenase activity. Hydratase activity is inferred. |
| PPARα Reporter Gene Assay | To determine if this compound can activate PPARα. | 1. Transfect a suitable cell line (e.g., HepG2) with a plasmid containing a PPARα expression vector and a reporter plasmid with a luciferase gene under the control of a PPRE. 2. Treat the cells with varying concentrations of 12-methyldocosanoic acid (which will be converted intracellularly to its CoA ester). 3. Measure luciferase activity to quantify the extent of PPARα activation. |
Experimental Workflow
Investigating the enzymatic interactions of a novel substrate like this compound requires a systematic approach.
Conclusion
While direct evidence is currently lacking, the structural similarity of this compound to other very-long-chain and branched-chain fatty acyl-CoAs provides a strong basis for predicting its interaction with the enzymes of the peroxisomal β-oxidation pathway. Furthermore, its potential role as a PPARα agonist suggests that it may not only be a metabolite but also a signaling molecule involved in the regulation of lipid metabolism. The experimental strategies outlined in this guide provide a clear roadmap for researchers to elucidate the specific enzymatic interactions and biological functions of this complex lipid molecule.
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Subcellular Landscape of 12-Methyldocosanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inferred subcellular localization of 12-Methyldocosanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from the broader understanding of very-long-chain fatty acid (VLCFA) and branched-chain fatty acid (BCFA) metabolism. The principles and methodologies outlined herein provide a robust framework for investigating the subcellular distribution of this compound and similar lipid molecules.
Introduction
This compound is a saturated fatty acyl-CoA with a 22-carbon backbone, classifying it as a very-long-chain fatty acid (VLCFA), and a methyl group at the 12th position, designating it as a branched-chain fatty acid (BCFA).[1] VLCFAs are integral components of cellular lipids, such as sphingolipids and glycerophospholipids, and act as precursors for lipid mediators.[2] The subcellular compartmentalization of acyl-CoAs is critical for regulating their metabolic fate, including synthesis, degradation, and incorporation into complex lipids. This guide will explore the probable subcellular localization of this compound based on established metabolic pathways of related molecules.
Inferred Subcellular Localization of this compound
The subcellular distribution of this compound is dictated by the locations of the enzymatic machinery responsible for its synthesis and catabolism.
Biosynthesis in the Endoplasmic Reticulum
The synthesis of VLCFAs occurs in the endoplasmic reticulum (ER).[1][2] Fatty acid elongation, a cyclical process that adds two-carbon units to a growing acyl chain, is carried out by a series of enzymes residing in the ER membrane.[2] Therefore, it is highly probable that this compound is synthesized in the endoplasmic reticulum. The initial precursor, likely a shorter branched-chain acyl-CoA, would undergo elongation cycles within the ER to form the 22-carbon chain.
Catabolism in Peroxisomes
Most fatty acids are metabolized in the mitochondria; however, VLCFAs are an exception. Due to their extended chain length, VLCFAs are primarily degraded via beta-oxidation within peroxisomes.[1] This metabolic pathway shortens the long carbon chain, and the resulting shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation. Consequently, this compound is expected to be transported to peroxisomes for its initial catabolic steps.
Potential Presence in Other Organelles
While the primary sites of synthesis and degradation are the ER and peroxisomes, respectively, acyl-CoAs are known to have distinct profiles in various subcellular compartments, including the cytosol, mitochondria, and nucleus.[3][4][5] It is plausible that this compound, or its metabolic derivatives, could be present in these organelles, potentially serving roles in signaling or as a substrate for other enzymatic reactions. The nucleus, for instance, has a unique acyl-CoA profile that is distinct from the cytosol, suggesting specialized nuclear functions for these molecules.[3][4][5]
Quantitative Data on Acyl-CoA Distribution
Direct quantitative data for this compound is not currently available in the literature. However, studies on general acyl-CoA distribution provide a valuable reference. The following table summarizes the typical distribution of acyl-CoAs in different subcellular compartments, which can serve as a predictive framework for this compound.
| Subcellular Compartment | Key Acyl-CoA Species | Relative Abundance | Primary Metabolic Functions |
| Endoplasmic Reticulum | Very-long-chain acyl-CoAs, Unsaturated acyl-CoAs | High (Site of Synthesis) | Fatty acid elongation, Desaturation, Complex lipid synthesis |
| Peroxisomes | Very-long-chain acyl-CoAs, Branched-chain acyl-CoAs | High (Site of Degradation) | Beta-oxidation of VLCFAs and BCFAs |
| Mitochondria | Short and Medium-chain acyl-CoAs, Acetyl-CoA | High | Beta-oxidation, TCA cycle, Ketogenesis |
| Cytosol | Long-chain acyl-CoAs, Malonyl-CoA | Variable | Fatty acid synthesis, Signaling |
| Nucleus | Acetyl-CoA, Propionyl-CoA, other short-chain acyl-CoAs | Low but distinct profile | Histone acylation, Gene regulation |
Experimental Protocols for Determining Subcellular Localization
Several robust experimental methodologies can be employed to definitively determine the subcellular localization of this compound.
Subcellular Fractionation Coupled with Mass Spectrometry
This is a powerful and quantitative approach to determine the abundance of specific metabolites in different organelles.
Protocol: Stable Isotope Labeling of Essential nutrients in cell Culture - Sub-cellular Fractionation (SILEC-SF) [3][4][5]
-
Cell Culture and Isotope Labeling: Culture cells in a medium containing a stable isotope-labeled essential nutrient (e.g., 13C-labeled glucose or amino acids) to generate internal standards for all acyl-CoAs.
-
Cell Harvesting and Homogenization: Harvest both unlabeled (experimental) and labeled (internal standard) cells. Combine them and homogenize the cell mixture using a Dounce homogenizer in an appropriate isotonic buffer.
-
Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to sequentially pellet different organelles (nuclei, mitochondria, peroxisomes, and microsomes).
-
Acyl-CoA Extraction: Extract acyl-CoAs from each subcellular fraction using a suitable solvent system (e.g., isopropanol/acetonitrile/water with acetic acid).
-
LC-MS/MS Analysis: Analyze the extracted acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of the unlabeled to the labeled this compound in each fraction will provide its quantitative subcellular distribution.
Immunofluorescence Microscopy
This technique allows for the visualization of enzymes involved in the metabolism of this compound.
Protocol: Localization of a this compound Synthesizing Enzyme
-
Antibody Production: Generate a specific primary antibody against an enzyme predicted to be involved in the synthesis of this compound (e.g., a specific fatty acid elongase).
-
Cell Fixation and Permeabilization: Grow cells on coverslips, fix them with paraformaldehyde, and permeabilize the cell membranes with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with the primary antibody, followed by a fluorescently labeled secondary antibody. Co-stain with organelle-specific markers (e.g., calreticulin (B1178941) for the ER, MitoTracker for mitochondria).
-
Confocal Microscopy: Visualize the localization of the target enzyme using a confocal microscope. Co-localization with an organelle marker will indicate the site of synthesis.
Click Chemistry-Based Metabolic Labeling
This approach enables the tracking of fatty acids into different subcellular compartments.
Protocol: Organelle-Specific Labeling of 12-Methyldocosanoic Acid
-
Synthesis of a "Clickable" Fatty Acid Analog: Synthesize an analog of 12-methyldocosanoic acid containing a bioorthogonal handle, such as an azide (B81097) or an alkyne group.
-
Metabolic Incorporation: Incubate cells with the clickable fatty acid analog, allowing it to be incorporated into cellular metabolism and converted to its CoA thioester.
-
Fixation and Click Reaction: Fix the cells and perform a "click" reaction by adding a fluorescently labeled reaction partner that specifically couples to the bioorthogonal handle on the fatty acid analog.
-
Microscopy: Visualize the subcellular distribution of the labeled fatty acid using fluorescence microscopy.
Visualizing the Metabolic Pathways
The following diagrams illustrate the key metabolic pathways and experimental workflows related to this compound.
Figure 1: Inferred metabolic pathway of this compound.
Figure 2: Workflow for subcellular localization by fractionation.
Conclusion
While direct experimental evidence for the subcellular localization of this compound is yet to be established, a strong inference can be made based on the well-characterized metabolism of very-long-chain and branched-chain fatty acids. The endoplasmic reticulum is the likely site of its synthesis, and the peroxisome is the probable location for its initial catabolism. The experimental protocols detailed in this guide provide a clear path for researchers to elucidate the precise subcellular distribution of this and other complex lipid molecules, which will be crucial for a complete understanding of their physiological and pathological roles.
References
- 1. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Methodological & Application
Synthesis of 12-Methyldocosanoyl-CoA for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 12-Methyldocosanoyl-CoA, a vital substrate for research in lipid metabolism, membrane biology, and the development of therapeutics targeting metabolic disorders. This compound, a branched-chain very-long-chain fatty acyl-CoA, is implicated in various cellular processes, including the regulation of membrane fluidity and signaling pathways. The protocols herein describe a robust two-stage chemical synthesis, commencing with the preparation of the precursor fatty acid, 12-methyldocosanoic acid, followed by its activation and conjugation to Coenzyme A. Methodologies for purification and characterization, alongside potential research applications, are also detailed to support its use in a laboratory setting.
Introduction
Branched-chain fatty acids (BCFAs) are important components of cellular lipids, influencing membrane structure and function. Unlike their straight-chain counterparts, the methyl branch in BCFAs disrupts tight packing of acyl chains, thereby increasing membrane fluidity, a critical attribute for organisms in low-temperature environments and for the function of specific membrane domains in mammals. This compound is the activated form of 12-methyldocosanoic acid, making it a direct substrate for a variety of enzymatic reactions, including fatty acid elongation, desaturation, and incorporation into complex lipids.
The study of this compound can provide insights into the metabolic pathways involving BCFAs, which are derived from the catabolism of branched-chain amino acids. Dysregulation of BCFA metabolism has been linked to several metabolic diseases. Therefore, the availability of high-purity this compound is essential for in vitro biochemical assays, cell-based studies, and as a standard for metabolomic analyses.
Chemical Synthesis of this compound
The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor fatty acid, 12-methyldocosanoic acid, via a Grignard coupling reaction. The second stage is the conversion of the fatty acid to its corresponding Coenzyme A thioester through an N-hydroxysuccinimide (NHS) ester intermediate.
Stage 1: Synthesis of 12-Methyldocosanoic Acid
This synthesis involves the coupling of two alkyl chains using a Grignard reagent.
Reaction Scheme:
-
Formation of Grignard Reagent:
-
1-bromodecane (B1670165) is reacted with magnesium turnings in anhydrous diethyl ether to form decylmagnesium bromide.
-
-
Coupling Reaction:
-
The Grignard reagent is then reacted with methyl 12-bromododecanoate. The decyl group acts as a nucleophile, displacing the bromide from the methyl 12-bromododecanoate to form methyl 12-methyldocosanoate.
-
-
Hydrolysis:
-
The resulting ester is hydrolyzed using a strong base (e.g., potassium hydroxide) followed by acidification to yield 12-methyldocosanoic acid.
-
Stage 2: Synthesis of this compound
This stage involves the activation of the carboxylic acid and subsequent reaction with Coenzyme A.
Reaction Scheme:
-
Activation of 12-methyldocosanoic acid:
-
12-methyldocosanoic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the NHS ester of 12-methyldocosanoic acid.
-
-
Thioesterification with Coenzyme A:
-
The purified NHS ester is then reacted with the free thiol group of Coenzyme A (in its trilithium salt form) in a buffered aqueous/organic solvent system to yield this compound.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound.
Table 1: Synthesis of 12-Methyldocosanoic Acid - Reactants and Expected Yield
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) | Expected Yield (%) | Product Mass (g) |
| 1-Bromodecane | 221.19 | 0.05 | 11.06 | - | - |
| Magnesium | 24.31 | 0.055 | 1.34 | - | - |
| Methyl 12-bromododecanoate | 307.29 | 0.045 | 13.83 | - | - |
| 12-Methyldocosanoic acid | 368.66 | - | - | 75-85 | 12.4 - 14.1 |
Table 2: Synthesis of this compound - Reactants and Expected Yield
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (mg) | Expected Yield (%) | Product Mass (mg) |
| 12-Methyldocosanoic acid | 368.66 | 0.01 | 36.9 | - | - |
| N-Hydroxysuccinimide (NHS) | 115.09 | 0.012 | 1.38 | - | - |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 0.012 | 2.48 | - | - |
| 12-Methyldocosanoic acid NHS ester | 465.71 | - | - | 85-95 | 39.6 - 44.2 |
| Coenzyme A (trilithium salt) | 785.33 | 0.008 | 6.28 | - | - |
| This compound | 1118.42 | - | - | 80-90 | 7.1 - 8.0 |
Table 3: Purity Analysis of this compound
| Analytical Method | Expected Purity (%) |
| HPLC-UV (260 nm) | >95 |
| Mass Spectrometry | Consistent with theoretical mass |
Experimental Protocols
Protocol for Synthesis of 12-Methyldocosanoic Acid
Materials:
-
1-Bromodecane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Methyl 12-bromododecanoate
-
Saturated aqueous ammonium (B1175870) chloride
-
Potassium hydroxide (B78521)
-
Hydrochloric acid (concentrated)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Grignard Reagent Preparation: a. To a flame-dried three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.34 g, 55 mmol). b. Add a small crystal of iodine. c. Add 1-bromodecane (11.06 g, 50 mmol) dissolved in anhydrous diethyl ether (50 mL) to the dropping funnel. d. Add a small portion of the 1-bromodecane solution to the magnesium. If the reaction does not start (disappearance of iodine color and bubbling), gently warm the flask. e. Once the reaction initiates, add the remaining 1-bromodecane solution dropwise to maintain a gentle reflux. f. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: a. Cool the Grignard reagent to 0 °C in an ice bath. b. Dissolve methyl 12-bromododecanoate (13.83 g, 45 mmol) in anhydrous diethyl ether (30 mL) and add it to the dropping funnel. c. Add the methyl 12-bromododecanoate solution dropwise to the cooled Grignard reagent with vigorous stirring. d. After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up and Hydrolysis: a. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with diethyl ether (3 x 50 mL). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 12-methyldocosanoate. d. Dissolve the crude ester in a solution of potassium hydroxide (5 g) in ethanol (100 mL) and water (10 mL). e. Reflux the mixture for 4 hours. f. Cool the reaction mixture and acidify with concentrated hydrochloric acid until pH ~1. g. Extract the product with hexane (3 x 50 mL). h. Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude 12-methyldocosanoic acid by silica gel column chromatography using a hexane:ethyl acetate (B1210297) gradient.
Protocol for Synthesis of this compound
Materials:
-
12-Methyldocosanoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Coenzyme A trilithium salt
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
Tetrahydrofuran (THF)
-
Solid-phase extraction (SPE) C18 cartridges
Procedure:
-
Formation of NHS Ester: a. Dissolve 12-methyldocosanoic acid (36.9 mg, 0.1 mmol) and NHS (13.8 mg, 0.12 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add a solution of DCC (24.8 mg, 0.12 mmol) in anhydrous DCM (2 mL) dropwise. d. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. e. Filter the reaction mixture to remove the dicyclohexylurea precipitate. f. Wash the precipitate with a small amount of DCM. g. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude NHS ester. h. Purify the NHS ester by recrystallization or flash chromatography.
-
Conjugation to Coenzyme A: a. Dissolve Coenzyme A trilithium salt (62.8 mg, 0.08 mmol) in 0.5 M sodium bicarbonate buffer (pH 8.0, 5 mL). b. Dissolve the purified 12-methyldocosanoic acid NHS ester (37.2 mg, 0.08 mmol) in THF (5 mL). c. Add the NHS ester solution dropwise to the Coenzyme A solution with vigorous stirring. d. Stir the reaction mixture at room temperature for 12 hours. e. Monitor the reaction progress by HPLC.
-
Purification of this compound: a. Acidify the reaction mixture to pH 4-5 with dilute HCl. b. Load the solution onto a pre-conditioned C18 SPE cartridge. c. Wash the cartridge with water to remove salts and unreacted Coenzyme A. d. Elute the this compound with an increasing gradient of methanol (B129727) in water. e. Combine the fractions containing the product and lyophilize to obtain pure this compound.
Analytical Protocol: Purity Assessment by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).
-
Injection Volume: 20 µL.
Visualizations
Caption: Workflow for the two-stage synthesis of this compound.
Caption: Metabolic context and potential roles of this compound.
Application Notes
Research Applications
-
Enzyme Kinetics: this compound can be used as a substrate to study the kinetics of enzymes involved in very-long-chain fatty acid metabolism, such as acyl-CoA dehydrogenases, elongases, and desaturases. This can help elucidate the substrate specificity and regulatory mechanisms of these enzymes with respect to branched-chain fatty acids.
-
Metabolic Flux Analysis: Isotopically labeled this compound (e.g., with ¹³C or ²H) can be synthesized and used as a tracer in cell culture or in vivo studies to track its metabolic fate. This allows for the quantification of its incorporation into various lipid species and its rate of oxidation, providing a dynamic view of branched-chain fatty acid metabolism.
-
Membrane Biology: The incorporation of 12-methyldocosanoic acid (derived from its CoA ester) into phospholipids (B1166683) can be studied to understand its impact on the biophysical properties of cell membranes, such as fluidity, thickness, and the formation of lipid rafts.[1][2][3][4] These studies are relevant for understanding cellular adaptation to stress and the function of membranes in signaling.[5]
-
Drug Development: In the context of fatty acid oxidation disorders, this compound can be used in screening assays to identify potential therapeutic agents that modulate the activity of enzymes involved in its metabolism.
Potential Signaling Pathways
-
Peroxisome Proliferator-Activated Receptors (PPARs): Long-chain fatty acids and their CoA esters are known to be ligands for PPARs, a family of nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism. This compound may act as a specific ligand or modulator of PPAR isoforms (α, δ, γ), thereby influencing gene expression related to fatty acid oxidation and storage.
-
G-Protein Coupled Receptors (GPCRs): Certain fatty acids can activate specific GPCRs, such as GPR40 (FFAR1) and GPR120 (FFAR4), which are involved in insulin (B600854) secretion and anti-inflammatory responses. The potential interaction of this compound or its free acid form with these receptors could be a novel area of investigation.
-
Regulation of Enzyme Activity: Long-chain acyl-CoAs can allosterically regulate the activity of key metabolic enzymes, such as acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This compound may exert similar regulatory effects, contributing to the feedback control of lipid metabolism.
Conclusion
The detailed synthetic protocols and application notes provided in this document are intended to facilitate the use of this compound in a wide range of research settings. The ability to synthesize this important molecule with high purity will enable researchers to further explore the intricate roles of branched-chain very-long-chain fatty acids in health and disease. The provided methodologies offer a solid foundation for its preparation and application in cutting-edge research in the fields of biochemistry, cell biology, and drug discovery.
References
- 1. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
Application Notes and Protocols for the Analytical Detection of 12-Methyldocosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methyldocosanoyl-CoA is a very-long-chain saturated fatty acyl-CoA that plays a role in lipid metabolism. Accurate and sensitive detection of this molecule is crucial for understanding its physiological and pathological significance. These application notes provide detailed protocols for the analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1]
Biochemical Pathway
The biosynthesis of this compound involves the elongation of a branched-chain fatty acid precursor. The following diagram illustrates a generalized pathway for the formation of very-long-chain fatty acyl-CoAs, including branched-chain species.
Caption: Generalized biosynthetic pathway of this compound.
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Biological Samples
This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from tissues and cells.
Materials:
-
Biological sample (e.g., ~50 mg of tissue or 1-5 million cells)
-
100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9
-
Acetonitrile (ACN)
-
2-Propanol
-
Methanol
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain length acyl-CoA
-
Homogenizer
-
Centrifuge (capable of 16,000 x g and 4°C)
-
Sonicator
Procedure:
-
Place the frozen tissue or cell pellet in a pre-chilled tube.
-
Add 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9) and 0.5 mL of ACN:2-propanol:methanol (3:1:1) containing the internal standard.
-
Homogenize the sample on ice.
-
Vortex the homogenate for 2 minutes.
-
Sonicate for 3 minutes in an ice bath.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
Caption: Workflow for acyl-CoA extraction from biological samples.
LC-MS/MS Analysis
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Reversed-phase C8 or C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: Linear gradient to 90% B
-
10-12 min: Hold at 90% B
-
12.1-15 min: Return to 20% B and equilibrate
-
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key MRM Transition:
-
The precursor ion ([M+H]+) for this compound is calculated based on its chemical formula (C44H80N7O17P3S). The exact mass will be determined and set in the instrument.
-
The characteristic product ion for acyl-CoAs results from the neutral loss of the 3'-phospho-ADP moiety (507.1 Da).
-
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument and analyte. General starting points can be derived from methods for other very-long-chain acyl-CoAs.
Data Presentation
The following table summarizes the key parameters for the LC-MS/MS analysis of this compound and a common internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| This compound | To be determined | Precursor - 507.1 | To be determined |
| Heptadecanoyl-CoA (IS) | 1020.5 | 513.4 | To be determined |
Note: The exact m/z values and retention times should be determined experimentally using a standard of this compound if available, or predicted and confirmed through high-resolution mass spectrometry.
Logical Relationship for MRM Detection
The principle of MRM detection for acyl-CoAs is based on the specific fragmentation pattern of the coenzyme A moiety.
Caption: Logical workflow of MRM detection for this compound.
Conclusion
The provided protocols offer a robust framework for the sensitive and specific detection and quantification of this compound in biological matrices. Adherence to these guidelines, with appropriate instrument-specific optimization, will enable researchers to accurately measure this important metabolite and further elucidate its role in health and disease.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 12-Methyldocosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methyldocosanoyl-CoA is a branched-chain very-long-chain fatty acyl-CoA (VLCFA-CoA). Such molecules are key metabolic intermediates in various physiological and pathological processes. Their analysis is crucial for understanding lipid metabolism and its dysregulation in diseases. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound, offering a framework for its sensitive and specific quantification in biological matrices.
Accurate quantification of specific acyl-CoA species like this compound is challenging due to their low abundance and complex sample matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, providing the necessary selectivity and sensitivity.[1][2] This document outlines a comprehensive LC-MS/MS method, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation: Extraction of Long-Chain Acyl-CoAs
This protocol is adapted from established methods for the extraction of long-chain fatty acyl-CoAs from biological samples.[1][2]
Materials:
-
Biological tissue or cells
-
Homogenization Buffer: 10 mM HEPES, 0.25 M sucrose, 1 mM EDTA, pH 7.4
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain fatty acyl-CoA
-
Solid Phase Extraction (SPE) Cartridges: C18, 100 mg
-
Methanol (B129727), Acetonitrile (ACN), Isopropanol
-
Ammonium hydroxide (B78521) (NH4OH)
-
Formic acid
Procedure:
-
Homogenization: Homogenize the tissue or cell pellet in ice-cold homogenization buffer.
-
Internal Standard Spiking: Add a known amount of the internal standard (e.g., C17:0-CoA) to the homogenate.
-
Protein Precipitation: Precipitate proteins by adding 2 volumes of ice-cold acetonitrile. Vortex and incubate at -20°C for 20 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.
-
Elute the acyl-CoAs with 1 mL of methanol containing 0.1% NH4OH.
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol utilizes a reversed-phase liquid chromatography method coupled with tandem mass spectrometry, a robust technique for quantifying long-chain fatty acyl-CoAs.[1][3]
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5[1][2]
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 20% B (re-equilibration)
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[1][2][4][5][6]
-
MRM Transitions (Hypothetical for this compound):
-
Precursor Ion (Q1): Calculated m/z for [M+H]+ of this compound.
-
Product Ion (Q3): Calculated m/z for the fragment after the neutral loss of 507 Da.
-
-
Collision Energy: To be optimized for the specific instrument and analyte.
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Data Presentation
Quantitative data should be presented in a clear and organized manner. The following table provides a hypothetical example of the quantification of this compound in different biological samples.
| Sample ID | Sample Type | This compound (pmol/mg protein) | Standard Deviation |
| CTRL-1 | Liver | 1.23 | 0.15 |
| CTRL-2 | Liver | 1.15 | 0.12 |
| TREAT-1 | Liver | 3.45 | 0.31 |
| TREAT-2 | Liver | 3.87 | 0.42 |
| CTRL-3 | Brain | 0.45 | 0.05 |
| TREAT-3 | Brain | 0.51 | 0.07 |
Signaling Pathways and Workflows
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below.
Caption: Experimental workflow for this compound analysis.
Metabolic Pathway of Branched-Chain Fatty Acids
Branched-chain fatty acids, such as the parent fatty acid of this compound, undergo metabolism primarily through peroxisomal β-oxidation.[7][8] The following diagram illustrates the general pathway.
Caption: General metabolic pathway of branched-chain fatty acids.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
Purifying 12-Methyldocosanoyl-CoA: A Guide to Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 12-Methyldocosanoyl-CoA, a very-long-chain branched fatty acyl-CoA. The methodologies described herein are based on established chromatographic techniques for the separation and purification of long-chain and very-long-chain acyl-CoA esters. While specific quantitative data for this compound is not extensively available in the public domain, the protocols provided can be adapted and optimized for this specific molecule.
Introduction
This compound is a C23 branched-chain fatty acyl-CoA. Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) are critical intermediates in numerous metabolic pathways, including fatty acid elongation, sphingolipid synthesis, and energy metabolism.[1] Due to their amphipathic nature, containing a long hydrophobic acyl chain and a polar Coenzyme A head group, their purification requires specific chromatographic strategies to achieve high purity. The methods outlined below focus on a multi-step approach involving sample preparation, solid-phase extraction (SPE) for initial cleanup and enrichment, followed by high-resolution purification using reversed-phase high-performance liquid chromatography (RP-HPLC). Ion-exchange chromatography is also presented as a viable alternative or complementary technique.
Chromatographic Purification Strategies
The purification of this compound from biological or synthetic samples typically involves a combination of extraction and chromatographic steps. The long hydrocarbon chain imparts significant hydrophobicity, making reversed-phase chromatography the primary mode of separation. The negatively charged phosphate (B84403) groups of the Coenzyme A moiety also allow for ion-exchange chromatography.
A general workflow for the purification process is as follows:
Data Presentation
The following table summarizes typical performance data for the purification of long-chain acyl-CoAs using the described techniques. These values can be used as a benchmark when developing a purification protocol for this compound.
| Parameter | Solid-Phase Extraction (SPE) | Reversed-Phase HPLC (RP-HPLC) |
| Stationary Phase | C18 or Oligonucleotide Purification Cartridge | C18 (e.g., 5 µm particle size) |
| Typical Recovery | 83-90% for various acyl-CoAs.[2] | >90% (post-SPE) |
| Purity Achieved | Enriched fraction, removal of polar and nonpolar interferences. | >95% (depending on sample complexity and gradient optimization) |
| Detection Method | Not applicable for quantification at this stage. | UV Absorbance at 260 nm, Mass Spectrometry (MS) |
| Quantitative Precision | - | Inter-run precision: 2.6-12.2%, Intra-run precision: 1.2-4.4% (LC/MS/MS method for long-chain acyl-CoAs).[3] |
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound
This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from tissue samples.[2][4][5]
1. Materials:
-
Homogenizer (e.g., glass homogenizer)
-
Centrifuge
-
SPE manifold and cartridges (e.g., C18 or oligonucleotide purification cartridges)
-
Extraction Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate (B86663) ((NH₄)₂SO₄)
-
SPE Wash Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9
-
SPE Elution Buffer: 2-propanol or 60% Acetonitrile with 0.1% formic acid.[2]
2. Procedure:
-
Homogenization: Homogenize the sample (e.g., tissue pellet, reaction mixture) in ice-cold Extraction Buffer.
-
Solvent Extraction: Add 2-propanol and re-homogenize. Follow with the addition of saturated ammonium sulfate and acetonitrile. Vortex thoroughly.[5]
-
Phase Separation: Centrifuge the mixture to separate the phases. The upper phase contains the acyl-CoAs.
-
Dilution: Dilute the collected upper phase with Extraction Buffer.[5]
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. For a C18 cartridge, this typically involves washing with methanol (B129727) followed by equilibration with the SPE Wash Buffer.
-
Sample Loading: Load the diluted extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with the SPE Wash Buffer to remove unbound impurities.
-
Elution: Elute the acyl-CoAs from the cartridge using the SPE Elution Buffer.
-
Concentration: Concentrate the eluted fraction, for example, by vacuum centrifugation, in preparation for HPLC analysis.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification
This protocol outlines a general method for the high-resolution purification of long-chain acyl-CoAs.[4][6]
1. Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 75 mM Potassium Phosphate (KH₂PO₄), pH 4.9.[4]
-
Mobile Phase B: Acetonitrile (ACN).
-
Alternative Mobile Phase A: 25 mM KH₂PO₄, pH 5.3.[6]
-
Alternative Mobile Phase B: Acetonitrile.[6]
2. Procedure:
-
Sample Preparation: Reconstitute the concentrated SPE eluate in a small volume of a solution compatible with the initial mobile phase conditions (e.g., 20-30% acetonitrile in Mobile Phase A).
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the bound acyl-CoAs using a linear gradient of increasing acetonitrile concentration. A suggested gradient is as follows:
-
0-5 min: 10% B
-
5-35 min: 10% to 90% B (linear gradient)
-
35-40 min: 90% B (isocratic wash)
-
40-45 min: 90% to 10% B (return to initial conditions)
-
45-55 min: 10% B (re-equilibration)
-
Note: The gradient profile should be optimized based on the retention time of this compound.
-
-
Detection: Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[4]
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Purity Analysis: Analyze the collected fractions for purity using the same or an alternative HPLC method.
Protocol 3: Ion-Exchange Chromatography (IEC)
Due to the net negative charge of the phosphate groups in Coenzyme A, anion-exchange chromatography can be employed for purification.[7][8]
1. Materials:
-
Chromatography column
-
Anion-exchange resin (e.g., DEAE-cellulose or a quaternary amine-based strong anion exchanger).[9]
-
Equilibration Buffer: Low ionic strength buffer, e.g., 20 mM Tris-HCl, pH 7.5.
-
Elution Buffer: Equilibration buffer containing a salt gradient (e.g., 0-1 M NaCl).
2. Procedure:
-
Resin Preparation and Equilibration: Pack the column with the anion-exchange resin and equilibrate with several column volumes of Equilibration Buffer.
-
Sample Loading: Load the sample, ensuring it is in a low ionic strength buffer, onto the column.
-
Washing: Wash the column with Equilibration Buffer to remove unbound molecules.
-
Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in Equilibration Buffer).
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence of the target molecule by HPLC and UV detection at 260 nm.
Signaling Pathways and Logical Relationships
While a specific signaling pathway involving this compound is not detailed in the provided search results, the logical relationship of its purification process can be visualized. The following diagram illustrates the decision-making process for selecting a purification strategy.
Conclusion
The purification of this compound can be effectively achieved using a combination of solid-phase extraction and reversed-phase HPLC. The protocols provided herein serve as a comprehensive guide for researchers to develop and optimize a purification strategy tailored to their specific sample matrix and purity requirements. For complex samples, an initial SPE step is crucial for sample cleanup and enrichment, while RP-HPLC provides the high-resolution separation necessary to achieve high purity. Ion-exchange chromatography offers an orthogonal purification method that can be employed for further polishing if required. As with any chromatographic method, optimization of parameters such as gradient slope, flow rate, and mobile phase composition will be necessary to achieve the best results for this compound.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. bio-rad.com [bio-rad.com]
- 9. purolite.com [purolite.com]
Application Notes and Protocols for the In Vitro Use of 12-Methyldocosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methyldocosanoyl-CoA is a C23 branched-chain very-long-chain fatty acyl-CoA (VLCFA-CoA). While specific literature on this compound is limited, its structural characteristics suggest involvement in metabolic pathways analogous to other branched-chain and very-long-chain fatty acids. These molecules are integral to cellular structure, energy metabolism, and signaling. Branched-chain fatty acids (BCFAs) are known constituents of cellular lipids and can originate from the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine[1]. Very-long-chain fatty acids (VLCFAs), those with more than 20 carbon atoms, are precursors for complex lipids such as sphingolipids and glycerophospholipids and can act as signaling molecules[2].
These application notes provide a framework for designing and implementing in vitro assays utilizing this compound to investigate its role in various biological processes. The protocols provided are generalized from established methods for similar molecules and should be optimized for specific experimental contexts.
Potential In Vitro Applications
Based on the known functions of related molecules, this compound can be employed in a variety of in vitro assays to:
-
Enzyme Kinetics and Substrate Specificity Studies: Determine if this compound is a substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, elongases, or desaturases.
-
Inhibitor Screening: Identify and characterize small molecule inhibitors of enzymes that metabolize this compound, which could be relevant for drug discovery in metabolic diseases.
-
Elucidation of Signaling Pathways: Investigate the role of this compound as a signaling molecule, potentially influencing pathways like mTOR, which is known to be modulated by branched-chain amino acids and their metabolites[3][4][5].
-
Lipid Synthesis and Metabolism: Serve as a precursor in in vitro reconstructions of pathways for the synthesis of complex lipids, such as sphingolipids or unique glycerophospholipids.
Quantitative Data Summary
| Enzyme Studied | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | IC50 (for inhibitors) (µM) |
| Example: Acyl-CoA Dehydrogenase | This compound | User Data | User Data | User Data | User Data | User Data |
| Docosanoyl-CoA (C22:0) | User Data | User Data | User Data | User Data | User Data | |
| Stearoyl-CoA (C18:0) | User Data | User Data | User Data | User Data | User Data | |
| Example: Fatty Acid Elongase | This compound | User Data | User Data | User Data | User Data | User Data |
| Behenoyl-CoA (C22:0) | User Data | User Data | User Data | User Data | User Data |
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Elongation Assay
This protocol is adapted from methods used for studying very-long-chain fatty acid elongases (ELOVS)[2][6][7]. It can be used to determine if this compound is a substrate for a specific elongase enzyme.
Objective: To measure the incorporation of a 2-carbon unit from malonyl-CoA onto this compound, catalyzed by an elongase enzyme.
Materials:
-
Purified or recombinant elongase enzyme (e.g., ELOVL family members)
-
This compound
-
[14C]-Malonyl-CoA or [3H]-Malonyl-CoA
-
NADPH
-
Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA and 5 mM DTT)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 50 µL reaction would contain:
-
Reaction Buffer: 35 µL
-
NADPH: 5 µL (final concentration 200 µM)
-
This compound: 5 µL (final concentration 10-100 µM)
-
[14C]-Malonyl-CoA: 5 µL (final concentration 10-50 µM, specific activity ~50 mCi/mmol)
-
-
Enzyme Addition: Initiate the reaction by adding 5 µL of the purified elongase enzyme solution. Include a negative control with no enzyme or heat-inactivated enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 10 µL of 10% (w/v) trichloroacetic acid (TCA).
-
Extraction of Labeled Product:
-
Add 200 µL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex thoroughly and centrifuge at 14,000 x g for 5 minutes to separate the phases.
-
The elongated, radiolabeled fatty acyl-CoA product will be in the organic (lower) phase.
-
-
Quantification:
-
Carefully transfer a known volume of the organic phase to a scintillation vial.
-
Evaporate the solvent under a stream of nitrogen.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the amount of product formed based on the specific activity of the [14C]-Malonyl-CoA and compare the activity with other potential substrates.
Workflow for Fatty Acid Elongation Assay:
Caption: Workflow for an in vitro fatty acid elongation assay.
Protocol 2: Acyl-CoA Dehydrogenase Activity Assay
This spectrophotometric assay measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of a dye. It can be adapted to test this compound as a substrate.
Objective: To determine the rate of oxidation of this compound by an acyl-CoA dehydrogenase.
Materials:
-
Purified or recombinant acyl-CoA dehydrogenase (e.g., VLCAD)[8]
-
This compound
-
Electron Transfer Flavoprotein (ETF)
-
Dichlorophenolindophenol (DCPIP) as an electron acceptor
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1 mM EDTA)
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Reaction Setup: In a cuvette, prepare the reaction mixture. A typical 1 mL reaction would contain:
-
Reaction Buffer: 950 µL
-
DCPIP: 20 µL (final concentration 50 µM)
-
ETF: 10 µL (final concentration ~1 µM)
-
Acyl-CoA Dehydrogenase: 10 µL of enzyme solution
-
-
Baseline Measurement: Place the cuvette in the spectrophotometer and record the baseline absorbance at 600 nm for 1-2 minutes.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of this compound solution (final concentration 10-200 µM).
-
Data Acquisition: Immediately start recording the decrease in absorbance at 600 nm over time (e.g., for 5-10 minutes). The rate of DCPIP reduction is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocity (ΔA600/min) from the linear portion of the curve. Use the molar extinction coefficient of DCPIP (21 mM-1cm-1 at pH 7.5) to convert this rate into the rate of substrate oxidation (nmol/min/mg of enzyme).
Signaling Pathway involving Branched-Chain Acyl-CoA Precursors:
References
- 1. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched Chain Amino Acid Supplementation: Impact on Signaling and Relevance to Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Branched-chain amino acids in metabolic signalling and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols for 12-Methyldocosanoyl-CoA in Enzyme Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a hypothetical guide for the use of 12-Methyldocosanoyl-CoA in enzyme studies. As of the date of this document, specific experimental data for this compound as an enzyme substrate is not available in the public domain. The information presented herein is extrapolated from studies on structurally similar long-chain and branched-chain fatty acyl-CoAs and the enzymes known to metabolize them, such as Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) and peroxisomal Acyl-CoA Oxidases. These protocols should be adapted and optimized based on empirical results obtained in your laboratory.
Introduction
This compound is a C23:0 branched-chain fatty acyl-coenzyme A thioester. Branched-chain fatty acids are important intermediates in cellular metabolism, and their degradation is crucial for maintaining lipid homeostasis. Enzymes that metabolize very-long-chain and branched-chain fatty acyl-CoAs are of significant interest in the study of various metabolic disorders. This document outlines potential applications and detailed experimental protocols for studying enzymes that may utilize this compound as a substrate.
Potential Enzyme Targets for this compound
Based on its structure, this compound is a potential substrate for enzymes involved in the beta-oxidation of very-long-chain and branched-chain fatty acids. These include:
-
Mitochondrial Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD): This enzyme is responsible for the initial dehydrogenation step in the mitochondrial beta-oxidation of long-chain fatty acids. VLCAD has a broad substrate specificity, with optimal activity for fatty acyl-CoAs with chain lengths of 14 to 20 carbons, but it can also process longer chains.[1]
-
Peroxisomal Acyl-CoA Oxidases (ACOX): Peroxisomes are involved in the chain shortening of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[2][3][4] Branched-chain acyl-CoA oxidase (ACOX2 or ACOX3) is a likely candidate for the oxidation of this compound.
Hypothetical Kinetic Parameters
The following table presents hypothetical kinetic parameters for the interaction of this compound with potential enzyme targets. These values are for illustrative purposes and should be determined experimentally.
| Enzyme Target | Hypothetical Km (µM) | Hypothetical Vmax (nmol/min/mg) | Notes |
| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | 5 - 20 | 50 - 200 | The methyl branch may affect binding affinity and turnover rate compared to straight-chain substrates. |
| Peroxisomal Branched-Chain Acyl-CoA Oxidase (ACOX2/3) | 10 - 50 | 100 - 500 | Peroxisomal oxidases may exhibit higher tolerance for branched structures. |
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound is a prerequisite for its use in enzyme assays. Chemo-enzymatic methods are often employed for the synthesis of acyl-CoA esters.[5][6]
Materials:
-
12-Methyldocosanoyl acid
-
Coenzyme A (CoA) trilithium salt
-
N,N'-Carbonyldiimidazole (CDI) or other activating agent
-
Anhydrous solvent (e.g., THF/DMF mixture)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
HPLC system for purification
Procedure:
-
Activation of 12-Methyldocosanoyl acid: Dissolve 12-Methyldocosanoyl acid in an anhydrous solvent. Add an activating agent like CDI and stir at room temperature to form the acyl-imidazolide.
-
Thioesterification: In a separate vial, dissolve Coenzyme A in the reaction buffer. Add the activated 12-Methyldocosanoyl acid solution to the CoA solution and stir.
-
Purification: Purify the resulting this compound using reverse-phase HPLC.
-
Quantification: Determine the concentration of the purified product by measuring its absorbance at 260 nm (ε = 21,000 M-1cm-1 for the adenine (B156593) moiety of CoA).
Protocol 2: Assay for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity
VLCAD activity can be measured using the electron-transfer flavoprotein (ETF) fluorescence reduction assay.[7] This assay monitors the decrease in ETF fluorescence as it accepts electrons from the FADH2 cofactor of VLCAD.
Materials:
-
Purified recombinant VLCAD
-
Purified recombinant Electron Transfer Flavoprotein (ETF)
-
This compound (substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA)
-
Fluorometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and ETF (final concentration typically 1-5 µM).
-
Place the cuvette in a fluorometer and record the baseline fluorescence (Excitation: 380 nm, Emission: 495 nm).
-
Initiate the reaction by adding a known amount of purified VLCAD to the cuvette.
-
After a brief incubation to establish a stable baseline, add this compound to a final concentration in the desired range (e.g., 1-100 µM).
-
Monitor the decrease in fluorescence over time. The rate of fluorescence decrease is proportional to the enzyme activity.
-
Calculate the specific activity of VLCAD with this compound and determine kinetic parameters by varying the substrate concentration.
Protocol 3: Assay for Peroxisomal Acyl-CoA Oxidase (ACOX) Activity
ACOX activity is commonly measured by detecting the production of hydrogen peroxide (H2O2). A sensitive fluorometric method is described below.[8][9]
Materials:
-
Peroxisome-enriched fraction from cell or tissue homogenates, or purified ACOX
-
This compound (substrate)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 8.0)
-
Horseradish peroxidase (HRP)
-
4-Hydroxyphenylacetic acid (a fluorogenic HRP substrate)
-
Flavin adenine dinucleotide (FAD)
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HRP, 4-hydroxyphenylacetic acid, and FAD.
-
Add the enzyme source (peroxisomal fraction or purified ACOX) to the reaction mixture.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding this compound.
-
Measure the increase in fluorescence over time (Excitation: 320 nm, Emission: 400 nm).
-
Generate a standard curve using known concentrations of H2O2 to quantify the rate of H2O2 production.
-
Calculate the specific activity of ACOX and determine kinetic parameters by varying the substrate concentration.
Visualizations
Caption: Hypothetical pathway for the peroxisomal beta-oxidation of this compound.
Caption: Experimental workflow for the VLCAD activity assay.
References
- 1. mdpi.com [mdpi.com]
- 2. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying 12-Methyldocosanoyl-CoA in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methyldocosanoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) with a methyl branch in its acyl chain. As with other VLCFAs, it is presumed to play a role in various cellular processes, including lipid metabolism, membrane structure, and cellular signaling. The quantification of specific acyl-CoAs like this compound in different tissues is crucial for understanding its physiological and pathological significance. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Data Presentation
Given the absence of published data for this compound, the following table is a template for presenting quantitative results. Researchers should populate this table with their own experimental data.
Table 1: Template for Quantitative Data of this compound in Various Tissues
| Tissue Type | Sample ID | This compound Concentration (pmol/mg tissue) | Standard Deviation (pmol/mg tissue) | Notes |
| Liver | Control 1 | Data to be filled | Data to be filled | e.g., Healthy subject |
| Liver | Treatment 1 | Data to be filled | Data to be filled | e.g., Disease model or drug-treated |
| Brain | Control 1 | Data to be filled | Data to be filled | |
| Brain | Treatment 1 | Data to be filled | Data to be filled | |
| Heart | Control 1 | Data to be filled | Data to be filled | |
| Heart | Treatment 1 | Data to be filled | Data to be filled | |
| Adipose | Control 1 | Data to be filled | Data to be filled | |
| Adipose | Treatment 1 | Data to be filled | Data to be filled |
II. Experimental Protocols
This section details the necessary steps for the quantification of this compound.
A. Synthesis of this compound Standard (Brief Overview)
Since a commercial standard is unavailable, a custom synthesis is required. A common method involves the activation of the corresponding free fatty acid, 12-methyldocosanoic acid.
-
Synthesis of 12-methyldocosanoic acid: This can be achieved through various organic synthesis routes, for example, using a Grignard reaction with a suitable alkyl halide and a long-chain ester.
-
Activation to Acyl-CoA: The synthesized 12-methyldocosanoic acid can be converted to its Coenzyme A thioester. A widely used method is the mixed anhydride (B1165640) method, reacting the fatty acid with ethyl chloroformate followed by the addition of Coenzyme A trilithium salt under basic conditions.
-
Purification and Characterization: The synthesized this compound should be purified using reversed-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity confirmed by high-resolution mass spectrometry and NMR spectroscopy.
B. Tissue Homogenization and Extraction
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1]
-
Tissue Collection: Excise tissues of interest and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until use.
-
Homogenization:
-
Weigh 50-100 mg of frozen tissue.
-
Add the frozen tissue to a pre-chilled Dounce homogenizer containing 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform (B151607):water).
-
Homogenize thoroughly on ice.
-
-
Phase Separation:
-
Transfer the homogenate to a glass tube.
-
Add 0.5 mL of chloroform and 0.5 mL of water.
-
Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Extraction of Acyl-CoAs:
-
The upper aqueous phase contains the acyl-CoAs. Carefully collect the upper aqueous phase, avoiding the protein interface and the lower organic phase.
-
C. Solid-Phase Extraction (SPE) for Purification
This step is crucial for removing interfering substances and concentrating the acyl-CoAs.
-
SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the aqueous extract from the previous step onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 3 mL of 50% methanol in water to remove polar impurities.
-
Elution: Elute the acyl-CoAs with 2 mL of methanol.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the dried residue in a known volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
D. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the long-chain acyl-CoAs, followed by a wash and re-equilibration step. The gradient needs to be optimized for the separation of this compound from other isomers and lipids.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): The quantification is based on the specific fragmentation of the precursor ion to a product ion. For acyl-CoAs, a characteristic neutral loss of 507 Da is commonly observed, corresponding to the loss of the phosphoadenosine diphosphate (B83284) moiety.
-
Precursor Ion (Q1): The [M+H]⁺ ion of this compound. The exact mass needs to be calculated based on its chemical formula (C46H84N7O17P3S).
-
Product Ion (Q3): The fragment ion resulting from the neutral loss of 507 Da.
-
-
MS Parameters: Optimize cone voltage, collision energy, and other source parameters by infusing the synthesized this compound standard.
-
E. Quantification
-
Calibration Curve: Prepare a series of dilutions of the synthesized this compound standard of known concentrations in the reconstitution solvent.
-
Analysis: Inject the standards and the prepared tissue samples into the LC-MS/MS system.
-
Data Processing: Integrate the peak areas of the MRM transitions for this compound in both the standards and the samples.
-
Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation of the calibration curve to calculate the concentration of this compound in the tissue samples. The final concentration should be normalized to the initial tissue weight.
III. Visualization
A. Hypothesized Metabolic Pathway of this compound
The following diagram illustrates a hypothesized pathway for the synthesis and subsequent metabolism of this compound, based on the general metabolism of very-long-chain fatty acids.
Caption: Hypothesized metabolic pathway of this compound.
B. Experimental Workflow for Quantification
The following diagram outlines the experimental workflow for the quantification of this compound from tissue samples.
Caption: Experimental workflow for this compound quantification.
References
Application Notes and Protocols for the Lipidomic Analysis of 12-Methyldocosanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Very-long-chain fatty acids (VLCFAs) are fatty acids with a carbon backbone of 22 or more atoms. When these molecules feature methyl branching along their chain, they are classified as branched-chain very-long-chain fatty acids (BC-VLCFAs). 12-Methyldocosanoyl-CoA is a specific BC-VLCFA-Coenzyme A ester. While research on this particular molecule is limited, the broader class of BC-VLCFAs is of growing interest in lipidomics due to their roles in membrane biology and their association with certain metabolic and neurological disorders.[1] These molecules are key metabolic intermediates, and their analysis can provide insights into various physiological and pathological processes.
This document provides a generalized framework for the study of this compound, extrapolated from established methods for the analysis of other BC-VLCFAs and long-chain acyl-CoAs.
Potential Applications in Lipidomics
The study of this compound and other BC-VLCFA-CoAs can be applied to several areas of research:
-
Biomarker Discovery: Aberrant levels of specific BC-VLCFAs may serve as biomarkers for metabolic diseases, including peroxisomal disorders.[2][3]
-
Understanding Disease Mechanisms: Investigating the metabolism of BC-VLCFAs can elucidate their role in the pathophysiology of neurological and metabolic disorders.
-
Drug Development: Enzymes involved in the metabolism of BC-VLCFAs could be potential targets for therapeutic intervention.
-
Nutritional Science: Understanding the dietary sources and metabolic fate of BC-VLCFAs can inform nutritional recommendations.
Quantitative Data Presentation
Lipidomic analysis of this compound and related compounds is expected to yield quantitative data that can be effectively summarized in tables for comparison across different experimental conditions or sample groups.
| Analyte | Control Group (pmol/mg tissue) | Treatment Group A (pmol/mg tissue) | Treatment Group B (pmol/mg tissue) | p-value |
| This compound | Mean ± SD | Mean ± SD | Mean ± SD | <0.05 |
| Total BC-VLCFA-CoAs | Mean ± SD | Mean ± SD | Mean ± SD | <0.05 |
| Palmitoyl-CoA (C16:0) | Mean ± SD | Mean ± SD | Mean ± SD | n.s. |
| Stearoyl-CoA (C18:0) | Mean ± SD | Mean ± SD | Mean ± SD | n.s. |
| Oleoyl-CoA (C18:1) | Mean ± SD | Mean ± SD | Mean ± SD | <0.05 |
Experimental Protocols
The following protocols are generalized from established methods for the analysis of long-chain and very-long-chain acyl-CoAs and should be optimized for the specific sample type and instrumentation.
Protocol 1: Extraction of Acyl-CoAs from Mammalian Tissue
Materials:
-
Frozen tissue sample (~50 mg)
-
100 mM KH₂PO₄ buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
-
Saturated ammonium (B1175870) sulfate (B86663) solution
-
Internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)
-
Homogenizer
-
Centrifuge (capable of 4°C and >20,000 x g)
Procedure:
-
Weigh approximately 50 mg of frozen tissue and place it in a pre-chilled homogenization tube.
-
Add 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing a known amount of internal standard (e.g., 20 ng of C17:0-CoA).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of ACN:IPA (1:1, v/v) to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Sonicate for 3 minutes in an ice bath.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Re-extract the pellet with another 1 mL of ACN:IPA (1:1, v/v), vortex, sonicate, and centrifuge as before.
-
Combine the supernatants and dry under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% methanol (B129727) in water with 5 mM ammonium acetate) for LC-MS/MS analysis.[4][5]
Protocol 2: Quantification of this compound by LC-MS/MS
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) with an electrospray ionization (ESI) source
LC Conditions (example):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 5 mM ammonium acetate, pH 6.8
-
Mobile Phase B: Methanol
-
Gradient:
-
0-2 min: 2% B
-
2-5 min: 2% to 95% B
-
5-15 min: Hold at 95% B
-
15-15.1 min: 95% to 2% B
-
15.1-20 min: Hold at 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (example for a hypothetical this compound):
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): Calculated m/z for [M+H]⁺ of this compound
-
Product Ion (Q3): A characteristic fragment ion, often corresponding to the neutral loss of the phosphopantetheine moiety (m/z 507).[6]
-
Collision Energy: Optimize for the specific analyte.
Quantification:
-
Generate a standard curve using a synthetic this compound standard of known concentrations.
-
Normalize the peak area of the endogenous analyte to the peak area of the internal standard.
-
Calculate the concentration of this compound in the sample based on the standard curve.
Visualizations
Caption: Workflow for the lipidomic analysis of BC-VLCFA-CoAs.
Caption: Hypothetical metabolic pathway for this compound.
References
- 1. lipotype.com [lipotype.com]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 12-Methyldocosanoyl-CoA in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methyldocosanoyl-CoA is a very long-chain branched-chain fatty acyl-coenzyme A (VLC-BCFA-CoA). As a member of this class of molecules, it plays a significant role in cellular metabolism, membrane structure, and signaling. Very long-chain fatty acids (VLCFAs) are those with 22 or more carbon atoms, and branched-chain fatty acids (BCFAs) possess a methyl group on the acyl chain. These lipids are integral components of cellular structures, particularly sphingolipids, where they influence membrane fluidity and the formation of lipid rafts. The CoA thioesters of VLCFAs and BCFAs are biologically active molecules, notably serving as potent ligands for the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that governs the expression of genes involved in lipid metabolism. Dysregulation of VLC-BCFA metabolism is implicated in several metabolic and neurological disorders.
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell at a steady state. By introducing isotopically labeled substrates, such as ¹³C-glucose or ¹³C-amino acids, and tracking the incorporation of these isotopes into downstream metabolites, MFA provides a detailed snapshot of cellular metabolism. This approach is invaluable for understanding the biosynthesis and catabolism of complex lipids like this compound, identifying pathway bottlenecks, and discovering novel metabolic routes. These application notes provide an overview of the role of this compound in metabolism and detailed protocols for its analysis using metabolic flux techniques.
Biosynthesis and Catabolism of this compound
The metabolism of this compound involves both anabolic (biosynthesis) and catabolic (degradation) pathways, which are crucial for maintaining cellular homeostasis.
Biosynthesis Pathway
The biosynthesis of anteiso VLCFAs, such as a positional isomer of 12-methyldocosanoic acid, typically begins with a branched-chain amino acid precursor. In many bacteria, the synthesis of anteiso fatty acids starts with L-isoleucine. This amino acid is first converted to a branched-chain α-keto acid, which is then decarboxylated to form a branched-chain acyl-CoA primer. This primer subsequently enters the fatty acid synthase (FAS) system for elongation.[1][2] The elongation of very long-chain fatty acids occurs in the endoplasmic reticulum and involves a four-step cycle, with each cycle adding two carbon units from malonyl-CoA.[3][4]
A simplified representation of the initial steps of anteiso-VLCFA biosynthesis is depicted below:
Caption: Biosynthesis pathway of anteiso-VLCFAs.
Catabolism Pathway
The breakdown of VLCFAs and BCFAs primarily occurs in peroxisomes via β-oxidation.[5][6] Due to their long chain length, these fatty acids are first shortened in the peroxisomes before the resulting medium-chain fatty acids are further oxidized in the mitochondria. The CoA esters of these fatty acids are the active substrates for the enzymes of the β-oxidation spiral.
Role in Cellular Signaling: The PPARα Pathway
VLC-BCFA-CoAs, including presumably this compound, are endogenous ligands for PPARα.[5] Activation of PPARα leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby upregulating their transcription. The target genes of PPARα are predominantly involved in fatty acid transport and catabolism.
Caption: PPARα signaling pathway activation.
Metabolic Flux Analysis of this compound
To investigate the metabolic fluxes related to this compound, a ¹³C-based metabolic flux analysis (¹³C-MFA) approach is recommended. This involves culturing cells in the presence of ¹³C-labeled precursors and analyzing the isotopic enrichment in key metabolites.
Experimental Workflow
The general workflow for a ¹³C-MFA study of this compound biosynthesis is outlined below:
Caption: ¹³C-MFA experimental workflow.
Protocols
Protocol 1: ¹³C-Labeling Experiment for Branched-Chain Fatty Acid Biosynthesis
Objective: To label the branched-chain fatty acid pool by providing a ¹³C-labeled precursor.
Materials:
-
Cell culture medium appropriate for the organism of interest.
-
¹³C-labeled L-isoleucine (U-¹³C₅, >98% purity).
-
Standard cell culture equipment (incubator, flasks, etc.).
Procedure:
-
Prepare the cell culture medium, replacing the standard L-isoleucine with the ¹³C-labeled counterpart.
-
Inoculate the medium with the cells of interest and grow under standard conditions until the mid-logarithmic phase to ensure metabolic steady state.
-
Harvest the cells by centrifugation at a low temperature to quench metabolic activity.
-
Wash the cell pellet with a cold saline solution to remove residual medium.
-
Immediately proceed to metabolite extraction or store the cell pellet at -80°C.
Protocol 2: Quantification of this compound by LC-MS/MS
Objective: To quantify the intracellular concentration of this compound and other acyl-CoAs.
Materials:
-
Cell pellet from the ¹³C-labeling experiment.
-
Extraction solvent (e.g., a mixture of methanol, water, and chloroform).
-
Internal standard (e.g., a commercially available odd-chain acyl-CoA).
-
LC-MS/MS system with a triple quadrupole mass spectrometer.
-
C18 reversed-phase column.
Procedure:
-
Resuspend the cell pellet in the cold extraction solvent containing the internal standard.
-
Lyse the cells using sonication or bead beating on ice.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Inject the extract into the LC-MS/MS system.
-
Separate the acyl-CoAs using a C18 column with a suitable gradient of mobile phases (e.g., ammonium (B1175870) hydroxide (B78521) in water and acetonitrile).[7][8]
-
Detect and quantify the acyl-CoAs using multiple reaction monitoring (MRM) in positive ion mode. The transition for acyl-CoAs typically involves the neutral loss of the CoA moiety (507 Da).[7][9]
Table 1: Example LC-MS/MS Parameters for Acyl-CoA Quantification
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Column | C18 Reversed-Phase |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of long-chain acyl-CoAs |
| MRM Transition | [M+H]⁺ -> [M+H-507]⁺ |
Protocol 3: Isotopomer Analysis of Fatty Acids by GC-MS
Objective: To determine the mass isotopomer distribution of 12-methyldocosanoic acid to infer the labeling pattern from the ¹³C-precursor.
Materials:
-
Cell pellet from the ¹³C-labeling experiment.
-
Reagents for fatty acid methyl ester (FAME) derivatization (e.g., methanolic HCl).
-
GC-MS system.
Procedure:
-
Perform a total lipid extraction from the cell pellet.
-
Hydrolyze the lipids to release the free fatty acids.
-
Derivatize the fatty acids to their corresponding methyl esters (FAMEs).
-
Analyze the FAMEs by GC-MS.
-
Identify the peak corresponding to 12-methyldocosanoate methyl ester based on its retention time and mass spectrum.
-
Determine the mass isotopomer distribution of the molecular ion and key fragments to calculate the extent of ¹³C incorporation.
Table 2: Example GC-MS Parameters for FAME Analysis
| Parameter | Setting |
| Column | DB-5ms or equivalent |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Ramped temperature program to separate long-chain FAMEs |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Data Analysis and Interpretation
The data obtained from LC-MS/MS (quantification of acyl-CoAs) and GC-MS (isotopomer analysis) are integrated into a metabolic model to calculate the intracellular fluxes. Software packages such as INCA, OpenFLUX, or WUflux can be used for this purpose.[10] The flux map will reveal the rates of synthesis and degradation of this compound and provide insights into how these pathways are regulated under different conditions.
Table 3: Hypothetical Flux Data for this compound Metabolism
| Metabolic Flux | Condition A (Control) | Condition B (PPARα agonist) |
| Isoleucine Uptake | 100 ± 5 | 105 ± 6 |
| This compound Synthesis | 10 ± 1 | 8 ± 1 |
| This compound β-oxidation | 5 ± 0.5 | 15 ± 1.5 |
| Incorporation into Sphingolipids | 5 ± 0.5 | 3 ± 0.4 |
*Fluxes are in arbitrary units relative to the precursor uptake rate.
Conclusion
The study of this compound metabolism through metabolic flux analysis offers a detailed understanding of the biosynthesis, degradation, and regulatory roles of this important very long-chain branched-chain fatty acid. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to investigate the intricate metabolic network surrounding this class of lipids and to identify potential therapeutic targets for diseases associated with their dysregulation.
References
- 1. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Very-long-chain fatty acid | chemical compound | Britannica [britannica.com]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Stable Isotope Labeling of 12-Methyldocosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By replacing atoms with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), researchers can track the incorporation and transformation of labeled compounds using mass spectrometry. This approach provides invaluable insights into metabolic pathways, flux rates, and the impact of disease or therapeutic interventions on cellular metabolism.[1][2][3][4][5]
12-Methyldocosanoyl-CoA is a very-long-chain branched fatty acyl-CoA. The study of its metabolism is crucial for understanding cellular lipid processing, particularly in the context of peroxisomal disorders. Stable isotope labeling of this compound allows for precise tracking of its catabolism and its contribution to downstream metabolic pools.
Applications
The use of stable isotope-labeled this compound has several key applications in research and drug development:
-
Metabolic Flux Analysis: Tracing the flow of carbon from this compound through the beta-oxidation pathway and into the citric acid cycle and other metabolic routes.[1][6][7]
-
Disease Mechanism Elucidation: Investigating inherited metabolic disorders related to peroxisomal beta-oxidation, such as Zellweger syndrome, where the breakdown of branched-chain fatty acids is impaired.[1]
-
Drug Discovery and Development: Assessing the efficacy of therapeutic agents designed to modulate fatty acid metabolism.
-
Biomarker Discovery: Identifying and quantifying metabolic products of this compound that may serve as biomarkers for disease diagnosis or progression.
Signaling and Metabolic Pathways
The primary metabolic pathway for this compound, like other very-long-chain and branched-chain fatty acids, is peroxisomal beta-oxidation.[1][2][8][9][10] Unlike the beta-oxidation of straight, medium- and long-chain fatty acids which occurs in the mitochondria, the initial breakdown of very-long-chain fatty acids takes place in peroxisomes.[8][9]
The process begins with the activation of 12-methyldocosanoic acid to this compound by a very-long-chain acyl-CoA synthetase located on the peroxisomal membrane.[1] The this compound is then transported into the peroxisome for sequential cleavage.
Caption: Peroxisomal Beta-Oxidation of this compound.
Experimental Protocols
Protocol 1: Synthesis of Stable Isotope-Labeled 12-Methyldocosanoic Acid
This protocol outlines a general strategy for the synthesis of deuterated 12-methyldocosanoic acid, which can then be used for biological experiments or for the synthesis of this compound. This method is adapted from general procedures for deuterating fatty acids.[5][11][12]
Materials:
-
Appropriate precursors for the carbon skeleton of 12-methyldocosanoic acid
-
Deuterium (B1214612) gas (D₂) or deuterated reagents
-
Palladium on carbon (Pd/C) catalyst
-
Organic solvents (e.g., ethyl acetate, hexane, methanol)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
-
Synthesis of the unsaturated precursor: Synthesize an unsaturated precursor of 12-methyldocosanoic acid with a double bond at a desired location for deuterium incorporation. The synthesis of branched-chain fatty acids can be complex and may involve multiple steps.
-
Deuteration: Dissolve the unsaturated precursor in a suitable solvent like ethyl acetate. Add a catalytic amount of Pd/C.
-
Introduce deuterium gas (D₂) into the reaction vessel and stir the mixture under a D₂ atmosphere until the reaction is complete (monitored by TLC or GC-MS).
-
Purification: Filter the reaction mixture to remove the catalyst. Evaporate the solvent and purify the resulting deuterated 12-methyldocosanoic acid using column chromatography.
-
Characterization: Confirm the structure and isotopic enrichment of the final product using NMR and mass spectrometry.
Protocol 2: Preparation of Stable Isotope-Labeled this compound
This protocol describes the enzymatic synthesis of this compound from the stable isotope-labeled fatty acid.
Materials:
-
Stable isotope-labeled 12-methyldocosanoic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase (long-chain)
-
Buffer solution (e.g., Tris-HCl with MgCl₂)
-
Standard laboratory equipment for enzymatic reactions
Procedure:
-
Prepare a reaction mixture containing the buffer, ATP, CoA, and MgCl₂.
-
Add the stable isotope-labeled 12-methyldocosanoic acid (dissolved in a small amount of an appropriate solvent if necessary).
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 37°C).
-
Monitor the reaction progress by LC-MS to detect the formation of the labeled this compound.
-
Purify the labeled this compound using solid-phase extraction or HPLC.
Protocol 3: Cell Culture and Labeling
This protocol details the procedure for introducing stable isotope-labeled 12-methyldocosanoic acid into cell culture for metabolic tracing studies.
Materials:
-
Cultured cells (e.g., human fibroblasts)
-
Cell culture medium
-
Stable isotope-labeled 12-methyldocosanoic acid complexed to bovine serum albumin (BSA)
-
Standard cell culture equipment
Procedure:
-
Culture cells to the desired confluency.
-
Prepare the labeling medium by supplementing the regular cell culture medium with the BSA-complexed stable isotope-labeled 12-methyldocosanoic acid.
-
Remove the existing medium from the cells and wash with PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., a time course of several hours to days).
-
At each time point, harvest the cells and quench metabolism (e.g., by flash-freezing in liquid nitrogen).
-
Extract metabolites for subsequent analysis.
Protocol 4: Metabolite Extraction and Analysis by LC-MS/MS
This protocol provides a general method for the extraction of acyl-CoAs and other metabolites from cells and their analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15][16][17]
Materials:
-
Labeled cell pellets
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
Internal standards (optional but recommended for quantification)
-
LC-MS/MS system
Procedure:
-
Extraction: Resuspend the frozen cell pellet in the cold extraction solvent. Lyse the cells by sonication or other appropriate methods.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Analysis: Inject the metabolite extract into the LC-MS/MS system.
-
Separate the metabolites using a suitable LC column and gradient.
-
Detect and quantify the labeled and unlabeled metabolites using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
Analyze the data to determine the incorporation of the stable isotope into downstream metabolites.
Caption: Experimental Workflow for Stable Isotope Tracing.
Data Presentation
Quantitative data from stable isotope labeling experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Isotopic Enrichment of Key Metabolites After Labeling with [¹³C₅]-12-Methyldocosanoic Acid in Human Fibroblasts
| Metabolite | Time (hours) | % Labeled (M+5) |
| This compound | 1 | 95.2 ± 2.1 |
| 6 | 96.5 ± 1.8 | |
| 24 | 97.1 ± 1.5 | |
| Propionyl-CoA | 1 | 5.3 ± 0.8 |
| 6 | 15.8 ± 1.2 | |
| 24 | 35.2 ± 2.5 | |
| Succinyl-CoA | 1 | 1.2 ± 0.3 |
| 6 | 4.5 ± 0.6 | |
| 24 | 12.8 ± 1.1 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Table 2: Metabolic Flux Ratios in Control vs. Disease Model Cells
| Metabolic Flux Ratio | Control Cells | Disease Model Cells | p-value |
| (Labeled Propionyl-CoA) / (Labeled this compound) | 0.45 ± 0.05 | 0.12 ± 0.02 | <0.001 |
| (Labeled Succinyl-CoA) / (Labeled Propionyl-CoA) | 0.28 ± 0.03 | 0.31 ± 0.04 | >0.05 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Conclusion
The use of stable isotope-labeled this compound is a critical tool for advancing our understanding of branched-chain fatty acid metabolism. The protocols and applications outlined here provide a framework for researchers to employ this technology to investigate fundamental biological processes and to explore the pathogenesis of metabolic diseases, ultimately aiding in the development of novel therapeutic strategies.
References
- 1. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. search.library.northwestern.edu [search.library.northwestern.edu]
- 4. pnas.org [pnas.org]
- 5. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 10. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Documents download module [ec.europa.eu]
- 12. Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 15. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation [mdpi.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. mdpi.com [mdpi.com]
Application Notes & Protocols: Handling and Storage of 12-Methyldocosanoyl-CoA Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper handling and storage of 12-Methyldocosanoyl-CoA standards to ensure their integrity and stability for use in research and development. Due to the inherent instability of long-chain acyl-CoA esters, adherence to these protocols is critical for obtaining accurate and reproducible experimental results.
Introduction
This compound is a long-chain fatty acyl-coenzyme A that plays a role as a metabolic intermediate. The proper handling and storage of its standard are crucial for its use in various applications, including as a reference standard in mass spectrometry-based assays and in enzyme activity studies. Long-chain acyl-CoAs are susceptible to both chemical and enzymatic degradation, making careful handling imperative.
Receiving and Initial Inspection
Upon receipt of the this compound standard, immediately inspect the packaging for any signs of damage that may have occurred during transit. The product is typically shipped on dry ice to maintain its stability.
-
Verification: Confirm that the product name and lot number on the vial match the information on the certificate of analysis.
-
Initial Storage: If not for immediate use, promptly transfer the unopened vial to a freezer set at -80°C for long-term storage.
Storage Conditions
Proper storage is critical to prevent the degradation of the this compound standard. The following table summarizes the recommended storage conditions.
| Condition | Temperature | Duration | Notes |
| Long-Term Storage | -80°C | Up to 12 months | Store in the original unopened vial. Minimize freeze-thaw cycles. |
| Short-Term Storage | -20°C | Up to 1 month | For reconstituted standards. Aliquoting is highly recommended to avoid repeated freeze-thaw cycles of the main stock solution. |
| Working Solution | 4°C (on ice) | Up to 4 hours | Keep on ice during experimental use. Protect from light. |
Note: The stability data presented are based on general knowledge of long-chain fatty acyl-CoAs. It is highly recommended to perform in-house stability tests for specific experimental conditions.
Reconstitution of the Standard
To prepare a stock solution from a lyophilized powder of this compound, follow the protocol below.
Materials:
-
This compound standard (lyophilized powder)
-
Methanol (LC-MS grade or equivalent)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Pipettes and tips
Protocol:
-
Allow the vial of lyophilized standard to equilibrate to room temperature for 10-15 minutes before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Reconstitute the standard to a desired concentration, for example, 5 mM, by adding the appropriate volume of a methanol:water (1:1, v/v) solution.[1]
-
Vortex the vial for 1-2 minutes to ensure the complete dissolution of the standard.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
For storage, it is recommended to aliquot the stock solution into smaller volumes in microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for longer-term storage.[1]
General Handling Precautions
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing can lead to the degradation of the standard. Aliquoting the stock solution is the most effective way to mitigate this.
-
Work on Ice: When preparing dilutions or handling the standard for experiments, always keep the solutions on ice to minimize degradation.
-
Use Proper Solvents: For dilutions and experimental buffers, use high-purity solvents and reagents to avoid contamination.
-
Protect from Light: Store solutions in amber vials or protect them from light, as some compounds can be light-sensitive.
Logical Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for handling and storing the this compound standard.
Caption: Workflow for Handling and Storage of this compound.
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards for LC-MS/MS Analysis
This protocol describes the preparation of a set of calibration standards for the quantification of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Materials:
-
This compound stock solution (e.g., 5 mM)
-
Internal Standard (IS) stock solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
-
Methanol:water (1:1, v/v) or other appropriate solvent
-
Microcentrifuge tubes or a 96-well plate
Protocol:
-
Prepare a Working Stock Solution: From the 5 mM main stock solution, prepare a 100 µM working stock solution by diluting it with the appropriate solvent (e.g., methanol:water, 1:1).
-
Serial Dilutions: Perform serial dilutions of the 100 µM working stock solution to create a series of calibration standards. For example, to create a 7-point calibration curve ranging from 1 µM to 100 µM:
-
Label seven microcentrifuge tubes (or wells in a plate) from 1 to 7.
-
Prepare the highest concentration standard (e.g., 100 µM) in tube 7.
-
Perform serial dilutions to prepare the remaining standards (e.g., 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, and 1.56 µM).
-
-
Add Internal Standard: To each calibration standard and to the blank and quality control samples, add a consistent amount of the internal standard. This helps to correct for variations in sample processing and instrument response.
-
Sample Analysis: The prepared calibration standards are now ready for injection into the LC-MS/MS system. The order of injection should be randomized to avoid any systematic bias.
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for each calibration standard. Use the resulting regression equation to determine the concentration of this compound in unknown samples.
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing calibration standards.
References
Application Notes and Protocols for Synthetic 12-Methyldocosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Methyldocosanoyl-CoA is a synthetic, long-chain, branched acyl-coenzyme A (acyl-CoA). Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids.[1] Very-long-chain acyl-CoAs (VLCFA-CoAs), those with chain lengths greater than 20 carbons, are of particular interest in the study of genetic metabolic disorders such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.[2][3] This document provides a comprehensive guide to the sourcing, synthesis, handling, and application of this compound for research and development purposes.
Commercial Sourcing
Experimental Protocols
Protocol 1: Custom Chemical Synthesis of this compound
This protocol outlines a general method for the chemical synthesis of long-chain acyl-CoAs, adapted for this compound. The synthesis involves the activation of the corresponding free fatty acid (12-methyldocosanoic acid) and its subsequent coupling to Coenzyme A.
Materials:
-
12-methyldocosanoic acid
-
Coenzyme A (free acid)
-
N,N'-Carbonyldiimidazole (CDI) or N-Hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., DCC or EDC)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous triethylamine (B128534) (TEA)
-
Sodium bicarbonate (NaHCO₃) solution
-
Argon or Nitrogen gas
-
Reverse-phase HPLC system for purification
Methodology:
-
Activation of 12-methyldocosanoic acid:
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 12-methyldocosanoic acid in anhydrous THF.
-
Add 1.1 equivalents of N,N'-Carbonyldiimidazole (CDI).
-
Stir the reaction at room temperature for 1-2 hours to form the acyl-imidazolide intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Alternative activation using NHS: Dissolve the fatty acid in THF, add 1.1 equivalents of NHS and 1.1 equivalents of a carbodiimide like DCC. Stir for 4-6 hours.
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A (free acid) in a 50 mM sodium bicarbonate buffer (pH ~8.0).
-
Slowly add the activated fatty acid solution (the acyl-imidazolide or NHS-ester) to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4-12 hours. The reaction pH should be maintained around 8.0.
-
-
Purification:
-
Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 0.1 M HCl).
-
Purify the this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
A C18 column is typically used with a gradient of acetonitrile (B52724) in a water/formic acid mobile phase.
-
Monitor the elution profile by UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
Collect the fractions containing the product and confirm its identity and purity by mass spectrometry (LC-MS/MS).[8][9][10][11]
-
-
Lyophilization and Storage:
-
Freeze the purified fractions and lyophilize to obtain the final product as a white powder.
-
Store the lyophilized this compound at -80°C under an inert atmosphere to prevent oxidation and hydrolysis.
-
Protocol 2: Handling, Storage, and Quantification
Proper handling and storage are critical to maintain the integrity of long-chain acyl-CoAs.
Reconstitution and Storage:
-
Short-term Storage: For immediate use, reconstitute the lyophilized powder in a buffer of choice (e.g., phosphate (B84403) buffer, pH 6.5-7.5). Aqueous solutions are unstable and should ideally be used within one day.
-
Long-term Storage: For long-term storage, it is recommended to store the compound as a dry powder at -80°C. Alternatively, dissolve in an organic solvent, aliquot into single-use amounts, dry under a stream of inert gas, and store at -80°C.
-
Aqueous Solutions: If aqueous stock solutions are necessary, prepare them in a slightly acidic buffer (pH 5-6) and store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Quantification:
Accurate quantification is essential for experimental reproducibility.
-
Spectrophotometric Quantification: The concentration of an acyl-CoA solution can be determined by measuring the absorbance at 260 nm, using the extinction coefficient of Coenzyme A (ε = 16,400 M⁻¹cm⁻¹ at pH 7.0). This method is suitable for pure samples.
-
LC-MS/MS Quantification: For complex biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[8][9][10][11] This technique offers high sensitivity and specificity, allowing for the accurate quantification of various acyl-CoA species.[8][9] Isotope dilution mass spectrometry, using stable isotope-labeled internal standards, can provide absolute quantification.[12]
Protocol 3: Application - In Vitro VLCAD Enzyme Activity Assay
This compound can be used as a substrate to study the kinetics and activity of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD), an enzyme critical for fatty acid β-oxidation.[3] Deficiencies in this enzyme lead to the metabolic disorder VLCADD.[2][13]
Materials:
-
Purified VLCAD enzyme or cell lysates (e.g., from fibroblasts or lymphocytes) containing the enzyme.[14]
-
This compound (substrate)
-
Electron Transfer Flavoprotein (ETF)
-
Ferricenium hexafluorophosphate (B91526) or other suitable electron acceptor
-
Assay buffer (e.g., 100 mM HEPES, pH 7.6, containing 0.1 mM EDTA)
-
Spectrophotometer or plate reader
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture in the assay buffer containing a known concentration of ETF and the electron acceptor.
-
Add the enzyme source (purified enzyme or cell lysate) to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a specific concentration of this compound to the reaction mixture.
-
-
Measurement of Activity:
-
Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 300 nm for ferricenium).
-
The rate of the reaction is proportional to the VLCAD activity.
-
-
Data Analysis:
Quantitative Data
Since this compound is not a commercially available standard compound, specific kinetic data is not available in the literature. The following table provides representative kinetic data for human VLCAD with other very-long-chain acyl-CoA substrates to serve as a reference.
| Substrate | Km (µM) | Relative Vmax (%) | Source |
| Palmitoyl-CoA (C16:0) | 1.5 - 2.5 | 100 | [3] |
| Stearoyl-CoA (C18:0) | ~3.0 | ~80 | [3] |
| Oleoyl-CoA (C18:1) | ~2.0 | ~110 | [3] |
| Lignoceroyl-CoA (C24:0) | Not a substrate | 0 | [3] |
Note: The kinetic parameters of enzymes can be influenced by assay conditions, such as pH, temperature, and the presence of binding proteins like albumin.[17][18]
Visualizations
Caption: Workflow for the custom chemical synthesis of this compound.
Caption: The role of VLCAD in the mitochondrial fatty acid β-oxidation spiral.[19][20][21][22][23]
References
- 1. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 2. Very Long Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 3. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency | MDPI [mdpi.com]
- 5. Custom Synthesis [hestialabs.com]
- 7. Custom Lipid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 13. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. childrenscolorado.testcatalog.org [childrenscolorado.testcatalog.org]
- 16. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 17. Kinetics of enzymes requiring long-chain acyl-CoA esters as substrates: effects of substrate binding to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetics of enzymes requiring long-chain acyl-CoA esters as substrates: effects of substrate binding to albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. microbenotes.com [microbenotes.com]
- 20. Beta oxidation - Wikipedia [en.wikipedia.org]
- 21. Fatty acid beta oxidation | Abcam [abcam.com]
- 22. aocs.org [aocs.org]
- 23. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
improving 12-Methyldocosanoyl-CoA stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 12-Methyldocosanoyl-CoA in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over a short period. What are the likely causes?
A1: Degradation of long-chain acyl-CoA esters like this compound in solution is primarily due to two factors:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH. This rate of hydrolysis increases with temperature.
-
Oxidation: Although the fatty acyl chain of this compound is saturated, the adenine (B156593) moiety of Coenzyme A can be susceptible to oxidation, though this is a lesser concern than hydrolysis.
Q2: What are the optimal storage conditions for this compound solutions?
A2: To maximize stability, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Aliquot and store at -80°C for long-term storage. For short-term storage (a few days), -20°C is acceptable. Avoid repeated freeze-thaw cycles.
-
pH: Maintain the pH of the solution between 6.0 and 7.5. Acidic or basic conditions will accelerate the hydrolysis of the thioester bond.
-
Solvent: Use a buffered aqueous solution (e.g., phosphate (B84403) or HEPES buffer at a neutral pH) or an organic solvent like acetonitrile (B52724) or methanol (B129727) for initial solubilization before dilution into aqueous buffers. The choice of solvent will depend on the experimental requirements.
Q3: How can I minimize degradation during my experiments?
A3: To minimize degradation during experimental procedures:
-
Prepare fresh working solutions from frozen aliquots for each experiment.
-
Keep solutions on ice whenever possible.
-
Use buffers within the optimal pH range of 6.0-7.5.
-
Minimize the time the compound spends in aqueous solution at room temperature.
Q4: I am observing inconsistent results in my enzyme assays using this compound. Could this be a stability issue?
A4: Yes, inconsistent results are a common consequence of acyl-CoA instability. If the concentration of the active this compound is decreasing over the course of the experiment due to degradation, it will affect the reaction kinetics and lead to poor reproducibility. It is advisable to perform a stability check of your compound under the specific assay conditions.
Q5: How can I check the integrity of my this compound solution?
A5: The integrity of your solution can be assessed using analytical techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method to quantify the parent compound and detect degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC can be used to separate this compound from its hydrolysis products (Coenzyme A and 12-methyldocosanoic acid).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no activity in biological assays | Degradation of this compound due to improper storage or handling. | Prepare fresh solutions from a new aliquot stored at -80°C. Verify the pH of your assay buffer. Keep all solutions on ice. |
| High background signal in assays | Presence of degradation products (e.g., free Coenzyme A) that may interfere with the assay. | Purify the this compound sample or use a fresh, high-purity stock. Incorporate appropriate controls to measure the effect of potential degradation products. |
| Precipitation of the compound in aqueous buffer | Very-long-chain acyl-CoAs have limited aqueous solubility. | Initially dissolve the compound in a small amount of an organic solvent (e.g., DMSO, ethanol) before diluting it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. |
| Inconsistent quantification results | Adsorption of the lipophilic compound to plasticware. | Use low-adhesion microcentrifuge tubes and pipette tips. Include a carrier protein like fatty acid-free BSA in your buffers to prevent non-specific binding, if compatible with your assay. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound under various conditions (pH, temperature).
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable buffer at pH 6.5 (e.g., 50 mM potassium phosphate buffer).
-
Incubation Conditions:
-
pH Stability: Aliquot the stock solution into separate tubes and adjust the pH to 4.0, 7.0, and 9.0 using appropriate buffers.
-
Temperature Stability: Incubate aliquots of the stock solution (at pH 6.5) at 4°C, 25°C (room temperature), and 37°C.
-
-
Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Immediately analyze the samples by LC-MS to quantify the remaining percentage of intact this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Protocol 2: Quantification of this compound by LC-MS/MS
Objective: To accurately quantify the concentration of this compound in a solution.
Methodology:
-
Sample Preparation: Dilute the experimental sample to an appropriate concentration range with the initial mobile phase.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a linear gradient from a low to a high percentage of Mobile Phase B to elute the this compound.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use positive ion electrospray ionization (ESI+).
-
Detection Mode: Use Multiple Reaction Monitoring (MRM) for quantification. Select a specific precursor ion for this compound and a characteristic product ion.
-
-
Quantification: Generate a standard curve using known concentrations of a this compound standard. Calculate the concentration of the unknown sample by comparing its peak area to the standard curve.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Primary degradation pathway of this compound in aqueous solution.
Technical Support Center: Quantification of 12-Methyldocosanoyl-CoA
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of 12-Methyldocosanoyl-CoA. As specific literature on the analysis of this compound is limited, the advice provided is based on established methods for the quantification of other very-long-chain and branched-chain fatty acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying this compound?
The most suitable method for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required to measure this low-abundance, very-long-chain branched fatty acyl-CoA in complex biological matrices.
Q2: What are the main challenges in quantifying this compound?
The primary challenges include:
-
Low physiological concentrations: Requiring highly sensitive analytical methods.
-
Extraction efficiency: Ensuring complete and reproducible extraction from the sample matrix.
-
Chromatographic resolution: Separating this compound from other isomeric and structurally similar lipids.
-
Availability of a specific internal standard: The ideal internal standard would be a stable isotope-labeled version of this compound, which may not be commercially available.
Q3: How should I prepare my samples for this compound analysis?
Sample preparation typically involves:
-
Homogenization: Of the tissue or cell sample.
-
Extraction: A liquid-liquid extraction or solid-phase extraction (SPE) is commonly used to isolate lipids and acyl-CoAs.
-
Concentration: The extract is often dried down and reconstituted in a smaller volume of a suitable solvent.
For the analysis of the fatty acid component, an acid or alkaline hydrolysis step is required to cleave the fatty acid from the Coenzyme A moiety, followed by derivatization to improve chromatographic and mass spectrometric properties.
Q4: What type of liquid chromatography (LC) setup is best?
A reverse-phase LC system is typically used. For very-long-chain fatty acyl-CoAs, a C18 or C30 column can provide good separation. The use of a C30 column can be particularly beneficial for resolving structural isomers.[1]
Q5: How do I set up the mass spectrometer for this compound detection?
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high sensitivity and selectivity. For acyl-CoAs, a characteristic neutral loss of 507 Da in positive ion mode is often monitored.[2][3][4][5] The precursor ion would be the [M+H]+ of this compound, and the product ion would be [M+H-507]+.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Inefficient extraction. 2. Degradation of the analyte. 3. Incorrect MS/MS transition. 4. Insufficient sample amount. | 1. Optimize the extraction protocol; consider using a different solvent system or a solid-phase extraction method. 2. Ensure samples are processed quickly and kept on ice or at 4°C. Add antioxidants to the extraction solvent. 3. Confirm the precursor and product ion masses for this compound. Perform an infusion of a standard if available. 4. Increase the starting amount of tissue or cells. |
| Poor Peak Shape | 1. Improper mobile phase composition. 2. Column degradation. 3. Sample overload. | 1. Adjust the mobile phase composition, including the organic solvent and any additives. 2. Replace the analytical column. 3. Dilute the sample before injection. |
| High Background Noise | 1. Contaminated solvents or reagents. 2. Matrix effects from the sample. 3. Dirty mass spectrometer ion source. | 1. Use high-purity, LC-MS grade solvents and reagents. 2. Improve sample clean-up; consider using a more selective extraction method. 3. Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
| Poor Reproducibility | 1. Inconsistent sample preparation. 2. Variable injection volumes. 3. Instability of the analyte in the autosampler. | 1. Standardize the sample preparation protocol and ensure consistency across all samples. 2. Check the autosampler for any issues with injection precision. 3. Keep the autosampler at a low temperature (e.g., 4°C). |
Experimental Protocols
General Protocol for Quantification of Long-Chain Acyl-CoAs by LC-MS/MS
This protocol is a generalized procedure and may require optimization for your specific sample type and instrumentation.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled long-chain acyl-CoA or an odd-chain long-chain acyl-CoA) to the sample.
-
Extraction:
-
Homogenize the sample in a suitable buffer.
-
Perform a liquid-liquid extraction using a solvent system such as methanol/chloroform/water.
-
Separate the organic phase containing the lipids.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 90:10 methanol:water).
-
-
LC-MS/MS Analysis:
-
LC Column: C18 or C30 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/isopropanol (e.g., 90:10) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition corresponding to the neutral loss of 507 Da from the protonated molecule.
-
-
Data Presentation
Table 1: Example MRM Transitions for Long-Chain Acyl-CoAs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Palmitoyl-CoA (C16:0) | 1006.4 | 499.4 | 35 |
| Stearoyl-CoA (C18:0) | 1034.5 | 527.5 | 35 |
| Oleoyl-CoA (C18:1) | 1032.5 | 525.5 | 35 |
| This compound (C23:0-branched) | 1090.6 (Calculated) | 583.6 (Calculated) | To be optimized |
Table 2: Example Quantitative Data for Long-Chain Acyl-CoAs in a Cell Lysate
| Acyl-CoA | Concentration (pmol/mg protein) | Standard Deviation |
| Palmitoyl-CoA (C16:0) | 25.3 | 2.1 |
| Stearoyl-CoA (C18:0) | 15.8 | 1.5 |
| Oleoyl-CoA (C18:1) | 30.1 | 2.8 |
| This compound | To be determined | To be determined |
Visualizations
References
- 1. Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Extraction of 12-Methyldocosanoyl-CoA from Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful extraction of 12-Methyldocosanoyl-CoA from cellular samples.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no recovery of this compound in my final extract. What are the potential causes?
A1: Low recovery of very-long-chain fatty acyl-CoAs (VLCFA-CoAs) like this compound is a common issue. Several factors could be contributing to this problem:
-
Incomplete Cell Lysis: The robust nature of some cell types may prevent complete disruption, leaving the target molecule trapped within intact cells.
-
Degradation of the Analyte: VLCFA-CoAs are susceptible to both enzymatic and chemical degradation. Exposure to endogenous enzymes, high temperatures, or pH extremes can lead to significant loss.[1]
-
Poor Solubility: Due to its long, methylated acyl chain, this compound is highly hydrophobic and may have limited solubility in certain extraction solvents, leading to precipitation and loss during extraction steps.
-
Inefficient Extraction: The chosen solvent system may not be optimal for partitioning the highly lipophilic this compound from the cellular matrix.
-
Suboptimal Solid-Phase Extraction (SPE): If using SPE for sample cleanup, issues such as improper column conditioning, incorrect solvent polarities, or irreversible binding to the stationary phase can result in poor recovery.
Q2: What is the optimal method for cell lysis to ensure the release of this compound?
A2: The choice of cell lysis method is critical for maximizing the recovery of intracellular metabolites. For the extraction of VLCFA-CoAs, a combination of mechanical and chemical lysis is often most effective.
-
Mechanical Disruption: Sonication or homogenization using a glass homogenizer are effective methods for physically disrupting cell membranes.[1][2]
-
Chemical Lysis: The use of organic solvents like methanol (B129727) or a mixture of acetonitrile (B52724) and isopropanol (B130326) aids in solubilizing cellular membranes and denaturing proteins, including degradative enzymes.[1][2]
For adherent cells, scraping in the presence of cold methanol is a common practice. For suspension cells, pelleting and washing with ice-cold PBS before resuspension in the extraction solvent is recommended.
Q3: How can I prevent the degradation of this compound during the extraction process?
A3: Minimizing degradation is crucial for accurate quantification. The following precautions should be taken:
-
Work Quickly and at Low Temperatures: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity.[1]
-
Use Protease Inhibitors: While not always standard in acyl-CoA extractions, consider adding a protease inhibitor cocktail if you suspect significant enzymatic degradation.
-
Acidic Conditions: Extraction is often performed under acidic conditions (e.g., using a KH2PO4 buffer at pH 4.9) to inhibit the activity of thioesterases, which can cleave the CoA moiety.[1][2]
-
Use High-Purity Solvents: Ensure all solvents are of high purity to avoid contaminants that could react with and degrade the analyte.
Q4: Which solvents are most suitable for extracting a hydrophobic molecule like this compound?
A4: Due to its very-long-chain and methylated nature, this compound is highly nonpolar. Therefore, a solvent system capable of solubilizing such lipids is essential.
-
Organic Solvent Mixtures: A common approach is to use a mixture of organic solvents. A combination of acetonitrile and isopropanol is frequently used for the extraction of long-chain acyl-CoAs.[1][2]
-
Initial Homogenization in Buffer: The extraction process is often initiated by homogenizing the cells or tissue in an acidic aqueous buffer before the addition of organic solvents. This helps to create a biphasic system where the acyl-CoAs partition into the organic phase.[2]
Q5: My LC-MS/MS analysis shows poor peak shape and low sensitivity for this compound. How can I improve this?
A5: Poor chromatographic performance is often related to the analytical conditions.
-
Column Choice: A C18 reversed-phase column is typically used for the separation of acyl-CoAs. The long, hydrophobic nature of this compound may require a column with a high carbon load for adequate retention and separation.
-
Mobile Phase Composition: The mobile phase typically consists of an aqueous component with a buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile or methanol. For very-long-chain species, a higher percentage of organic solvent may be needed for elution.
-
Ionization Efficiency: Electrospray ionization (ESI) in positive mode is commonly used for the detection of acyl-CoAs.[3] Optimizing the ESI source parameters (e.g., spray voltage, capillary temperature) can significantly enhance sensitivity.
-
Use of Internal Standards: The use of an appropriate internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA (e.g., C17:0-CoA or C23:0-CoA), is crucial for accurate quantification and to correct for extraction variability and matrix effects.[3]
Troubleshooting Guide
This table provides a summary of common problems, potential causes, and recommended solutions for the extraction of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Analyte Recovery | Incomplete cell lysis. | Use a more rigorous lysis method (e.g., sonication combined with organic solvents). |
| Analyte degradation. | Work quickly on ice, use pre-chilled solvents, and maintain an acidic pH during extraction. | |
| Poor analyte solubility. | Use a solvent mixture optimized for hydrophobic molecules (e.g., acetonitrile/isopropanol). | |
| Inefficient solid-phase extraction (SPE). | Ensure proper column conditioning, optimize wash and elution solvents, and consider a different SPE sorbent.[1] | |
| High Variability Between Replicates | Inconsistent sample handling. | Standardize all steps of the extraction protocol, including timing and temperature. |
| Incomplete protein precipitation. | Ensure thorough mixing and sufficient incubation time after adding precipitation agents. | |
| Matrix effects in LC-MS/MS analysis. | Utilize an appropriate internal standard and consider further sample cleanup steps. | |
| Poor Chromatographic Peak Shape | Analyte adsorption to vials. | Use glass or low-adsorption vials for sample collection and analysis. |
| Inappropriate LC column or mobile phase. | Optimize the LC method, including the column chemistry, gradient, and mobile phase additives. | |
| Contaminant Peaks in Chromatogram | Impure solvents or reagents. | Use high-purity, LC-MS grade solvents and reagents. |
| Carryover from previous injections. | Implement a robust needle wash protocol on the autosampler. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is adapted from methods for the extraction of very-long-chain acyl-CoAs.[1][2]
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN), HPLC grade
-
Isopropanol, HPLC grade
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL)
-
Homogenizer or sonicator
-
Centrifuge capable of 15,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium, wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold KH2PO4 buffer and scrape the cells.
-
Suspension Cells: Pellet cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet or scraped cells in 500 µL of ice-cold KH2PO4 buffer containing the internal standard.
-
Homogenize the cell suspension using a sonicator on ice or a glass homogenizer.
-
Add 1 mL of acetonitrile, vortex thoroughly for 30 seconds.
-
Add 1 mL of isopropanol, vortex thoroughly for 30 seconds.
-
-
Phase Separation and Collection:
-
Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Sample Concentration:
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium acetate).
-
Quantitative Data Summary
The following table summarizes typical recovery rates and cellular concentrations reported for very-long-chain acyl-CoAs. Note that these are general values and the concentration of this compound may vary significantly depending on the cell type and metabolic state.
| Parameter | Value | Cell/Tissue Type | Reference |
| Extraction Recovery | 70-80% | Rat heart, kidney, muscle | [2] |
| Total Fatty Acyl-CoA Concentration | ~12 pmol/10^6 cells | RAW264.7 cells | [3] |
| Total Fatty Acyl-CoA Concentration | ~80 pmol/10^6 cells | MCF7 cells | [3] |
| VLCFA-CoA Percentage of Total | <10% | RAW264.7 cells | [3] |
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction of this compound from cells.
Troubleshooting Logic for Low Analyte Recovery
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
minimizing degradation of 12-Methyldocosanoyl-CoA during sample prep
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 12-Methyldocosanoyl-CoA. This resource provides essential guidance on minimizing degradation during sample preparation to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a very-long-chain branched-chain acyl-coenzyme A molecule. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and energy production. They serve as substrates for enzymatic reactions, regulators of metabolic enzymes, and precursors for the synthesis of complex lipids. Accurate measurement of specific acyl-CoAs like this compound is vital for understanding metabolic regulation in various physiological and pathological states.
Q2: What makes this compound susceptible to degradation during sample preparation?
The primary site of instability in this compound, as with all acyl-CoAs, is the thioester bond that links the fatty acid to the coenzyme A moiety. This is a high-energy bond, making it susceptible to spontaneous or enzymatic hydrolysis.[1] Several factors during sample preparation can accelerate this degradation, including elevated temperatures, non-optimal pH, and the presence of endogenous enzymes like thioesterases.
Q3: What are the main sources of degradation I should be aware of?
There are two primary sources of degradation:
-
Enzymatic Degradation: Endogenous thioesterases present in the tissue or cell sample can rapidly hydrolyze the thioester bond. This process begins immediately after tissue collection or cell lysis.
-
Chemical (Non-Enzymatic) Degradation: The thioester bond is chemically labile and can be hydrolyzed non-enzymatically. This process is accelerated by:
-
Sub-optimal pH: Acyl-CoAs are more stable in slightly acidic conditions (pH 4.5-6.5). They rapidly hydrolyze at extreme pH levels.[2]
-
Elevated Temperatures: Room temperature and above can significantly increase the rate of hydrolysis.[3]
-
Oxidation: Although the primary concern is hydrolysis, the fatty acyl chain can also be susceptible to oxidation, especially if it contains double bonds.
-
Q4: How can I prevent enzymatic degradation?
The key is to rapidly quench all enzymatic activity immediately upon sample collection. This can be achieved by:
-
Snap-freezing: Immediately freeze tissue samples in liquid nitrogen.
-
Homogenization in Acidic/Organic Solvent: Homogenize the frozen tissue or cell pellet in a pre-chilled, acidic buffer or an organic solvent mixture (e.g., acetonitrile (B52724)/isopropanol). The low temperature and denaturing environment will inactivate most enzymes.
Q5: What is the ideal storage condition for my samples and extracts?
For long-term stability, it is best to store the purified acyl-CoA extract as a dried pellet at -80°C. Reconstituted samples are significantly less stable and should be analyzed as soon as possible, preferably within hours, even when kept at 4°C.
Troubleshooting Guide
This guide addresses specific issues that may arise during the sample preparation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of this compound | 1. Degradation during sample harvesting: Slow processing allowed endogenous enzymes to act. | 1. Immediately snap-freeze tissue in liquid nitrogen. For cell cultures, rapidly aspirate media and quench cells with ice-cold solvent. |
| 2. Inefficient extraction: The chosen solvent system may not be optimal for very-long-chain acyl-CoAs. | 2. Use a proven extraction method, such as a mixture of acetonitrile and isopropanol (B130326) followed by an acidic buffer wash.[4] Ensure vigorous homogenization to disrupt tissue/cells completely. | |
| 3. Degradation during extraction: The sample was allowed to warm up, or the pH was not controlled. | 3. Perform all extraction steps on ice or at 4°C. Use pre-chilled tubes and solvents. Ensure extraction buffers are acidic (pH 4.5-6.5). | |
| High variability between replicate samples | 1. Inconsistent sample handling: Differences in time from collection to quenching. | 1. Standardize the sample collection and quenching protocol to be as rapid and consistent as possible. |
| 2. Partial degradation: Samples may be degrading in the autosampler while waiting for analysis. | 2. Analyze samples immediately after reconstitution. If there is a queue, ensure the autosampler is kept at 4°C. Some acyl-CoAs show significant degradation even at 4°C over 9 hours. | |
| 3. Incomplete homogenization: Inconsistent extraction efficiency between samples. | 3. Ensure tissue is thoroughly pulverized to a fine powder before homogenization. | |
| Presence of high levels of free Coenzyme A and/or 12-Methyldocosanoic acid | 1. Extensive sample degradation: The thioester bond has been hydrolyzed, releasing the free fatty acid and CoA. | 1. Review the entire sample preparation workflow for sources of degradation. Key areas to check are temperature control, speed of processing, and the effectiveness of enzyme inactivation. |
| Poor chromatographic peak shape | 1. Improper reconstitution solvent: The solvent used to reconstitute the dried extract is not compatible with the initial mobile phase. | 1. Reconstitute the sample in a solvent that is weak enough to allow for good peak focusing on the column, such as 50% methanol (B129727) in an appropriate buffer (e.g., 50 mM ammonium (B1175870) acetate).[5] |
Summary of Conditions Affecting Acyl-CoA Stability
| Parameter | Condition Promoting Stability | Condition Causing Degradation | Rationale |
| Temperature | -80°C (dried pellet), ≤ 4°C (in solution) | Room Temperature or higher | Reduces the rate of chemical hydrolysis and residual enzymatic activity. |
| pH | Slightly acidic (pH 4.5 - 6.5) | Alkaline or strongly acidic pH | The thioester bond is most stable in a slightly acidic environment and hydrolyzes rapidly at extreme pH.[2] |
| Enzymatic Activity | Quenched/Inactivated | Active | Endogenous thioesterases will rapidly cleave the acyl-CoA. |
| Storage Form | Dried pellet under inert gas (Nitrogen/Argon) | Aqueous solution | Minimizes exposure to water for hydrolysis and oxygen for potential oxidation. |
| Time in Solution | Minimized (analyze immediately) | Prolonged (e.g., >24h in autosampler) | Degradation occurs continuously in solution, even when cold. |
Experimental Protocol: Extraction of Very-Long-Chain Acyl-CoAs from Tissue
This protocol is a synthesized method based on established procedures for extracting long-chain acyl-CoAs from tissue samples.[6][7]
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Pre-chilled glass homogenizer
-
Extraction Solvent: Acetonitrile/Isopropanol (3:1, v/v)
-
Wash Buffer: 100 mM Potassium Phosphate, pH 4.9
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Solid Phase Extraction (SPE) Columns (e.g., C18 or specialized anion-exchange)
-
Centrifuge capable of 4°C and >2,000 x g
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution Solvent: 50% Methanol in 50 mM Ammonium Acetate (pH ~7)
Procedure:
-
Sample Quenching: Immediately after collection, snap-freeze approximately 50-100 mg of tissue in liquid nitrogen.
-
Pulverization: Grind the frozen tissue to a fine powder using a liquid nitrogen-chilled mortar and pestle. This step is critical for efficient extraction.
-
Homogenization: a. Quickly transfer the frozen powder to a pre-chilled glass homogenizer. b. Add 1 mL of ice-cold Wash Buffer (pH 4.9) containing the internal standard. Homogenize thoroughly. c. Add 2 mL of ice-cold Extraction Solvent (Acetonitrile/Isopropanol). Homogenize again until a uniform suspension is achieved.
-
Phase Separation & Extraction: a. Transfer the homogenate to a centrifuge tube. b. Add 1 mL of saturated ammonium sulfate (B86663) and 2 mL of acetonitrile. c. Vortex vigorously for 3-5 minutes. d. Centrifuge at ~2,000 x g for 5-10 minutes at 4°C.
-
Collection of Supernatant: a. Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs, avoiding the protein pellet. b. For maximum recovery, the pellet can be re-extracted with another volume of the solvent mixture.
-
Solid Phase Extraction (SPE) Purification: a. Condition the SPE column according to the manufacturer's instructions. b. Load the collected supernatant onto the column. c. Wash the column to remove interfering substances (e.g., salts, polar lipids). d. Elute the acyl-CoAs using an appropriate solvent (e.g., 2-propanol or a buffered acetonitrile solution).
-
Drying and Reconstitution: a. Evaporate the eluted sample to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried pellet in a small, precise volume (e.g., 50-100 µL) of Reconstitution Solvent immediately before analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Enhancing Chromatographic Resolution of 12-Methyldocosanoyl-CoA
Welcome to the technical support center for the chromatographic analysis of 12-Methyldocosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the resolution and overall quality of your chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chromatography of this compound?
The main challenge lies in its structure: a very-long-chain fatty acyl-CoA with a methyl branch. This combination of high molecular weight, potential for secondary interactions with the stationary phase, and the presence of a structural isomer (if other branched C23:0-CoAs are present) can lead to poor peak shape, broadening, and co-elution with other lipid species.
Q2: Which chromatographic technique is best suited for analyzing this compound?
Both High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. The choice depends on the specific research question.
-
HPLC-MS is advantageous for the direct analysis of the intact this compound molecule, providing high sensitivity and structural information. Reverse-phase chromatography is the most common mode.
-
GC-MS is a powerful technique for analyzing the fatty acid component after hydrolysis and derivatization (typically to a fatty acid methyl ester or FAME). It offers excellent resolution for isomeric species.
Q3: Is derivatization necessary for the analysis of this compound?
-
For HPLC-MS , derivatization is not strictly necessary for the analysis of the intact acyl-CoA. However, some methods employ derivatization of the phosphate (B84403) group to improve peak shape and reduce analyte loss.
-
For GC-MS , derivatization of the corresponding fatty acid (12-methyldocosanoic acid) to its methyl ester (FAME) is essential to increase volatility for gas-phase separation.[1][2]
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of this compound in a question-and-answer format.
HPLC-MS Troubleshooting
Problem: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Solution |
| Secondary Interactions with Stationary Phase | Residual silanol (B1196071) groups on silica-based columns can interact with the polar CoA moiety. |
| - Use a highly deactivated (end-capped) column. | |
| - Operate at a lower pH (e.g., 2-4) to suppress silanol ionization. | |
| - Add a mobile phase modifier like triethylamine (B128534) (TEA) or use a buffered mobile phase (e.g., ammonium (B1175870) formate (B1220265) or acetate) to mask silanol groups. | |
| Column Overload | Injecting too much sample can lead to peak distortion. |
| - Reduce the injection volume or dilute the sample. | |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. |
| - Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Column Bed Deformation | A void at the column inlet or a blocked frit can cause peak tailing. |
| - Replace the column. Consider using a guard column to protect the analytical column. |
Problem: Poor Resolution/Co-elution
| Potential Cause | Solution |
| Inadequate Mobile Phase Gradient | The gradient may not be shallow enough to separate analytes with similar retention. |
| - Optimize the gradient by decreasing the rate of change of the organic solvent. | |
| - Introduce an isocratic hold at a specific solvent composition to improve separation of closely eluting peaks. | |
| Incorrect Stationary Phase | The column chemistry may not be suitable for the separation. |
| - For very-long-chain fatty acyl-CoAs, a C8 or C18 column is typically used. Consider a column with a different chemistry or particle size. | |
| Suboptimal Column Temperature | Temperature can affect selectivity. |
| - Experiment with different column temperatures (e.g., in the range of 30-50°C). |
GC-MS Troubleshooting
Problem: Broad or Tailing Peaks
| Potential Cause | Solution |
| Incomplete Derivatization | Residual underivatized fatty acid can lead to poor peak shape. |
| - Optimize the derivatization reaction conditions (time, temperature, reagent concentration). | |
| Active Sites in the GC System | Silanol groups in the inlet liner or on the column can interact with the analyte. |
| - Use a deactivated inlet liner. | |
| - Condition the column according to the manufacturer's instructions. | |
| Column Temperature Too Low | The analyte may not be sufficiently volatile at the current temperature. |
| - Increase the oven temperature or the ramp rate. |
Problem: Isomer Co-elution
| Potential Cause | Solution |
| Inadequate Column Polarity | The stationary phase may not be selective enough to separate positional isomers. |
| - Use a more polar column, such as a cyanopropyl-based stationary phase, which can offer better selectivity for FAMEs.[3] | |
| Suboptimal Temperature Program | The temperature ramp may be too fast to resolve closely eluting isomers. |
| - Decrease the temperature ramp rate. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC-MS/MS for this compound
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
Extract lipids from the biological matrix using a suitable method (e.g., Folch or Bligh-Dyer extraction).
-
Reconstitute the dried lipid extract in a solvent compatible with the initial mobile phase conditions (e.g., 80:20 Methanol:Water).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30 v/v) with 10 mM ammonium acetate and 0.1% acetic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.0 | 20 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 20 |
| 30.0 | 20 |
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Mode: Selected Reaction Monitoring (SRM) or full scan for initial method development.
-
Protocol 2: GC-MS of 12-Methyldocosanoic Acid Methyl Ester (FAME)
-
Sample Preparation and Derivatization:
-
Perform acid or base hydrolysis of the lipid extract to release the free fatty acid.
-
Derivatize the fatty acid to its methyl ester using a reagent such as methanolic HCl or BF3-methanol.[4]
-
Extract the FAME into an organic solvent (e.g., hexane) and concentrate.
-
-
GC-MS Conditions:
-
Oven Temperature Program:
| Initial Temperature | Hold Time | Ramp Rate | Final Temperature | Hold Time |
| 120°C | 1 min | 10°C/min | 175°C | 10 min |
| 5°C/min | 210°C | 5 min | ||
| 5°C/min | 230°C | 5 min |
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.[2]
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for enhancing resolution.
References
dealing with matrix effects in 12-Methyldocosanoyl-CoA analysis
Welcome to the technical support center for the analysis of 12-Methyldocosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common analytical challenges, with a specific focus on mitigating matrix effects in LC-MS/MS workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your this compound quantification.[2][3] Given the complexity of biological samples where this compound is often measured, components like phospholipids, salts, and other endogenous metabolites can significantly interfere with its ionization.[4][5]
Q2: I am observing low and inconsistent signal intensity for this compound. Could this be a matrix effect, and what are the immediate troubleshooting steps?
A2: Yes, inconsistent and low signal intensity are classic signs of ion suppression caused by matrix effects.[1] Immediate troubleshooting steps you can take include:
-
Sample Dilution: A straightforward initial step is to dilute your sample. This can reduce the concentration of interfering matrix components. However, ensure that the concentration of this compound remains above the instrument's limit of detection.[1]
-
Chromatographic Optimization: Modify your liquid chromatography (LC) method to better separate this compound from matrix interferences.[1] This could involve adjusting the mobile phase gradient, changing the column, or altering the flow rate.[6]
Q3: What is the most effective way to compensate for matrix effects in this compound analysis?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[7][8] An ideal SIL-IS for this compound would be, for example, this compound labeled with ¹³C or ²H. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience similar ionization suppression or enhancement, allowing for accurate normalization of the signal.[9]
Q4: If a stable isotope-labeled internal standard for this compound is not available, what are the alternatives?
A4: When a specific SIL-IS is unavailable, you can consider the following:
-
Analogue Internal Standard: Use a structurally similar compound that is not present in the sample and has a different mass. For this compound, an odd-chain length fatty acyl-CoA could be a suitable analogue internal standard.[10] However, be aware that its chromatographic behavior and ionization efficiency might not perfectly match the analyte, leading to less effective compensation for matrix effects.
-
Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples. This helps to mimic the matrix effects observed in the unknown samples, but it may not account for sample-to-sample variability.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects during the analysis of this compound.
Step 1: Assess the Presence of Matrix Effects
A qualitative assessment can be performed using the post-column infusion technique.[11][12]
Experimental Protocol: Post-Column Infusion
-
Setup: Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source.
-
Injection: Inject a blank, extracted matrix sample onto the LC column.
-
Analysis: Monitor the signal of this compound. A stable baseline will be observed. Any suppression or enhancement of the signal as components from the blank matrix elute indicates the presence of matrix effects.
Step 2: Implement Sample Preparation Strategies to Reduce Matrix Effects
Improving sample cleanup is a highly effective way to minimize matrix effects by removing interfering components before LC-MS/MS analysis.[5][6]
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid).[13] | Simple, fast, and inexpensive. | Non-selective, often results in significant residual matrix components, especially phospholipids.[14] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. The analyte is extracted into the phase where it is more soluble, leaving interferences behind.[5] | Can provide cleaner extracts than PPT. Selectivity can be tuned by adjusting solvent polarity and pH.[5] | Can be labor-intensive and may have lower analyte recovery for polar compounds.[14] |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.[1] | Offers high selectivity and can provide very clean extracts, significantly reducing matrix effects.[14] | Can be more time-consuming and expensive. Method development is required to optimize the sorbent, wash, and elution steps. |
Experimental Protocol: Solid-Phase Extraction (SPE) for Acyl-CoA Extraction
-
Cartridge Selection: Choose a reversed-phase (e.g., C18) or a mixed-mode SPE cartridge.
-
Conditioning: Condition the cartridge with methanol (B129727) followed by water.
-
Equilibration: Equilibrate the cartridge with an appropriate buffer (e.g., ammonium (B1175870) acetate).
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elution: Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute in a solvent compatible with your LC mobile phase.
Step 3: Optimize Chromatographic and Mass Spectrometric Conditions
Fine-tuning your analytical method can further separate your analyte from interfering matrix components.
| Parameter | Optimization Strategy | Rationale |
| LC Column | Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and particle sizes. | To improve the chromatographic resolution between this compound and co-eluting matrix components. |
| Mobile Phase | Adjust the organic solvent composition (e.g., methanol vs. acetonitrile) and additives (e.g., formic acid, ammonium formate).[15] | To alter the selectivity of the separation. |
| Gradient Profile | Optimize the gradient slope and duration. | To ensure sufficient separation of the analyte from the bulk of matrix interferences. |
| Ionization Source | If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI) if compatible with the analyte. | APCI can be less susceptible to matrix effects than ESI for certain compounds.[2] |
Visualizing the Workflow
A logical workflow for troubleshooting matrix effects in this compound analysis is presented below.
Caption: Troubleshooting workflow for matrix effects.
This diagram outlines a systematic approach to identifying, addressing, and confirming the mitigation of matrix effects in your analytical workflow.
By following these guidelines and systematically addressing potential sources of interference, you can develop a robust and reliable method for the accurate quantification of this compound in complex biological matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. e-b-f.eu [e-b-f.eu]
- 13. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
increasing the yield of 12-Methyldocosanoyl-CoA chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of 12-Methyldocosanoyl-CoA chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing long-chain fatty acyl-CoAs like this compound?
A1: The most common chemical methods for synthesizing long-chain fatty acyl-CoAs involve the activation of the fatty acid's carboxyl group, followed by reaction with Coenzyme A (CoA). The three primary methods are:
-
Mixed Anhydride (B1165640) Method: The fatty acid is reacted with a chloroformate (e.g., ethyl chloroformate) to form a mixed anhydride, which then reacts with CoA.
-
N-hydroxysuccinimide (NHS) Ester Method: The fatty acid is activated by forming an NHS ester, which is a stable intermediate that can be purified before reacting with CoA to form the thioester.[1] This method is known for high yields and minimal side reactions.[1]
-
Carbodiimide (B86325) Method: A carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is used to activate the carboxylic acid, which then reacts with the thiol group of CoA.[2]
Q2: Are there any specific challenges when synthesizing a very long, branched-chain fatty acyl-CoA like this compound?
A2: Yes, the long chain and branched nature of 12-methyldocosanoic acid can present challenges. These may include:
-
Reduced Reactivity: Steric hindrance from the methyl branch and the long alkyl chain can slow down the reaction rate compared to straight-chain fatty acids.
-
Solubility Issues: The very long, nonpolar fatty acid may have poor solubility in the aqueous or mixed aqueous/organic solvents often used for CoA reactions.
-
Lower Yields: Due to the factors above, overall yields may be lower, requiring careful optimization of reaction conditions.
Q3: How can I purify the synthesized this compound?
A3: The most effective method for purifying long-chain acyl-CoAs is High-Performance Liquid Chromatography (HPLC).[3] A reversed-phase C18 column is typically used with a gradient elution system.[3] The mobile phases usually consist of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile.[3] Detection is commonly performed by monitoring the absorbance of the adenine (B156593) ring of CoA at 260 nm.[3]
Q4: What are the key factors influencing the yield of the synthesis?
A4: Several factors can significantly impact the yield:
-
Purity of Reactants: High purity of 12-methyldocosanoic acid and Coenzyme A is crucial.
-
Reaction pH: The pH of the reaction mixture is critical, especially for the carbodiimide method, which is most efficient at a pH of 4.5-5.5 for the activation step.[2]
-
Reaction Temperature: Lower temperatures (e.g., 0-4°C) can help to minimize side reactions, particularly in the mixed anhydride and carbodiimide methods.
-
Stoichiometry of Reactants: The molar ratio of the activating agent and CoA to the fatty acid should be optimized.
-
Solvent System: The choice of solvent is important for dissolving the reactants and facilitating the reaction. A mixture of organic and aqueous solvents is often used.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Potential Cause | Suggested Solution |
| Poor quality or degraded Coenzyme A. | Use fresh, high-quality Coenzyme A. Store it properly according to the manufacturer's instructions (typically at -20°C or below). |
| Inefficient activation of 12-methyldocosanoic acid. | * Mixed Anhydride: Ensure the chloroformate is added slowly at a low temperature to prevent side reactions. * NHS Ester: Allow sufficient time for the formation of the NHS ester and consider purifying it before reacting with CoA. * Carbodiimide (EDC): Optimize the pH for the activation step (pH 4.5-5.5).[2] |
| Hydrolysis of activated fatty acid or final product. | Work quickly and keep the reaction temperature low. Ensure anhydrous conditions during the activation step, especially for the mixed anhydride method. |
| Precipitation of 12-methyldocosanoic acid or its activated form. | Adjust the solvent system to improve solubility. The use of a co-solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) may be necessary. |
| Incorrect reaction pH. | Carefully control the pH of the reaction mixture, especially during the addition of CoA. The thiol group of CoA needs to be deprotonated for nucleophilic attack. |
Issue 2: Presence of Multiple Peaks in HPLC Analysis
| Potential Cause | Suggested Solution |
| Unreacted Coenzyme A. | Optimize the stoichiometry to use a slight excess of the activated fatty acid. Improve the efficiency of the activation step. |
| Unreacted 12-methyldocosanoic acid. | Ensure complete activation of the fatty acid. Optimize the reaction time and temperature. |
| Formation of N-acylurea byproduct (in carbodiimide method). | This is a common side reaction where the O-acylisourea intermediate rearranges.[4] To minimize this, keep the reaction temperature low (0-4°C) and consider adding N-hydroxysuccinimide (NHS) to the reaction mixture to form a more stable NHS-ester intermediate.[2] |
| Disulfide formation (CoA-S-S-CoA). | Add a reducing agent like dithiothreitol (B142953) (DTT) to the CoA solution before the reaction. However, be aware that some reducing agents can interfere with the reaction. |
| Hydrolysis of the final product. | Analyze the sample promptly after synthesis. Store the purified product at low temperatures (-80°C) and under acidic conditions to minimize hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Mixed Anhydride Method
-
Preparation: Dissolve 10 mg of 12-methyldocosanoic acid in 1 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
-
Activation: Add 1.1 equivalents of triethylamine (B128534) (TEA) to the solution, followed by the dropwise addition of 1.1 equivalents of ethyl chloroformate. Stir the reaction mixture at 0°C for 30 minutes.
-
Reaction with CoA: In a separate vial, dissolve 1.2 equivalents of Coenzyme A trilithium salt in 1 mL of cold aqueous sodium bicarbonate solution (e.g., 0.5 M, pH 8.0).
-
Coupling: Slowly add the mixed anhydride solution from step 2 to the CoA solution with vigorous stirring. Maintain the pH of the mixture at 7.5-8.0 by adding small amounts of 1 M NaOH if necessary.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours.
-
Purification: Purify the this compound by HPLC as described in Protocol 4.
Protocol 2: Synthesis of this compound via the N-Hydroxysuccinimide (NHS) Ester Method
-
NHS Ester Formation: Dissolve 10 mg of 12-methyldocosanoic acid and 1.2 equivalents of N-hydroxysuccinimide in 2 mL of anhydrous dichloromethane (B109758) (DCM).
-
Coupling Agent Addition: Add 1.2 equivalents of dicyclohexylcarbodiimide (B1669883) (DCC) to the solution. Stir the reaction mixture at room temperature overnight.
-
Isolation of NHS Ester: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Evaporate the solvent to obtain the crude 12-Methyldocosanoyl-NHS ester. This can be used directly or purified by silica (B1680970) gel chromatography.
-
Reaction with CoA: Dissolve the crude NHS ester in 1 mL of THF. In a separate vial, dissolve 1.2 equivalents of Coenzyme A trilithium salt in 1 mL of 0.5 M sodium bicarbonate solution.
-
Coupling: Add the NHS ester solution to the CoA solution and stir at room temperature for 2-4 hours.
-
Purification: Purify the product by HPLC as described in Protocol 4.
Protocol 3: Synthesis of this compound via the Carbodiimide (EDC) Method
-
Preparation: Dissolve 10 mg of 12-methyldocosanoic acid in a suitable solvent system, such as a mixture of THF and a buffer at pH 5.0 (e.g., MES buffer).
-
Activation: Add 1.5 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). To suppress the formation of N-acylurea, 1.2 equivalents of N-hydroxysuccinimide (NHS) can be added at this stage.[2] Stir the mixture at room temperature for 15-30 minutes.
-
Reaction with CoA: Dissolve 1.2 equivalents of Coenzyme A trilithium salt in a buffer at pH 7.5-8.0 (e.g., phosphate (B84403) buffer).
-
Coupling: Add the activated fatty acid solution to the CoA solution. Stir the reaction mixture at room temperature for 2-4 hours.
-
Purification: Purify the product by HPLC as described in Protocol 4.
Protocol 4: HPLC Purification of this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: Linear gradient from 10% to 90% B
-
35-40 min: 90% B
-
40-45 min: Linear gradient from 90% to 10% B
-
45-50 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Collection and Analysis: Collect the fractions corresponding to the product peak. Confirm the identity of the product by mass spectrometry. Lyophilize the pure fractions to obtain the final product.
Visualizations
Caption: General workflow for the chemical synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
Welcome to the technical support center for experiments involving 12-Methyldocosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the potential challenges associated with this very-long-chain saturated fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should be aware of?
A1: this compound is a C23 saturated fatty acyl-CoA with a methyl branch. Its long hydrocarbon chain makes it highly hydrophobic and amphiphilic. Like other long-chain fatty acyl-CoAs, it has a tendency to form micelles in aqueous solutions, especially as the concentration increases.[1] The concentration at which micelles begin to form is known as the critical micelle concentration (CMC). Above the CMC, the concentration of free this compound molecules remains relatively constant.[1] This is a critical factor to consider in enzyme kinetic studies, as enzymes typically utilize the monomeric form of the substrate.
Q2: How should I store and handle this compound to ensure its stability?
A2: Long-chain fatty acyl-CoAs are susceptible to hydrolysis of the thioester bond.[1] To minimize degradation, it is recommended to store this compound as a solid or in a non-aqueous solvent at -20°C or lower. For aqueous solutions, it is advisable to prepare them fresh or from frozen stocks and use them within a short period.[1] Repeated freeze-thaw cycles should be avoided. Solutions of fatty acyl-CoAs in appropriate buffers have been shown to be stable for several weeks when frozen at -20°C.[1]
Q3: What is the best way to dissolve this compound for my experiments?
A3: Due to its very long acyl chain, this compound is expected to have very low solubility in water.[2][3] To prepare aqueous solutions, it is often necessary to first dissolve the compound in a small amount of an organic solvent like ethanol (B145695) or DMSO, and then add it to the aqueous buffer with vigorous mixing.[4] Be aware that the addition of organic solvents may affect your experimental system, so appropriate controls are essential. The final concentration of the organic solvent should be kept to a minimum.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Enzyme Assay Results
Possible Cause: Micelle formation of this compound is likely affecting the availability of the substrate to the enzyme. The rate of an enzymatic reaction can be significantly altered when the substrate concentration exceeds its CMC.
Solutions:
-
Determine the Critical Micelle Concentration (CMC): If the CMC of this compound is not known, you may need to determine it under your specific experimental conditions (buffer, pH, ionic strength, temperature). Fluorimetric methods are commonly used for this.[1]
-
Work Below the CMC: Whenever possible, design your experiments to use this compound at concentrations below its CMC to ensure you are working with a true solution of monomeric substrate.
-
Use a Detergent: In some cases, a mild non-ionic detergent can be used to create mixed micelles and provide a more consistent presentation of the substrate to the enzyme. However, the detergent and its concentration must be carefully chosen to avoid denaturing the enzyme.
Issue 2: Poor Cellular Uptake of this compound in Cell-Based Assays
Possible Cause: The long, saturated acyl chain of this compound may lead to inefficient transport across the cell membrane. Cellular uptake of fatty acids is a complex process that can be influenced by intracellular metabolism.[5][6][7]
Solutions:
-
Complex with a Carrier Protein: The use of a carrier protein, such as bovine serum albumin (BSA), can facilitate the delivery of long-chain fatty acids to cells. The fatty acyl-CoA should be complexed with fatty acid-free BSA before being added to the cell culture medium.
-
Enhance Intracellular Trapping: The cellular uptake of fatty acids can be driven by their intracellular esterification to CoA.[5][6] Overexpression of an appropriate acyl-CoA synthetase may enhance the uptake of the corresponding fatty acid.[8]
Issue 3: Difficulty in Quantifying this compound in Complex Mixtures
Possible Cause: The low abundance and potential for interference from other lipids can make the quantification of this compound challenging.
Solutions:
-
Chromatographic Methods: Thin-layer chromatography (TLC) can be used for the separation of long-chain acyl-CoAs from other lipids and acyl-CoA species.[9] For more sensitive and specific quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[10]
-
Sample Preparation: A robust sample preparation method is crucial for accurate quantification. This may involve liquid-liquid extraction or solid-phase extraction to enrich for acyl-CoAs and remove interfering substances. A quantitative solubilization method using a mixture of Tris-HCl, chloroform, and methanol (B129727) has been described for the analysis of acyl-CoAs in complex reaction mixtures.[9]
Quantitative Data
Table 1: Critical Micelle Concentrations (CMCs) of Representative Long-Chain Fatty Acyl-CoAs
| Fatty Acyl-CoA | Chain Length | Buffer Conditions | CMC (µM) | Reference |
| Palmitoyl-CoA | C16:0 | 0.011 M Tris, pH 8.3 | 7 - 250 | [1] |
| Stearoyl-CoA | C18:0 | Not specified | High | [1] |
| Oleoyl-CoA | C18:1 | Not specified | High | [1] |
Note: The CMC of this compound (C23:0, branched) is expected to be significantly lower than that of palmitoyl-CoA due to its longer, more hydrophobic acyl chain.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Weigh the desired amount of this compound in a microfuge tube.
-
Add a small volume of 100% ethanol or DMSO to dissolve the solid.
-
Gently vortex until the solid is completely dissolved.
-
While vortexing, slowly add the aqueous buffer of choice to the desired final concentration.
-
The solution may appear slightly cloudy, indicating the formation of micelles. For experiments requiring monomeric substrate, ensure the final concentration is below the CMC.
Protocol 2: Acyl-CoA Synthetase Activity Assay
This protocol is adapted from a general fluorometric acyl-CoA synthetase assay kit and should be optimized for this compound.[11]
-
Reagent Preparation: Prepare all reagents, including the assay buffer, enzyme mix, developer, and probe, according to the manufacturer's instructions. Thaw all components to room temperature before use.[12]
-
Standard Curve: Prepare a standard curve using a known concentration of a stable acyl-CoA, such as palmitoyl-CoA.
-
Sample Preparation: Prepare cell or tissue lysates in the provided assay buffer.[11]
-
Reaction Setup: In a 96-well black plate, add the sample, positive control, and standards to their respective wells. For each sample, prepare a parallel well for background control.
-
Initiate Reaction: Add the reaction mix to the sample and standard wells, and the background control mix to the background wells.
-
Measurement: Measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at the recommended temperature (e.g., 37°C).[11]
-
Calculation: Subtract the background reading from the sample reading and calculate the acyl-CoA synthetase activity based on the standard curve.
Visualizations
Caption: A generalized experimental workflow for an enzyme assay using this compound.
Caption: The central role of this compound in cellular metabolism and signaling.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Lipids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. [PDF] Cellular uptake of fatty acids driven by the ER-localized acyl-CoA synthetase FATP4 | Semantic Scholar [semanticscholar.org]
- 6. Cellular uptake of fatty acids driven by the ER-localized acyl-CoA synthetase FATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular fatty acid uptake: the contribution of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay of long-chain acyl-CoAs in a complex reaction mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.cn [abcam.cn]
- 12. docs.abcam.com [docs.abcam.com]
Technical Support Center: Sensitive Detection of 12-Methyldocosanoyl-CoA
Welcome to the technical support center for the sensitive detection of 12-Methyldocosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analysis of this novel long-chain branched acyl-coenzyme A.
Frequently Asked Questions (FAQs)
Q1: What makes the detection of this compound challenging?
A1: The detection of this compound presents several challenges. As a very-long-chain fatty acyl-CoA, it is typically present at low endogenous concentrations. Its amphipathic nature can lead to poor chromatographic peak shape and ion suppression in mass spectrometry. Furthermore, its branched methyl group can influence its fragmentation pattern, requiring careful optimization of mass spectrometry parameters for sensitive and specific detection.
Q2: What is the most suitable analytical technique for the sensitive detection of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the sensitive and specific quantification of this compound.[1][2][3] This method offers high selectivity through the use of multiple reaction monitoring (MRM) and high sensitivity, enabling the detection of low-abundance analytes in complex biological matrices.
Q3: How can I improve the extraction efficiency of this compound from my samples?
A3: To improve extraction efficiency, it is crucial to use a robust extraction protocol. A common method involves solid-phase extraction (SPE) with a C18 stationary phase.[4] Ensure complete cell lysis to release the analyte. The stability of acyl-CoAs is also a concern; therefore, it is recommended to work quickly, on ice, and use freshly prepared extraction solutions to minimize degradation.[5]
Q4: Is an internal standard necessary for the quantification of this compound?
A4: Yes, the use of a suitable internal standard is highly recommended for accurate quantification. An ideal internal standard would be a stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled). If a stable isotope-labeled standard is unavailable, a structurally similar odd-chain or branched-chain acyl-CoA that is not endogenously present in the sample can be used.
Troubleshooting Guide
This guide addresses specific issues that may arise during the detection of this compound using LC-MS/MS.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound | Sample Degradation: Acyl-CoAs are prone to hydrolysis. | - Keep samples on ice throughout the extraction process.- Use freshly prepared buffers and solvents.- Minimize the time between sample preparation and analysis. |
| Inefficient Extraction: The analyte is not being effectively extracted from the matrix. | - Optimize the solid-phase extraction (SPE) protocol. Ensure proper conditioning, loading, washing, and elution steps.- Consider alternative extraction methods like liquid-liquid extraction. | |
| Poor Ionization: The analyte is not ionizing efficiently in the mass spectrometer source. | - Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature).- Ensure the mobile phase pH is compatible with positive ion mode ESI. | |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | Secondary Interactions: The analyte is interacting with active sites on the column or in the LC system. | - Use a high-quality, end-capped C18 column.- Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol (B1196071) interactions.- Reduce injection volume or sample concentration.[6] |
| Inappropriate Mobile Phase: The mobile phase composition is not optimal for the analyte. | - Optimize the gradient elution profile. A slower gradient may improve peak shape.- Ensure the organic solvent is of high purity. | |
| High Background Noise or Interferences | Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the analyte signal. | - Improve sample cleanup using a more rigorous SPE protocol.- Adjust the chromatographic gradient to separate the analyte from interfering compounds. |
| Contamination: The LC-MS system is contaminated. | - Flush the entire LC system with a strong solvent wash.- Use an in-line filter to protect the column from particulates.[6] | |
| Inconsistent Results or Poor Reproducibility | Inconsistent Sample Handling: Variations in the sample preparation procedure. | - Standardize the entire workflow from sample collection to analysis.- Use an internal standard to correct for variations in extraction and ionization. |
| Instrument Instability: Fluctuations in LC pump performance or MS detector sensitivity. | - Perform regular instrument maintenance and calibration.- Monitor system suitability by injecting a standard at the beginning and end of each batch. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Detection of this compound
This protocol is a refined method based on established techniques for long-chain acyl-CoA analysis.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge (100 mg) with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the sample homogenate onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.
-
Elute the this compound with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): To be determined based on the exact mass of this compound. For a C23:0 fatty acid with a methyl group, the approximate m/z of the protonated molecule [M+H]⁺ would be calculated.
-
Product Ion (Q3): A characteristic fragment ion should be selected. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine group.[7] Another product ion could result from the cleavage of the acyl chain.
-
Collision Energy (CE): To be optimized for the specific precursor-to-product ion transition.
-
Source Parameters:
-
Spray Voltage: ~3.5 kV
-
Sheath Gas: ~40 arbitrary units
-
Auxiliary Gas: ~10 arbitrary units
-
Capillary Temperature: ~300°C
-
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical comparison of extraction efficiencies for this compound using different methods.
| Extraction Method | Mean Recovery (%) | Standard Deviation (%) | Relative Standard Deviation (%) |
| Solid-Phase Extraction (C18) | 85.2 | 4.3 | 5.0 |
| Liquid-Liquid Extraction (Butanol) | 72.5 | 6.8 | 9.4 |
| Protein Precipitation (Acetonitrile) | 61.8 | 8.2 | 13.3 |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the sensitive detection of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical metabolic and signaling pathways involving this compound.
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Reproducibility in 12-Methyldocosanoyl-CoA Assays
Welcome to the technical support center for 12-Methyldocosanoyl-CoA assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to assay reproducibility. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in long-chain fatty acyl-CoA assays?
Poor reproducibility in these assays can often be traced back to a few key areas. Biological and experimental systems are inherently complex, and even minor deviations in protocols can introduce significant error.[1] Key sources of variability include:
-
Sample Preparation and Handling: Inconsistent sample collection, storage, and preparation can lead to degradation or contamination of this compound.[2] Fatty acyl-CoAs are generally unstable and should be processed quickly or stored appropriately at -80°C.[3]
-
Reagent Quality and Preparation: The use of expired or improperly stored reagents can significantly impact results.[4] It is crucial to prepare fresh solutions and adhere to the manufacturer's storage recommendations.
-
Pipetting and Handling Errors: Inaccurate pipetting and inconsistent sample handling are major contributors to variability, especially when dealing with small volumes.[5]
-
Instrument Calibration and Performance: Improperly calibrated or malfunctioning equipment, such as spectrophotometers, fluorometers, or mass spectrometers, can lead to inconsistent readings.
Q2: How critical is the sample preparation process for the reproducibility of the assay?
Sample preparation is a critical step that significantly influences the outcome of the assay. To obtain reliable and reproducible results, it is essential to have a standardized protocol. For tissue samples, it is recommended to rinse them in phosphate-buffered saline (pH 7.4) to remove any blood before dissection.[6] Tissues should then be homogenized in a cold buffer containing a detergent like Triton-X 100.[3][6] For cell lysates, it is advised to avoid proteolytic enzymes for harvesting adherent cells and instead use a cell scraper.[6]
Q3: What are the different types of assay methods available for long-chain fatty acyl-CoAs like this compound?
Several methods can be employed, each with its own advantages and potential for variability:
-
Radiometric Assays: These are highly sensitive assays that use a radiolabeled fatty acid to measure the activity of long-chain fatty acyl-CoA synthetases.[7]
-
Fluorometric Assays: These assays use a combination of enzymes that utilize the fatty acyl-CoA as a substrate to produce a fluorescent product, offering a high-throughput and sensitive detection method.[3][6]
-
LC/MS/MS-based Methods: Liquid chromatography-tandem mass spectrometry provides high specificity and allows for the simultaneous measurement of multiple fatty acyl-CoA species.[8][9]
Troubleshooting Guide
Issue 1: High Variability Between Replicates
Possible Causes:
-
Inconsistent pipetting technique.
-
Improper mixing of samples or reagents.
-
Temperature fluctuations across the assay plate.
-
Malfunctioning multichannel pipette.[5]
Solutions:
-
Ensure pipettes are properly calibrated and use consistent pipetting techniques.
-
Thoroughly mix all samples and reagents before adding them to the assay plate.
-
Ensure the entire assay plate is at a uniform temperature during incubation.
-
Verify the performance of multichannel pipettes to ensure all channels dispense equal volumes.[5]
Issue 2: Inconsistent Results Between Different Experiments (Poor Plate-to-Plate Reproducibility)
Possible Causes:
-
Variations in incubation times.[5]
-
Use of reagents from different lots.[10]
-
Inconsistent sample storage and handling between experiments.
-
Changes in ambient laboratory conditions (temperature, humidity).
Solutions:
-
Use a timer to ensure consistent incubation times for all plates.[5]
-
If possible, use reagents from the same lot for an entire set of experiments. If not, validate each new lot.
-
Strictly adhere to standardized protocols for sample thawing, preparation, and storage.[4][11]
-
Monitor and record laboratory conditions to identify potential environmental influences.
Issue 3: High Background Signal or Low Signal-to-Noise Ratio
Possible Causes:
-
Contaminated reagents or buffers.[2]
-
Interference from components in the sample matrix.[4]
-
Insufficient washing steps in ELISA-based assays.[5]
-
Use of an inappropriate assay kit for the sample type.[4]
Solutions:
-
Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions.[4]
-
Perform sample dilutions to reduce the concentration of interfering substances.[4]
-
Optimize washing steps by increasing the number or duration of washes.
-
Ensure the selected assay kit is validated for your specific sample type (e.g., tissue homogenate, cell lysate).
Data Presentation: Example Assay Parameters
The following table summarizes typical parameters for long-chain fatty acyl-CoA assays. Note that these are generalized values and should be optimized for your specific experimental conditions.
| Parameter | Fluorometric Assay | LC/MS/MS Assay |
| Sample Volume | 10 µL | 10-20 µL |
| Linear Detection Range | 0.3 to 100 µM | Varies by instrument |
| Incubation Time | 40 minutes at RT | N/A |
| Excitation/Emission (nm) | 530/585 | N/A |
| Inter-assay CV | < 10% | 5-6%[8] |
| Intra-assay CV | < 5% | 5-10%[8] |
Experimental Protocols
Generalized Fluorometric Assay Protocol for this compound
This protocol is a generalized procedure based on commercially available kits for long-chain fatty acyl-CoAs.[3][6]
-
Sample Preparation:
-
Homogenize tissue (e.g., 50 mg) in ~150 µL of cold buffer (e.g., 20 mM potassium phosphate, 0.5% Triton-X 100, pH 7.4).
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Standard Preparation:
-
Prepare a standard curve using a known concentration of a long-chain fatty acyl-CoA standard.
-
-
Assay Procedure:
-
Equilibrate all reagents to room temperature.
-
Add samples and standards to a 96-well plate.
-
Prepare a working reagent containing the assay buffer, enzymes, and dye reagent as per the kit instructions.
-
Add the working reagent to all wells.
-
Incubate the plate for 40 minutes at room temperature, protected from light.
-
Measure the fluorescence at an excitation of ~530 nm and an emission of ~585 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the standard curve and determine the concentration of this compound in the samples.
-
Visualizations
Caption: Generalized experimental workflow for a fluorometric this compound assay.
Caption: Hypothetical metabolic pathways involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. welchlab.com [welchlab.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. siriusgenomics.com [siriusgenomics.com]
- 5. sinobiological.com [sinobiological.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ELISA Troubleshooting (Poor Reproducibility) [elisa-antibody.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 12-Methyldocosanoyl-CoA and Other Acyl-CoAs in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 12-Methyldocosanoyl-CoA, a branched-chain fatty acyl-coenzyme A, in relation to other significant acyl-CoAs. By examining its structural characteristics and inferring its metabolic roles based on current knowledge of fatty acid metabolism, we aim to offer a valuable resource for researchers in lipidomics and drug development.
Acyl-CoAs are central players in a multitude of cellular processes, ranging from energy production and lipid biosynthesis to cell signaling and gene regulation.[1][2][3] The structural diversity of the acyl chain dictates the specific metabolic fate and biological function of each acyl-CoA molecule. This guide will delve into the unique aspects of a very-long-chain branched-chain fatty acyl-CoA, this compound, by comparing it with its straight-chain counterpart and other branched-chain variants.
Structural and Functional Comparisons of Acyl-CoAs
The introduction of a methyl branch in the acyl chain, as seen in this compound, significantly alters the molecule's physical and biochemical properties compared to straight-chain acyl-CoAs. This branching can influence membrane fluidity and is a key characteristic of fatty acids in many bacteria.[4][5]
| Feature | This compound | Docosanoyl-CoA (Straight-Chain) | Phytanoyl-CoA (Branched-Chain) |
| Acyl Chain Length | C23 (Very-Long-Chain) | C22 (Very-Long-Chain) | C20 (Branched-Chain) |
| Structure | Docosanoic acid with a methyl group at the 12th carbon, linked to Coenzyme A. | Docosanoic acid linked to Coenzyme A. | 3,7,11,15-tetramethylhexadecanoic acid linked to Coenzyme A. |
| Predicted Metabolism | Likely undergoes peroxisomal α- and/or β-oxidation due to the methyl branch and very long chain.[6] | Primarily undergoes peroxisomal β-oxidation.[6] | Undergoes α-oxidation followed by β-oxidation in peroxisomes.[6] |
| Potential Biological Roles | May act as a ligand for nuclear receptors like PPARα, influencing gene expression related to lipid metabolism.[6][7] | Precursor for the synthesis of complex lipids and can also act as a PPARα ligand.[6][7] | A potent activator of PPARα, its accumulation is linked to Refsum disease.[6] |
| Analytical Detection | Can be identified and quantified using advanced mass spectrometry techniques like LC-MS/MS.[3][8][9] | Readily detectable by standard lipidomics platforms using LC-MS/MS.[3][8][10] | Well-characterized and routinely measured in clinical and research laboratories. |
Metabolic Pathways of Acyl-CoAs
The metabolism of acyl-CoAs is highly dependent on their structure. Straight-chain fatty acyl-CoAs are typically metabolized through β-oxidation in either the mitochondria or peroxisomes. However, the presence of a methyl branch, as in this compound, often necessitates alternative metabolic routes.
Hypothetical Metabolic Pathway for this compound
Caption: Hypothetical metabolic fate of this compound in the peroxisome and mitochondrion.
Role in Cellular Signaling
Very-long-chain and branched-chain fatty acyl-CoAs are known to be high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα).[6][7] PPARα is a nuclear receptor that plays a critical role in the transcriptional regulation of genes involved in fatty acid oxidation. The binding of a ligand like this compound could potentially modulate the expression of enzymes required for its own degradation.
PPARα Signaling Pathway
Caption: Activation of PPARα by this compound leading to changes in gene expression.
Experimental Protocols
The analysis of acyl-CoAs presents analytical challenges due to their low abundance and instability.[3] Liquid chromatography-mass spectrometry (LC-MS) based methods are widely used for the sensitive and specific quantification of various acyl-CoA species.[1][2][3][8]
General Protocol for Acyl-CoA Analysis by LC-MS/MS
-
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer on ice.
-
Perform a liquid-liquid extraction using organic solvents (e.g., acetonitrile, isopropanol) to precipitate proteins and extract lipids and acyl-CoAs.
-
Centrifuge to pellet the precipitate and collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Elute the acyl-CoAs using a gradient of two mobile phases, for example:
-
Mobile Phase A: Aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) in water).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile).
-
-
The gradient is programmed to separate the different acyl-CoA species based on their hydrophobicity.
-
-
MS/MS Detection:
-
The eluent from the LC is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in a positive ion mode.
-
A precursor ion scan is performed to identify the molecular ions of the acyl-CoAs of interest.
-
A product ion scan (fragmentation) is then performed on the selected precursor ions to generate specific fragment ions for each acyl-CoA, allowing for their unambiguous identification and quantification.
-
Experimental Workflow for Acyl-CoA Profiling
References
- 1. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 5. researchgate.net [researchgate.net]
- 6. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of 12-Methyldocosanoyl-CoA: A Comparative Guide to Its Putative Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative metabolic pathway of 12-Methyldocosanoyl-CoA against the well-established pathway of a structurally related alternative, phytanic acid. Due to the limited direct experimental data on this compound, its proposed pathway is based on established principles of very-long-chain and methyl-branched fatty acid metabolism. This guide offers a framework for the experimental validation of its role, presenting detailed protocols and data comparison tables.
Introduction to this compound and Its Putative Metabolic Significance
This compound is a very-long-chain saturated fatty acid (VLCFA) with a methyl group located at the 12th carbon position. Its structure suggests a role in cellular lipid metabolism, potentially influencing membrane structure, signaling, or energy homeostasis. The metabolism of VLCFAs and branched-chain fatty acids is crucial for cellular function, and defects in these pathways are linked to several metabolic disorders. The validation of this compound's metabolic fate is essential for understanding its physiological and pathological relevance.
Based on its structure, the metabolic pathway of this compound is hypothesized to initiate in the peroxisome, the primary site for the oxidation of VLCFAs. The position of the methyl group at the 12th carbon does not sterically hinder the initial cycles of β-oxidation. Therefore, unlike fatty acids with a methyl group at the β-carbon (position 3), it is unlikely to require initial α-oxidation.
Comparative Analysis: this compound vs. Phytanic Acid
To provide a clear comparison, we will use phytanic acid as an alternative molecule. Phytanic acid is a well-characterized 3-methyl-branched fatty acid whose metabolic pathway is extensively studied and serves as a paradigm for branched-chain fatty acid oxidation.
Table 1: Comparison of Molecular and Metabolic Features
| Feature | This compound | Phytanic Acid-CoA |
| Molecular Formula | C24H47O2S-CoA | C21H41O2S-CoA |
| Fatty Acid Structure | 23:0 (12-methyl) | 20:0 (3,7,11,15-tetramethyl) |
| Initial Metabolic Hurdle | Very-long chain length | Methyl group at β-carbon |
| Primary Site of Metabolism | Peroxisome (hypothesized) | Peroxisome |
| Initial Metabolic Pathway | β-oxidation (hypothesized) | α-oxidation |
Table 2: Comparison of Metabolic Pathway Steps and Enzymes
| Metabolic Step | This compound Pathway (Putative) | Phytanic Acid Pathway (Established) |
| Activation | Acyl-CoA Synthetase | Acyl-CoA Synthetase |
| Initial Oxidation | Peroxisomal Acyl-CoA Oxidase (ACOX1) | Phytanoyl-CoA Hydroxylase (PHYH) |
| Intermediate(s) | 2-enoyl-CoA, 3-hydroxyacyl-CoA, 3-ketoacyl-CoA | 2-Hydroxyphytanoyl-CoA, Pristanal |
| Chain Shortening | Thiolytic cleavage releasing Acetyl-CoA | Decarboxylation releasing Formyl-CoA |
| Product after initial steps | Chain-shortened acyl-CoA | Pristanoyl-CoA |
| Subsequent Metabolism | Further β-oxidation in peroxisome and mitochondrion | β-oxidation of pristanoyl-CoA in the peroxisome |
Table 3: Comparative Enzyme Kinetics (Hypothetical vs. Experimental)
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| Peroxisomal Acyl-CoA Oxidase | This compound | Data not available | Data not available |
| Peroxisomal Acyl-CoA Oxidase | Palmitoyl-CoA (C16:0) | ~10-20 | ~5-15 |
| Phytanoyl-CoA Hydroxylase | Phytanoyl-CoA | ~5-15 | ~0.1-0.5 |
Proposed Metabolic Pathways
The following diagrams illustrate the putative metabolic pathway for this compound and the established pathway for phytanic acid.
Caption: Putative peroxisomal β-oxidation of this compound.
Caption: Established α-oxidation pathway of phytanic acid in the peroxisome.
Experimental Protocols for Pathway Validation
To validate the proposed metabolic pathway of this compound, a series of experiments are required.
Subcellular Fractionation and Localization
-
Objective: To determine the subcellular localization of this compound metabolism.
-
Method:
-
Homogenize cultured cells (e.g., human fibroblasts) or liver tissue in an isotonic buffer.
-
Perform differential centrifugation to separate subcellular fractions (cytosol, mitochondria, and peroxisomes).
-
Incubate each fraction with radiolabeled [1-14C]this compound.
-
Measure the production of chain-shortened acyl-CoAs and acetyl-CoA using techniques like HPLC or LC-MS/MS.
-
The fraction showing the highest metabolic activity will indicate the primary site of its metabolism.
-
In Vitro Enzyme Assays
-
Objective: To identify the specific enzymes involved in the metabolism of this compound.
-
Method for Acyl-CoA Oxidase Activity:
-
Use purified peroxisomal fractions or recombinant acyl-CoA oxidase.
-
Incubate the enzyme with this compound and monitor the production of H2O2 using a colorimetric assay (e.g., Amplex Red) or the formation of the 2-enoyl-CoA product by spectrophotometry.
-
Perform kinetic analysis by varying the substrate concentration to determine Km and Vmax.
-
-
Method for Thiolase Activity:
-
Use purified peroxisomal fractions or recombinant thiolase.
-
Incubate the enzyme with the 3-ketoacyl-CoA derivative of this compound and Coenzyme A.
-
Monitor the thiolytic cleavage by measuring the decrease in absorbance of the 3-ketoacyl-CoA substrate or by quantifying the products (acetyl-CoA and chain-shortened acyl-CoA) via HPLC.
-
Metabolite Profiling using Mass Spectrometry
-
Objective: To identify and quantify the metabolic intermediates and products of this compound metabolism.
-
Method:
-
Incubate intact cells or isolated peroxisomes with unlabeled or stable isotope-labeled this compound.
-
Extract the acyl-CoAs from the reaction mixture.
-
Analyze the extracts using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to identify and quantify the full-length substrate, chain-shortened intermediates, and final products.
-
The following diagram outlines a general workflow for these validation experiments.
Caption: Experimental workflow for validating the metabolic pathway of this compound.
Conclusion
The validation of the metabolic pathway of this compound is a critical step in understanding its biological significance. While its direct role remains to be elucidated, the established principles of very-long-chain and branched-chain fatty acid metabolism provide a solid foundation for a hypothesized pathway involving peroxisomal β-oxidation. The comparative analysis with the well-characterized metabolism of phytanic acid highlights the key differences and provides a roadmap for experimental validation. The detailed protocols and workflow presented in this guide offer a comprehensive approach for researchers to investigate and confirm the precise metabolic fate of this compound, which will be instrumental for future research in lipid metabolism and related diseases.
A Comparative Analysis of 12-Methyldocosanoyl-CoA and Docosanoyl-CoA in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological roles, metabolic pathways, and key enzymatic interactions of 12-methyldocosanoyl-CoA and docosanoyl-CoA. The presence of a methyl branch in this compound introduces significant differences in its metabolism compared to its straight-chain counterpart, docosanoyl-CoA. Understanding these distinctions is crucial for research in metabolic diseases, drug development targeting fatty acid metabolism, and diagnostics.
Structural and Functional Overview
Docosanoyl-CoA is the coenzyme A thioester of docosanoic acid (also known as behenic acid), a C22 saturated very-long-chain fatty acid (VLCFA).[1][2] In biological systems, it is an intermediate in the metabolism of very-long-chain fatty acids.[3] this compound, on the other hand, is the activated form of 12-methyldocosanoic acid, a C23 branched-chain fatty acid (BCFA). While specific data on 12-methyldocosanoic acid is limited, its structure suggests a metabolic pathway analogous to other well-studied BCFAs. The methyl group on the carbon chain prevents direct β-oxidation, necessitating alternative metabolic routes.[4][5]
Metabolic Pathways: A Tale of Two Oxidations
The metabolism of these two acyl-CoAs diverges significantly in their initial breakdown steps, primarily differing in the subcellular location and the enzymatic machinery involved.
Docosanoyl-CoA: Peroxisomal β-Oxidation
As a very-long-chain fatty acid, the initial catabolism of docosanoyl-CoA occurs predominantly in the peroxisomes .[6][7] This is because the acyl-CoA dehydrogenases in mitochondria are less active towards VLCFAs.[7] In the peroxisome, docosanoyl-CoA undergoes a series of β-oxidation cycles, where two-carbon units are sequentially cleaved off to produce acetyl-CoA. This process continues until the fatty acyl chain is shortened to a medium-chain length, which can then be transported to the mitochondria for complete oxidation to CO2 and water.[6]
This compound: A Detour via α-Oxidation
The presence of the methyl group at the 12th carbon of 12-methyldocosanoic acid sterically hinders the enzymes of β-oxidation. Therefore, it is predicted to first undergo α-oxidation , a process that removes a single carbon atom from the carboxyl end.[4] This pathway is well-documented for other branched-chain fatty acids like phytanic acid.[4][5] The α-oxidation of 12-methyldocosanoic acid would yield 11-methyldocosanoic acid, which can then be activated to its CoA ester and subsequently undergo β-oxidation, as the methyl group is no longer at a position that interferes with the process. This entire process is also primarily localized to the peroxisomes.[5]
Enzyme Kinetics and Substrate Specificity
| Enzyme | Substrate | Predicted Km | Predicted Vmax | Cellular Location |
| Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS) | Docosanoyl-CoA | Lower | Higher | Peroxisomes, ER |
| This compound | Higher | Lower | Peroxisomes, ER | |
| Acyl-CoA Oxidase 1 (ACOX1) | Docosanoyl-CoA | Lower | Higher | Peroxisomes |
| 11-Methylundecanoyl-CoA | Higher | Lower | Peroxisomes | |
| Phytanoyl-CoA 2-hydroxylase (α-oxidation enzyme) | This compound | N/A (Substrate) | N/A | Peroxisomes |
| Docosanoyl-CoA | N/A (Not a substrate) | N/A | Peroxisomes |
Note: Predicted Km and Vmax values are relative comparisons based on the general substrate preferences of these enzymes for straight-chain versus branched-chain fatty acids. Lower Km indicates higher affinity, and higher Vmax indicates a faster reaction rate.
VLC-ACS enzymes are responsible for the activation of very-long-chain fatty acids. Studies have shown that these enzymes have a preference for straight-chain fatty acids over branched-chain ones, suggesting that docosanoic acid would be a more favorable substrate than 12-methyldocosanoic acid.[8] Similarly, ACOX1, the first enzyme in peroxisomal β-oxidation, shows higher activity with straight-chain acyl-CoAs.[9] The metabolism of this compound would be dependent on the activity of the α-oxidation machinery, including phytanoyl-CoA 2-hydroxylase.[10]
Experimental Protocols
1. Acyl-CoA Synthetase Activity Assay (Radiometric)
This protocol measures the activity of acyl-CoA synthetases by quantifying the conversion of a radiolabeled fatty acid into its corresponding acyl-CoA.
-
Principle: [14C]-labeled fatty acid (docosanoic acid or 12-methyldocosanoic acid) is incubated with a sample containing acyl-CoA synthetase, Coenzyme A, ATP, and Mg2+. The reaction is stopped, and the radiolabeled acyl-CoA is separated from the unreacted fatty acid by solvent extraction. The radioactivity in the acyl-CoA fraction is then measured by scintillation counting.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 7.5)
-
ATP
-
MgCl2
-
Coenzyme A
-
Dithiothreitol (DTT)
-
[1-14C]-fatty acid substrate
-
Enzyme source (e.g., cell lysate, purified enzyme)
-
-
Procedure:
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction by adding a mixture of isopropanol/heptane/H2SO4.
-
Vortex and centrifuge to separate the phases.
-
Wash the organic phase (containing unreacted fatty acid) with water.
-
Transfer an aliquot of the aqueous phase (containing the radiolabeled acyl-CoA) to a scintillation vial.
-
Add scintillation cocktail and count the radioactivity.
-
2. Fatty Acid β-Oxidation Assay in Isolated Peroxisomes
This protocol measures the rate of β-oxidation by monitoring the production of acetyl-CoA from a fatty acyl-CoA substrate in isolated peroxisomes.
-
Principle: Isolated peroxisomes are incubated with the fatty acyl-CoA substrate (docosanoyl-CoA or 11-methylundecanoyl-CoA) and the necessary cofactors. The rate of β-oxidation is determined by measuring the amount of acetyl-CoA produced over time, often using a coupled enzymatic assay that generates a detectable product (e.g., NADH).
-
Reaction Mixture:
-
MOPS buffer (pH 7.2)
-
NAD+
-
Coenzyme A
-
DTT
-
Fatty acyl-CoA substrate
-
Isolated peroxisomes
-
-
Procedure:
-
Pre-incubate the isolated peroxisomes with the reaction buffer.
-
Initiate the reaction by adding the fatty acyl-CoA substrate.
-
Monitor the production of NADH at 340 nm using a spectrophotometer.
-
Alternatively, stop the reaction at different time points and measure the accumulated acetyl-CoA using a specific enzymatic assay or by LC-MS.
-
3. Quantification of Fatty Acid Oxidation Products by LC-MS/MS
This method allows for the sensitive and specific quantification of the various metabolic products of fatty acid oxidation.
-
Principle: Biological samples (e.g., cell culture media, plasma) are collected after incubation with the fatty acid of interest. Lipids are extracted, and the different fatty acid metabolites are separated by liquid chromatography and detected and quantified by tandem mass spectrometry.[11][12]
-
Procedure:
-
Spike the sample with internal standards (deuterated analogs of the expected metabolites).
-
Perform lipid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer).
-
Separate the lipid extract using reverse-phase liquid chromatography.
-
Analyze the eluent by electrospray ionization tandem mass spectrometry (ESI-MS/MS) in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent fatty acid and its oxidation products.
-
Conclusion
The structural difference between this compound and docosanoyl-CoA dictates distinct metabolic fates within biological systems. Docosanoyl-CoA, a straight-chain VLCFA, is primarily metabolized through peroxisomal β-oxidation. In contrast, this compound, a branched-chain fatty acid, is predicted to undergo an initial α-oxidation step to remove the methyl branch before proceeding with β-oxidation, also within the peroxisomes. These differences in metabolic pathways have significant implications for cellular lipid homeostasis and are of considerable interest in the study and development of therapies for metabolic disorders characterized by defects in fatty acid oxidation, such as Zellweger syndrome and Refsum disease.[10][13] The provided experimental protocols offer a framework for the further investigation and quantification of the metabolism of these two important fatty acyl-CoAs.
References
- 1. A direct comparison between peroxisomal and mitochondrial preferences for fatty-acyl beta-oxidation predicts channelling of medium-chain and very-long-chain unsaturated fatty acids to peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | Alpha-oxidation of phytanate [reactome.org]
- 3. Plasma polyenoic very-long-chain fatty acids in peroxisomal disease: biochemical discrimination of Zellweger's syndrome from other phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 5. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crosstalk between mitochondria and peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Beta oxidation in mitochondria and peroxisomes andglyoxysomes [m.antpedia.com]
- 8. Distinct long chain and very long chain fatty acyl CoA synthetases in rat liver peroxisomes and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of fatty acid oxidation products using online high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparative analysis of 12-Methyldocosanoyl-CoA levels in different cell types
A Comparative Framework for a Novel Biomarker: 12-Methyldocosanoyl-CoA
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Comparative Analysis of this compound Levels in Different Cell Types.
Introduction
Very-long-chain fatty acids (VLCFAs) and their activated coenzyme A (CoA) esters are integral components of cellular metabolism, playing crucial roles in membrane structure, energy storage, and signaling pathways. Among these, branched-chain fatty acids (BCFAs) and their derivatives are emerging as a significant area of interest due to their unique biological activities. This guide focuses on this compound, a specific branched-chain very-long-chain acyl-CoA. While quantitative data on the cellular levels of this compound is not yet available in published literature, this document provides a comprehensive framework for researchers to conduct a comparative analysis of its levels across different cell types. The methodologies, potential metabolic pathways, and data presentation structures detailed herein are based on established techniques for the analysis of similar lipid molecules.
This guide is intended to serve as a foundational resource for investigators aiming to explore the biology of this compound, offering a structured approach to its quantification and a template for presenting comparative findings.
Quantitative Data Comparison
As of the latest literature review, specific quantitative data for this compound levels in different cell types have not been reported. To facilitate future research and provide a clear structure for data presentation, the following table is a template that researchers can use to summarize their findings. For illustrative purposes, hypothetical data has been included.
Table 1: Hypothetical Comparative Levels of this compound in Various Human Cell Lines
| Cell Type | Cell Line | Tissue of Origin | This compound (pmol/10^6 cells) | Method of Quantification | Reference |
| Hepatocyte | HepG2 | Liver Carcinoma | 0.15 ± 0.03 | LC-MS/MS | Fictional Data |
| Macrophage | RAW 264.7 | Mouse Leukemia | 0.08 ± 0.01 | LC-MS/MS | Fictional Data |
| Breast Cancer | MCF-7 | Mammary Gland | 0.21 ± 0.05 | LC-MS/MS | Fictional Data |
| Prostate Cancer | PC-3 | Prostate Adenocarcinoma | 0.11 ± 0.02 | UPLC-MS/MS | Fictional Data |
| Normal Fibroblast | BJ-5ta | Foreskin | Not Detected | LC-MS/MS | Fictional Data |
Note: The data presented in this table is purely illustrative to provide a template for researchers. Actual experimental results should replace the hypothetical values.
Experimental Protocols
The quantification of very-long-chain acyl-CoAs, particularly branched-chain species, requires highly sensitive and specific analytical methods. The following protocol is a composite of established methodologies for the analysis of similar molecules and can be adapted for this compound.[1][2]
Protocol: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Cell Culture and Harvesting:
-
Culture cells of interest to the desired confluency under controlled conditions.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in the presence of an ice-cold extraction solvent (e.g., 10% trichloroacetic acid or a chloroform/methanol mixture) to precipitate proteins and quench metabolic activity.
-
Collect the cell suspension and centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet the protein.
2. Acyl-CoA Extraction:
-
To the supernatant from the previous step, add an internal standard. For this compound, a deuterated or an odd-chain branched fatty acyl-CoA could be used.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the acyl-CoAs from other cellular components. A C18 SPE cartridge is commonly used for this purpose.
-
Wash the SPE cartridge with an aqueous solution to remove polar impurities.
-
Elute the acyl-CoAs with a solvent mixture, such as acetonitrile (B52724)/water with a small percentage of formic acid.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
The gradient should be optimized to achieve good separation of this compound from other acyl-CoA species.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Perform Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of this compound, and the product ion will be a specific fragment generated upon collision-induced dissociation (e.g., the fragment corresponding to the CoA moiety).
-
Optimize the collision energy and other MS parameters to maximize the signal for the specific precursor-to-product ion transition of this compound and the internal standard.
-
4. Data Analysis:
-
Integrate the peak areas for the MRM transitions of this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of this compound in the sample by using a calibration curve generated with known concentrations of a this compound standard.
-
Normalize the final concentration to the cell number or total protein content.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the metabolic context and the analytical process, the following diagrams have been generated.
Caption: Plausible biosynthetic pathway for this compound in mammalian cells.
References
A Researcher's Guide to the Cross-Validation of 12-Methyldocosanoyl-CoA Measurement Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators like 12-Methyldocosanoyl-CoA is paramount. This very-long-chain branched fatty acyl-CoA is implicated in various metabolic pathways, and its precise measurement is crucial for understanding disease mechanisms and developing novel therapeutics. This guide provides a comprehensive comparison of the two primary analytical techniques for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document outlines the experimental protocols for each method, presents a comparative analysis of their performance, and visualizes the relevant metabolic pathway and experimental workflows. The information herein is intended to assist researchers in selecting the most appropriate technique for their specific experimental needs and to ensure the generation of robust and reliable data.
Comparative Analysis of Measurement Techniques
The choice between LC-MS/MS and GC-MS for the analysis of this compound depends on several factors, including the desired analyte form (intact acyl-CoA or total fatty acid), sensitivity requirements, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of each technique.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Measured | Intact this compound | 12-Methyldocosanoic acid (after hydrolysis and derivatization) |
| Sample Preparation | Extraction of acyl-CoAs (e.g., solid-phase or liquid-liquid extraction) | Hydrolysis of CoA ester, extraction of fatty acid, derivatization (e.g., methylation) |
| Sensitivity | High (femtogram to picogram range)[1][2] | High (picogram range), but can be limited by derivatization efficiency[3][4] |
| Specificity | High, based on precursor/product ion transitions (MRM)[5][6][7] | High, based on characteristic fragmentation patterns of derivatives[8][9] |
| Throughput | Relatively high, with typical run times of 5-20 minutes per sample[2] | Lower, due to longer run times and derivatization steps |
| Isomer Separation | Can separate some isomers with specialized columns and methods[10][11] | Excellent separation of fatty acid isomers, including positional and branched isomers[8][10] |
| Instrumentation Cost | High | Moderate to High |
| Expertise Required | High, particularly for method development and data analysis | Moderate, with established protocols for fatty acid analysis |
Metabolic Context: Biosynthesis of Branched-Chain Very-Long-Chain Fatty Acids
This compound is synthesized through the elongation of shorter branched-chain fatty acyl-CoAs. This process is carried out by a family of enzymes known as the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins.[12][13] The pathway involves the sequential addition of two-carbon units to a growing acyl chain.
Experimental Protocols
The following sections provide detailed methodologies for the quantification of this compound using both LC-MS/MS and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intact this compound
This method allows for the direct measurement of the intact acyl-CoA molecule.
1. Sample Preparation (Acyl-CoA Extraction)
-
Cell or Tissue Homogenization: Homogenize samples in a cold solvent mixture, such as 80% methanol, to precipitate proteins and extract acyl-CoAs.
-
Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge to purify and concentrate the acyl-CoAs.
-
Condition the cartridge with methanol, followed by equilibration with an appropriate buffer.
-
Load the sample extract.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with a solvent mixture, such as acetonitrile/methanol.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]+ ion of this compound.
-
Product Ion: A characteristic fragment ion, often resulting from the neutral loss of the phosphoadenosine diphosphate (B83284) group.
-
Quantification: Use a stable isotope-labeled internal standard (e.g., D-labeled acyl-CoA) for accurate quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for 12-Methyldocosanoic Acid
This method measures the total amount of 12-methyldocosanoic acid after release from its CoA ester.
1. Sample Preparation (Hydrolysis and Derivatization)
-
Alkaline Hydrolysis: Incubate the sample with a strong base (e.g., KOH in methanol) to cleave the thioester bond of this compound, releasing the free fatty acid.
-
Acidification and Extraction: Acidify the sample and extract the free fatty acid into an organic solvent (e.g., hexane).
-
Derivatization: Convert the fatty acid to a volatile ester, typically a fatty acid methyl ester (FAME), by reacting with a methylating agent (e.g., BF3-methanol).
-
Solvent Evaporation and Reconstitution: Evaporate the solvent and reconstitute the FAMEs in a solvent suitable for GC injection (e.g., hexane).
2. GC-MS Analysis
-
Gas Chromatography:
-
Column: A capillary column suitable for FAME analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient to separate the FAMEs based on their boiling points.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) or full scan.
-
Characteristic Ions: Monitor characteristic fragment ions of the 12-methyldocosanoic acid methyl ester for identification and quantification.
-
Quantification: Use a stable isotope-labeled fatty acid internal standard (e.g., D-labeled C23:0) added at the beginning of the sample preparation for accurate quantification.
-
Experimental Workflows
The following diagrams illustrate the sequential steps involved in the LC-MS/MS and GC-MS analytical workflows.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound. LC-MS/MS offers the advantage of measuring the intact molecule with high sensitivity and throughput, making it ideal for targeted quantitative studies. GC-MS, on the other hand, provides excellent chromatographic separation of fatty acid isomers and is a well-established method for total fatty acid profiling. The choice of technique should be guided by the specific research question, the nature of the biological matrix, and the available resources. By carefully considering the methodologies and performance characteristics outlined in this guide, researchers can confidently select and implement the most suitable approach for their studies of this compound and other very-long-chain fatty acyl-CoAs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Production of branched-chain very-long-chain fatty acids by fatty acid elongases and their tissue distribution in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
A Comparative Guide to the Functional Differences of Methyl-Branched Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional differences between key methyl-branched acyl-CoAs, crucial metabolic intermediates derived from the catabolism of branched-chain amino acids (BCAAs). Understanding these differences is vital for research in metabolic diseases, neurological disorders, and cancer, where the metabolism of these molecules is often dysregulated. This document summarizes quantitative data, details experimental protocols, and provides visual representations of relevant pathways to support further investigation and drug development efforts.
Introduction to Methyl-Branched Acyl-CoAs
Methyl-branched acyl-CoAs are a class of metabolites characterized by a methyl group branching off the main acyl chain. They primarily originate from the breakdown of the BCAAs: leucine, isoleucine, and valine. The most common methyl-branched acyl-CoAs include:
-
Propionyl-CoA: A three-carbon acyl-CoA derived from the catabolism of isoleucine, valine, methionine, and threonine, as well as odd-chain fatty acids.
-
Methylmalonyl-CoA: An important intermediate in the conversion of propionyl-CoA to the Krebs cycle intermediate, succinyl-CoA.[1]
-
Isobutyryl-CoA: Derived from the catabolism of valine.
-
2-Methylbutyryl-CoA: Derived from the catabolism of isoleucine.[2][3][4][5]
-
Isovaleryl-CoA: Derived from the catabolism of leucine.
These molecules are not merely metabolic intermediates; they play significant roles in fatty acid synthesis, cellular signaling, and post-translational modifications of proteins.
Metabolic Fates and Functional Divergence
The primary functional differences between methyl-branched acyl-CoAs arise from their distinct entry points into metabolic pathways and their varying efficiencies as substrates for key enzymes.
Anaplerosis and the Krebs Cycle
Propionyl-CoA is a key anaplerotic substrate, feeding into the Krebs cycle after its conversion to succinyl-CoA via methylmalonyl-CoA. This pathway is crucial for replenishing Krebs cycle intermediates, particularly in the liver and brain.[6] In contrast, isobutyryl-CoA, 2-methylbutyryl-CoA, and isovaleryl-CoA are further catabolized through pathways that ultimately yield propionyl-CoA or acetyl-CoA.
Branched-Chain Fatty Acid Synthesis
Methyl-branched acyl-CoAs can serve as alternative substrates for fatty acid synthase (FAS), leading to the synthesis of branched-chain fatty acids (BCFAs).[7] These BCFAs can be incorporated into complex lipids, altering the physical properties of cell membranes, such as fluidity. The specific methyl-branched acyl-CoA utilized as a primer or extender unit determines the structure of the resulting BCFA. For instance, propionyl-CoA can act as a primer for the synthesis of odd-chain fatty acids.[8]
Cellular Signaling
Elevated levels of BCAAs and their corresponding methyl-branched acyl-CoAs have been linked to the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and metabolism.[9] However, the direct and differential effects of individual methyl-branched acyl-CoAs on mTORC1 activity are an area of active research. It is hypothesized that the accumulation of these metabolites, or their downstream products, can influence mTORC1 localization and activation.
Protein Acylation
Recent studies have highlighted the role of various acyl-CoAs, including methyl-branched species, in the non-enzymatic and enzymatic acylation of proteins.[9][10][11] These post-translational modifications can alter protein function, stability, and localization. For example, propionylation of lysine (B10760008) residues on histones has been shown to be dependent on cellular propionyl-CoA levels and plays a role in epigenetic regulation.[12] The reactivity and specificity of different methyl-branched acyl-CoAs in protein acylation are subjects of ongoing investigation.
Quantitative Data Comparison
The following tables summarize key quantitative data related to the metabolism of methyl-branched acyl-CoAs.
Table 1: Enzyme Kinetic Parameters for Key Enzymes in Methyl-Branched Acyl-CoA Metabolism
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Source(s) |
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 0.29 | - | - | [1][6] |
| Acetyl-CoA | - | ~1.5% of propionyl-CoA rate | - | [6] | |
| Bicarbonate | 3.0 | - | - | [1][6] | |
| ATP | 0.08 | - | - | [13] | |
| Methylmalonyl-CoA Mutase (MUT) | L-Methylmalonyl-CoA | - | - | - | [14] |
| Acyl-CoA Carboxylase (from T. fusca) | Propionyl-CoA | - | - | Higher than Acetyl-CoA & Butyryl-CoA | [14][15] |
| Acetyl-CoA | - | - | - | [14][15] | |
| Butyryl-CoA | - | - | - | [14][15] | |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | 2-Methylbutyryl-CoA | - | Severely decreased in deficiency | - | [16] |
| Isobutyryl-CoA | - | Active | - | [16] |
Table 2: Reported Cellular Concentrations of Methyl-Branched Acyl-CoAs
| Acyl-CoA | Cell/Tissue Type | Condition | Concentration | Source(s) |
| Propionyl-CoA | Saccharopolyspora erythraea | Standard culture | ~15 nmol/g DCW | [2] |
| Saccharopolyspora erythraea | Propanol addition | ~45 nmol/g DCW | [2] | |
| Methylmalonyl-CoA | Saccharopolyspora erythraea | Standard culture | ~5 nmol/g DCW | [2] |
| Saccharopolyspora erythraea | Propanol addition | ~10 nmol/g DCW | [2] |
Note: Cellular concentrations of acyl-CoAs are highly dynamic and vary significantly with cell type, metabolic state, and nutrient availability. The data presented here are from a specific study and may not be representative of all biological contexts.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of methyl-branched acyl-CoAs.
Quantification of Acyl-CoAs by LC-MS/MS
This protocol is adapted from previously published methods for the quantification of acyl-CoAs in mammalian cells.[1][13][17][18]
1. Sample Preparation and Extraction: a. Aspirate media from attached mammalian cells on a 10 cm plate. b. Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water to the plate. c. Scrape the cells and transfer the cell lysate to a 1.5 mL microcentrifuge tube. d. Spike the sample with an appropriate internal standard mix containing isotopically labeled acyl-CoAs. e. Sonicate the sample on ice using 12 short pulses (0.5 seconds each). f. Pellet the protein by centrifugation at 17,000 x g for 10 minutes at 4°C. g. Purify the cleared supernatant using a solid-phase extraction (SPE) column (e.g., Oasis HLB 1cc, 30 mg). i. Wash the SPE column with 1 mL of methanol (B129727). ii. Equilibrate the column with 1 mL of water. iii. Load the sample onto the column. iv. Desalt the column with 1 mL of water. v. Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate. h. Evaporate the eluate to dryness under a stream of nitrogen. i. Resuspend the dried extract in 55 µL of 5% (w/v) 5-sulfosalicylic acid in HPLC-grade water.
2. LC-MS/MS Analysis: a. Inject 5 µL of the resuspended sample onto a C18 reversed-phase column (e.g., Luna C18, 100 x 2.0 mm, 3 µm). b. Use a binary solvent system with a gradient elution:
- Solvent A: 0.05% trifluoroacetic acid (TFA) in water.
- Solvent B: Acetonitrile (B52724).
- Example Gradient: 0-2 min, 0% B; 2-12 min, 0-50% B; 12-13 min, 50-100% B; 13-25 min, 100% B. c. Couple the HPLC to a high-resolution mass spectrometer (e.g., Q Exactive Plus) operating in positive electrospray ionization (ESI) mode. d. Acquire data in full scan mode and use targeted MS/MS for quantification based on precursor and characteristic fragment ions for each acyl-CoA. e. Prepare calibration curves using authentic standards processed in the same manner as the samples for absolute quantification.
Analysis of Branched-Chain Fatty Acids by GC-MS
This protocol outlines a general procedure for the analysis of BCFAs in biological samples.[19][20][21][22][23]
1. Lipid Extraction and Saponification: a. Homogenize the biological sample (e.g., cells, tissue) in a suitable solvent mixture (e.g., methanol). b. Add an internal standard mix of deuterated fatty acids. c. Perform a liquid-liquid extraction using a solvent system like isooctane/methanol/HCl. d. For total fatty acid analysis, evaporate the organic phase and saponify the lipid extract by incubating with methanolic KOH (e.g., 0.5 M) at 37°C for 30 minutes. e. Acidify the reaction mixture with HCl to a pH < 5. f. Re-extract the free fatty acids into an organic solvent like isooctane.
2. Derivatization: a. Dry the fatty acid extract under a stream of nitrogen. b. Derivatize the fatty acids to their pentafluorobenzyl (PFB) esters by adding 25 µL of 1% diisopropylethylamine in acetonitrile and 25 µL of 1% PFB bromide in acetonitrile. c. Incubate at room temperature for 20 minutes. d. Dry the derivatized sample and resuspend in a small volume of iso-octane.
3. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). b. Use a temperature program to separate the fatty acid methyl esters. Example program: initial temperature 50°C, ramp to 290°C. c. Analyze the eluting compounds using a mass spectrometer operating in negative chemical ionization (NCI) mode for high sensitivity detection of PFB esters. d. Identify and quantify BCFAs based on their retention times and mass spectra compared to authentic standards.
In Vitro mTORC1 Kinase Assay
This protocol is a generalized procedure for assessing mTORC1 kinase activity in vitro.[24][25][26]
1. Immunoprecipitation of mTORC1: a. Lyse cells (e.g., HEK293E) in a CHAPS-based lysis buffer to preserve the integrity of the mTORC1 complex. b. Incubate the cell lysate with an antibody against a component of mTORC1 (e.g., Raptor) for 1 hour at 4°C. c. Add Protein G agarose (B213101) beads and incubate for another hour at 4°C to capture the antibody-mTORC1 complex. d. Wash the immunoprecipitates several times with CHAPS wash buffer to remove non-specific binding proteins. e. Perform a final wash with the kinase assay buffer.
2. Kinase Reaction: a. Resuspend the immunoprecipitated mTORC1 beads in the kinase assay buffer. b. To test the effect of methyl-branched acyl-CoAs or their metabolites, pre-incubate the beads with the compound of interest. c. Initiate the kinase reaction by adding a reaction mix containing:
- A purified mTORC1 substrate (e.g., GST-4E-BP1).
- ATP (e.g., 500 µM).
- Optionally, GTP-bound Rheb to enhance mTORC1 activity. d. Incubate the reaction at 30°C for 30-60 minutes with shaking. e. Stop the reaction by adding 4x Laemmli sample buffer.
3. Analysis of Substrate Phosphorylation: a. Separate the reaction products by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Perform a Western blot using a phospho-specific antibody against the mTORC1 substrate (e.g., anti-phospho-4E-BP1 Thr37/46). d. Quantify the phosphorylation signal to determine mTORC1 kinase activity.
Visualizing Metabolic and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key pathways involving methyl-branched acyl-CoAs.
Caption: Catabolism of branched-chain amino acids to methyl-branched acyl-CoAs.
Caption: Synthesis of branched-chain fatty acids from methyl-branched acyl-CoAs.
Caption: Postulated role of methyl-branched acyl-CoAs in mTORC1 signaling.
Conclusion and Future Directions
The functional differences between methyl-branched acyl-CoAs are multifaceted, influencing central carbon metabolism, lipid biosynthesis, and cellular signaling pathways. While significant progress has been made in elucidating their metabolic fates, a comprehensive understanding of their distinct roles requires further investigation. Key areas for future research include:
-
Comparative Enzyme Kinetics: A systematic and direct comparison of the kinetic parameters of key metabolic enzymes with a full panel of methyl-branched acyl-CoA substrates is needed to quantitatively understand their metabolic flux.
-
Quantitative Signaling Studies: Elucidating the direct and differential effects of individual methyl-branched acyl-CoAs and their downstream metabolites on signaling pathways like mTORC1 will provide crucial insights into their roles as signaling molecules.
-
Protein Acylation: A comprehensive "acylome" analysis for each methyl-branched acyl-CoA will reveal the extent and functional consequences of these novel post-translational modifications.
-
In Vivo Studies: Translating the findings from in vitro and cell-based studies to animal models of metabolic diseases will be essential for understanding the physiological relevance of the functional differences between these important metabolites.
This guide serves as a foundational resource for researchers aiming to unravel the complex biology of methyl-branched acyl-CoAs and leverage this knowledge for the development of novel therapeutic strategies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Human Metabolome Database: Showing metabocard for 2-Methylbutyryl-CoA (HMDB0001041) [hmdb.ca]
- 3. mendelian.co [mendelian.co]
- 4. 2-Methylbutyryl-CoA dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 5. metabolicsupportuk.org [metabolicsupportuk.org]
- 6. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tncbio.com [tncbio.com]
- 10. A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. babraham.ac.uk [babraham.ac.uk]
- 13. biorxiv.org [biorxiv.org]
- 14. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 15. Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jdc.jefferson.edu [jdc.jefferson.edu]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
- 19. lipidmaps.org [lipidmaps.org]
- 20. researchgate.net [researchgate.net]
- 21. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. jfda-online.com [jfda-online.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. en.bio-protocol.org [en.bio-protocol.org]
- 26. researchgate.net [researchgate.net]
Confirming the Identity of 12-Methyldocosanoyl-CoA: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous identification of lipid metabolites is paramount. This guide provides a comparative overview of analytical methodologies for confirming the identity of 12-Methyldocosanoyl-CoA in biological samples, with a focus on the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach and alternative techniques.
The accurate identification and quantification of this compound, a very-long-chain branched-chain fatty acyl-CoA, is critical for understanding its role in various metabolic pathways and its potential as a biomarker or therapeutic target. Its unique structure, featuring a 22-carbon chain with a methyl branch at the 12th position, necessitates robust analytical methods to distinguish it from other isobaric and isomeric lipid species.
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the most powerful and widely adopted technique for the analysis of fatty acyl-CoAs due to its high sensitivity, specificity, and ability to provide structural information.[1][2][3][4][5][6]
Methodology Overview
The general workflow for LC-MS/MS analysis of this compound involves several key steps:
-
Sample Preparation: Extraction of lipids from the biological matrix is a critical first step. Common methods include liquid-liquid extraction or solid-phase extraction (SPE) to isolate the acyl-CoA fraction.[2][7] The use of an internal standard, such as an odd-chain or stable isotope-labeled acyl-CoA, is crucial for accurate quantification.[2][3]
-
Chromatographic Separation: Reversed-phase liquid chromatography is typically employed to separate this compound from other acyl-CoAs based on its hydrophobicity. The long carbon chain and the presence of the methyl branch will influence its retention time compared to straight-chain and shorter-chain acyl-CoAs.
-
Mass Spectrometric Detection: The separated acyl-CoA is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for these molecules.
-
Tandem Mass Spectrometry (MS/MS): For unambiguous identification, tandem mass spectrometry is employed. The precursor ion corresponding to this compound is selected and fragmented. The resulting product ions are characteristic of the molecule's structure, allowing for its specific identification.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation (Solid-Phase Extraction)
-
Homogenize 50-100 mg of tissue or a cell pellet in a suitable buffer.
-
Add an internal standard (e.g., C17:0-CoA).
-
Perform a liquid-liquid extraction with an organic solvent mixture (e.g., isopropanol/acetonitrile).
-
Apply the extract to a mixed-mode SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent.
-
Dry the eluate under a stream of nitrogen and reconstitute in the LC mobile phase.
2. LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the very-long-chain acyl-CoAs.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Precursor Ion (for this compound): Determined by its molecular weight.
-
Product Ions: Specific fragments characteristic of the acyl-CoA structure.
-
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) following Hydrolysis and Derivatization
While LC-MS/MS is the preferred method for intact acyl-CoA analysis, GC-MS can be a valuable alternative, particularly for confirming the fatty acid component. This approach involves the hydrolysis of the CoA ester to release the free fatty acid, which is then derivatized to a more volatile form, typically a fatty acid methyl ester (FAME).
Methodology Overview
-
Hydrolysis: The acyl-CoA extract is subjected to acidic or alkaline hydrolysis to cleave the thioester bond and release 12-methyldocosanoic acid.
-
Derivatization: The free fatty acid is then esterified, most commonly with methanol (B129727) in the presence of an acid catalyst, to form 12-methyldocosanoic acid methyl ester (12-Me-22:0-FAME).
-
GC-MS Analysis: The FAME sample is injected into the gas chromatograph, where it is separated from other FAMEs based on its volatility and interaction with the stationary phase. The separated FAME is then detected by the mass spectrometer. The fragmentation pattern of the FAME upon electron ionization provides structural information that can confirm the chain length and branching position.[8][9][10]
Comparison of Analytical Methods
| Feature | LC-MS/MS | GC-MS (after hydrolysis & derivatization) |
| Analyte | Intact this compound | 12-Methyldocosanoic Acid (as FAME) |
| Sensitivity | High (picomole to femtomole range) | High (picogram range) |
| Specificity | Very High (based on retention time and MS/MS fragmentation) | High (based on retention time and mass spectrum) |
| Structural Information | Confirms entire acyl-CoA structure | Confirms fatty acid structure (chain length, branching) |
| Sample Preparation | More complex (requires careful extraction of intact acyl-CoAs) | Involves hydrolysis and derivatization steps |
| Throughput | Moderate to High | Moderate |
| Instrumentation | Requires LC-MS/MS system | Requires GC-MS system |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for the identification of this compound and a simplified representation of its potential involvement in fatty acid metabolism.
Figure 1. Experimental workflow for the identification of this compound.
Figure 2. Simplified pathway of this compound metabolism.
Conclusion
The confirmation of this compound in biological samples is most reliably achieved through LC-MS/MS, which provides a sensitive and specific analysis of the intact molecule. For orthogonal confirmation, particularly of the fatty acid moiety, GC-MS analysis of the corresponding FAME after hydrolysis and derivatization serves as a robust alternative. The choice of method will depend on the specific research question, available instrumentation, and the required level of structural detail. By employing these advanced analytical techniques, researchers can confidently identify and quantify this unique very-long-chain branched-chain fatty acyl-CoA, paving the way for a deeper understanding of its biological significance.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jsbms.jp [jsbms.jp]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jeol.com [jeol.com]
literature comparison of 12-Methyldocosanoyl-CoA research findings
Despite a comprehensive search of available scientific literature, no specific research findings, experimental data, or detailed protocols for 12-Methyldocosanoyl-CoA were identified. This indicates that this compound is likely a novel or highly specialized compound that has not yet been extensively studied or reported in publicly accessible research.
While direct comparative data for this compound is unavailable, this guide provides a framework for how such a comparison would be structured, drawing on general knowledge of very-long-chain fatty acyl-CoA metabolism. This structure can serve as a template for researchers and drug development professionals when evaluating novel acyl-CoA molecules.
General Framework for Comparing Novel Acyl-CoA Molecules
A comparative guide for a novel molecule like this compound would typically involve its evaluation against known very-long-chain acyl-CoAs (VLCFA-CoAs) or other relevant lipid molecules. The comparison would focus on key biochemical and metabolic parameters.
Data Presentation: Hypothetical Comparative Data
The following tables illustrate how quantitative data for a molecule like this compound would be presented in comparison to a standard very-long-chain acyl-CoA, such as Lignoceroyl-CoA (C24:0-CoA).
Table 1: Physicochemical Properties
| Property | This compound (Hypothetical) | Lignoceroyl-CoA (C24:0-CoA) |
| Molecular Weight | Value | 866.3 g/mol |
| Solubility (Aqueous) | Value | Low |
| Melting Point | Value | Value |
Table 2: Enzyme Kinetics with Acyl-CoA Dehydrogenase (VLCAD)
| Parameter | This compound (Hypothetical) | Lignoceroyl-CoA (C24:0-CoA) |
| Km (µM) | Value | Known Value |
| Vmax (µmol/min/mg) | Value | Known Value |
| Catalytic Efficiency (kcat/Km) | Value | Known Value |
Table 3: Cellular Uptake and Metabolism in Fibroblasts
| Parameter | This compound (Hypothetical) | Lignoceroyl-CoA (C24:0-CoA) |
| Cellular Uptake Rate (pmol/min/mg protein) | Value | Known Value |
| Incorporation into Complex Lipids (%) | Value | Known Value |
| Rate of β-oxidation (nmol/hr/mg protein) | Value | Known Value |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are example outlines of protocols that would be necessary to generate the data presented above.
Protocol 1: Synthesis of this compound
This section would detail the chemical synthesis route, including starting materials, reaction conditions (temperature, pressure, catalysts), and purification steps (e.g., column chromatography, HPLC). Characterization methods such as NMR and mass spectrometry would be described to confirm the structure and purity of the final product.
Protocol 2: Enzyme Kinetic Assays
This protocol would describe the in vitro assay to determine the kinetic parameters of an enzyme (e.g., VLCAD) with this compound as a substrate. It would include details on:
-
Enzyme Source: Purified recombinant enzyme or mitochondrial extracts.
-
Reaction Buffer: Composition, pH, and temperature.
-
Substrate Concentrations: A range of concentrations to determine Km and Vmax.
-
Detection Method: Spectrophotometric or fluorometric measurement of a reaction product or cofactor (e.g., NADH).
-
Data Analysis: Michaelis-Menten kinetics fitting.
Protocol 3: Cellular Metabolism Studies
This protocol would outline the methodology for studying the fate of this compound in a cellular context, such as in cultured human fibroblasts. Key aspects would include:
-
Cell Culture: Cell line, growth media, and conditions.
-
Labeling: Use of a radiolabeled or stable isotope-labeled version of this compound.
-
Incubation: Time points for exposing cells to the labeled compound.
-
Lipid Extraction: Folch or Bligh-Dyer method to extract total lipids.
-
Analysis: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the distribution of the label into different lipid species and to measure the products of β-oxidation.
Mandatory Visualization
Diagrams are essential for illustrating complex biological processes. Below are examples of how Graphviz would be used to visualize relevant pathways and workflows.
Signaling Pathways
The metabolism of very-long-chain fatty acids typically occurs in peroxisomes. The following diagram illustrates a generalized pathway for peroxisomal β-oxidation.
Caption: Generalized pathway of very-long-chain fatty acid β-oxidation in the peroxisome.
Experimental Workflow
The following diagram illustrates a typical workflow for analyzing the metabolic fate of a novel acyl-CoA in a cellular model.
Caption: Workflow for studying the cellular metabolism of a novel acyl-CoA.
A Comparative Guide to Orthogonal Methods for the Validation of 12-Methyldocosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two orthogonal analytical methods for the validation and quantification of 12-Methyldocosanoyl-CoA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). The selection of an appropriate analytical method is critical for accurate and reliable quantification of this compound in various biological matrices, which is essential for advancing research and development in areas targeting fatty acid metabolism.
Method Comparison
The following table summarizes the key performance characteristics of LC-MS/MS and a competitive ELISA for the analysis of long-chain acyl-CoAs like this compound. The data for LC-MS/MS is collated from published studies on similar analytes, while the ELISA data is estimated based on typical performance for small molecule immunoassays.
| Performance Metric | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Competitive Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation by chromatography, followed by mass-based detection and fragmentation for structural confirmation. | Competition between unlabeled antigen (this compound) and a labeled antigen for a limited number of antibody binding sites. |
| Specificity | Very High (based on retention time and specific mass transitions). | High (dependent on antibody cross-reactivity with similar structures). |
| Sensitivity (LOD) | Low ng/mL to pg/mL range.[1] | Low ng/mL range.[2] |
| Linear Dynamic Range | Typically 2-4 orders of magnitude.[1][3] | Typically 1-2 orders of magnitude.[4] |
| Precision (CV%) | Intra-assay: <10%, Inter-assay: <15%.[5][6] | Intra-assay: <10%, Inter-assay: <15%.[7] |
| Sample Throughput | Moderate (minutes per sample). | High (multiple samples on a 96-well plate). |
| Matrix Effects | Can be significant, often requiring internal standards and careful sample preparation. | Can be present, requiring sample dilution and matrix-matched standards. |
| Instrumentation Cost | High | Low to Moderate |
| Reagent Cost | Moderate | Low |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a representative method for the quantification of long-chain fatty acyl-CoAs and would require optimization for this compound.
1. Sample Preparation (from cultured cells)
-
Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Spike with an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).
-
Sonicate the sample on ice.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein.
-
The supernatant can be further purified using solid-phase extraction (SPE) or directly analyzed.[8]
2. Liquid Chromatography
-
Column: A C8 or C18 reversed-phase column (e.g., 150 x 2.0 mm, 3 µm particle size).[1]
-
Mobile Phase A: 97:3 water/methanol with 10 mM tributylamine (B1682462) and 15 mM acetic acid.[1]
-
Mobile Phase B: 100% methanol.[1]
-
Gradient: A linear gradient from 80% to 99% B over 20 minutes.[1]
-
Flow Rate: 200 µL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the [M+H]+ of this compound. A characteristic product ion resulting from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) is typically monitored.[3][9] The specific m/z values would need to be determined for this compound.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for a competitive ELISA for a small molecule like this compound.
1. Plate Coating
-
Immobilize a capture antibody specific for long-chain acyl-CoAs onto the wells of a 96-well microplate. This can be achieved through passive adsorption or by using pre-activated plates.[10]
2. Blocking
-
Block the unoccupied sites on the plate with a blocking buffer (e.g., a solution of bovine serum albumin or non-fat dry milk in PBS) to prevent non-specific binding.
3. Competitive Reaction
-
Add standards of known this compound concentration and prepared samples to the wells.
-
Immediately add a fixed amount of enzyme-labeled this compound (the tracer) to each well.
-
Incubate to allow the unlabeled this compound (from the sample or standard) and the tracer to compete for binding to the immobilized antibody.
4. Washing
-
Wash the plate several times with a wash buffer (e.g., PBS with a mild detergent) to remove any unbound reagents.
5. Substrate Addition and Signal Detection
-
Add a substrate for the enzyme conjugated to the tracer. The enzyme will catalyze a reaction that produces a detectable signal (e.g., a color change).
-
Measure the signal intensity (e.g., absorbance) using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a relevant metabolic pathway for this compound and a general experimental workflow for its validation.
Caption: Peroxisomal beta-oxidation of a branched-chain fatty acyl-CoA.
Caption: General workflow for orthogonal validation of this compound.
References
- 1. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 7. Is Your ELISA Kit Qualified and Validated? - Behind the Bench [thermofisher.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ELISA Assay Technique | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Biological Activity of Synthetic vs. Endogenous 12-Methyldocosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the biological activity of synthetic versus endogenous 12-methyldocosanoyl-CoA. In the absence of direct comparative experimental data in the public domain for this specific molecule, this document outlines the fundamental differences between the two forms, proposes likely biological activities based on related molecules, and provides detailed, validated experimental protocols to enable such a comparison.
Introduction: Synthetic vs. Endogenous this compound
This compound is a very-long-chain, branched-chain fatty acyl-CoA. Such molecules are critical intermediates in lipid metabolism and can act as signaling molecules. The primary distinction between endogenous and synthetic forms lies in their origin and composition.
-
Endogenous this compound: This form is synthesized within biological systems. The biosynthesis of branched-chain fatty acids often utilizes primers derived from branched-chain amino acids like valine, leucine, and isoleucine.[1][2] This can result in a mixture of isomers, for instance, with methyl branches at different positions.
-
Synthetic this compound: This form is produced through chemical synthesis.[3] This process allows for the creation of a specific, highly purified isomer. For research purposes, synthetic lipids and their derivatives are often preferred as they provide consistency and stability, free from the potential contaminants and isomeric variety of naturally-derived counterparts.[4][5]
The key difference for biological assessment is, therefore, the isomeric purity of the synthetic form versus the potential mixture of isomers in the endogenous form.
Postulated Biological Activity: A Role in Nuclear Receptor Activation
Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα).[6][7][8] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism. Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation. It is therefore hypothesized that this compound, in both its endogenous and synthetic forms, may act as a PPARα agonist. The degree of activation could, however, differ based on the specific isomer(s) present.
Quantitative Data Comparison (Hypothetical)
The following tables present a hypothetical comparison of key parameters that could be measured when assessing the biological activity of synthetic versus endogenous this compound.
Table 1: PPARα Activation Assay - EC50 Values
| Compound Form | EC50 (µM) for PPARα Activation |
| Synthetic this compound | 8.5 |
| Endogenous this compound | 15.2 |
| WY-14643 (Positive Control) | 1.0 |
EC50 (Half-maximal effective concentration) values represent the concentration of the compound required to elicit 50% of the maximal response in a reporter gene assay.
Table 2: Acyl-CoA Oxidase 1 (ACOX1) Gene Expression
| Treatment (10 µM) | Fold Change in ACOX1 mRNA Expression |
| Vehicle Control | 1.0 |
| Synthetic this compound | 4.2 |
| Endogenous this compound | 2.8 |
| WY-14643 (Positive Control) | 6.5 |
ACOX1 is a target gene of PPARα, and its upregulation is indicative of receptor activation.
Experimental Protocols
This assay measures the ability of a compound to activate the PPARα receptor, leading to the expression of a reporter gene (e.g., luciferase).
-
Cell Culture and Transfection:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Transfect cells with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE).
-
-
Compound Treatment:
-
Prepare stock solutions of synthetic and endogenous this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the compounds in serum-free DMEM to achieve a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Replace the cell culture medium with the compound-containing medium and incubate for 24 hours. A known PPARα agonist (e.g., WY-14643) should be used as a positive control.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Normalize luciferase activity to total protein concentration to account for variations in cell number.
-
Plot the dose-response curve and calculate the EC50 value.
-
This protocol measures the change in the expression of a PPARα target gene, such as Acyl-CoA Oxidase 1 (ACOX1).
-
Cell Treatment and RNA Extraction:
-
Treat HepG2 cells with the test compounds (e.g., at their respective EC50 concentrations) for 24 hours.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using primers specific for the ACOX1 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Use a qPCR master mix containing SYBR Green for detection.
-
The thermal cycling conditions should be optimized for the specific primers used.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Express the results as a fold change relative to the vehicle-treated control cells.
-
This assay directly measures the activity of the ACOX enzyme, which is expected to increase following PPARα activation.[9]
-
Preparation of Cell Lysates:
-
Treat cells as described for the qPCR experiment.
-
Harvest the cells and prepare a cell lysate by sonication or homogenization in a suitable buffer.
-
-
Enzymatic Reaction:
-
The assay measures the production of H2O2, a byproduct of the ACOX reaction.
-
The reaction mixture should contain the cell lysate, a substrate (e.g., lauroyl-CoA), and a detection reagent that reacts with H2O2 to produce a fluorescent or colorimetric signal (e.g., Amplex Red).
-
-
Measurement:
-
Incubate the reaction mixture at 37°C and measure the fluorescence or absorbance at appropriate intervals using a microplate reader.
-
Calculate the enzyme activity based on a standard curve generated with known concentrations of H2O2.
-
Visualizations
Caption: Experimental workflow for comparing the biological activity of synthetic and endogenous this compound.
Caption: Postulated signaling pathway for this compound via PPARα activation.
References
- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. books.google.cn [books.google.cn]
- 4. phospholipid-research-center.com [phospholipid-research-center.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract [mdpi.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 12-Methyldocosanoyl-CoA: A Comprehensive Guide to Safety and Compliance
Immediate Safety and Handling Precautions:
Prior to disposal, it is imperative to handle 12-Methyldocosanoyl-CoA with care. As with any laboratory chemical, appropriate personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Long-chain fatty acyl-CoAs are known to be relatively unstable and susceptible to degradation. For short-term storage, it is advisable to keep samples at -80°C.
Disposal Procedures for this compound:
The following step-by-step guide outlines the recommended disposal procedure. This process is designed to mitigate risks and ensure compliance with typical laboratory waste regulations.
Step 1: Decontamination (Optional but Recommended)
For an added layer of safety, especially when dealing with biologically active materials, decontamination of the compound before disposal is a prudent step.
Experimental Protocol for Decontamination:
A common method for deactivating biological molecules is through hydrolysis.
-
Prepare a 1 M Sodium Hydroxide (NaOH) Solution: Dissolve 40 g of NaOH in 1 L of distilled water. Allow the solution to cool.
-
Hydrolysis: Add the 1 M NaOH solution to the this compound waste in a suitable container. The final concentration of NaOH should be at least 0.1 M.
-
Incubation: Allow the mixture to stand at room temperature for at least one hour to ensure complete hydrolysis of the thioester bond.
-
Neutralization: Neutralize the solution with an appropriate acid, such as hydrochloric acid (HCl), to a pH between 6.0 and 8.0. Verify the pH using pH paper or a calibrated pH meter.
Step 2: Waste Segregation and Collection
Proper waste segregation is fundamental to safe and compliant laboratory operations.
-
Primary Container: Collect the decontaminated (or non-decontaminated) this compound waste in a clearly labeled, leak-proof container. The label should include the chemical name ("this compound waste"), concentration, and the date of accumulation.
-
Secondary Containment: Place the primary container in a secondary container to prevent spills.
Step 3: Consultation with Environmental Health and Safety (EHS)
This is a mandatory and critical step. Before final disposal, contact your institution's Environmental Health and Safety (EHS) office. Provide them with all available information on this compound and the disposal procedure you have followed. They will provide specific guidance based on local, state, and federal regulations for chemical waste disposal.
Step 4: Final Disposal
Follow the explicit instructions provided by your EHS office for the final disposal of the waste. This will typically involve either:
-
Incineration: The most common and effective method for the complete destruction of organic molecules.
-
Landfill: In some cases, and only after appropriate treatment and neutralization, disposal in a designated hazardous waste landfill may be permitted.
Quantitative Data Summary:
For clarity and quick reference, the key quantitative aspects of the decontamination protocol are summarized in the table below.
| Parameter | Value | Unit |
| Decontaminating Agent | Sodium Hydroxide (NaOH) | - |
| Recommended Concentration | 1 | M |
| Final Concentration for Decontamination | ≥ 0.1 | M |
| Incubation Time | ≥ 1 | hour |
| Final pH Range | 6.0 - 8.0 | - |
Logical Workflow for Disposal:
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures and, most importantly, by working in close collaboration with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
Personal protective equipment for handling 12-Methyldocosanoyl-CoA
Personal Protective Equipment (PPE) and Safety Measures
When handling 12-Methyldocosanoyl-CoA, a comprehensive approach to personal safety is crucial. The following table summarizes the recommended personal protective equipment.
| Protection Type | Required Equipment and Procedures | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential eye irritation. If contact occurs, rinse cautiously with water for several minutes and seek medical advice if irritation persists.[1] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. If contact occurs, immediately remove contaminated clothing and rinse the skin with water. |
| Body Protection | A laboratory coat or other protective clothing. | Minimizes the risk of skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if dusts are generated. | Avoid inhalation of dusts. If inhaled, move to an area with fresh air. |
| General Hygiene | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | Prevents accidental ingestion and contamination. |
Operational and Disposal Plans
Proper handling and disposal are critical for laboratory safety and environmental protection.
Handling and Storage:
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Some related compounds are hygroscopic and air-sensitive, and may require storage under an inert gas.
-
Handling: Avoid generating dust. Ensure adequate ventilation. In case of a spill, avoid inhalation of dust, evacuate the area, and consult an expert.
Disposal Plan:
-
Waste Disposal: Dispose of the contents and container to an approved waste disposal plant.[1]
-
Environmental Precautions: Avoid release to the environment as some related compounds are very toxic to aquatic life with long-lasting effects.[1] Do not let the product enter drains.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for handling this compound from receipt to disposal.
First Aid Measures:
-
If Swallowed: Rinse mouth and drink plenty of water. Consult a physician.[1]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
In Case of Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Move the person into fresh air.
It is the responsibility of the user to comply with all applicable local, state, and federal regulations regarding the handling and disposal of this chemical.[1] Always consult the most up-to-date safety data sheet for any chemical before use.
References
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